molecular formula C5H10ClNO B2775266 3-Aminobicyclo[1.1.1]pentan-1-ol hydrochloride CAS No. 2007921-20-0

3-Aminobicyclo[1.1.1]pentan-1-ol hydrochloride

Cat. No.: B2775266
CAS No.: 2007921-20-0
M. Wt: 135.59
InChI Key: FKXAKSHFTKTYCR-UHFFFAOYSA-N
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Description

3-Aminobicyclo[1.1.1]pentan-1-ol hydrochloride is a useful research compound. Its molecular formula is C5H10ClNO and its molecular weight is 135.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-aminobicyclo[1.1.1]pentan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.ClH/c6-4-1-5(7,2-4)3-4;/h7H,1-3,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXAKSHFTKTYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007921-20-0
Record name 3-aminobicyclo[1.1.1]pentan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

3-Aminobicyclo[1.1.1]pentan-1-ol hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Aminobicyclo[1.1.1]pentan-1-ol Hydrochloride: Properties, Synthesis, and Applications

Foreword

As Senior Application Scientists, we bridge the gap between novel chemical matter and its practical application in discovery. The bicyclo[1.1.1]pentane (BCP) scaffold has emerged from a niche academic curiosity to a powerhouse bioisostere in modern medicinal chemistry. Its rigid, three-dimensional structure offers a unique solution to many of the challenges associated with traditional aromatic and aliphatic groups. This guide focuses on a particularly valuable BCP derivative: this compound. We will dissect its core chemical properties, explore its synthesis from a mechanistic standpoint, and illuminate its role in advanced drug development paradigms such as Proteolysis Targeting Chimeras (PROTACs).

The Bicyclo[1.1.1]pentane Scaffold: A Paradigm Shift in Bioisosterism

The BCP motif is a strained, cage-like structure that serves as a non-classical bioisostere for several key functional groups that are ubiquitous in pharmaceuticals.[1] Traditionally, medicinal chemists have used para-substituted phenyl rings, tert-butyl groups, or internal alkynes to achieve specific spatial arrangements of pharmacophores. However, these groups often introduce metabolic liabilities, poor solubility, or undesirable lipophilicity.

The BCP core elegantly circumvents these issues. Its rigid, linear geometry effectively mimics the vectorality of a para-substituted benzene ring or an alkyne, while its saturated, three-dimensional nature improves key physicochemical properties.[2][3] Replacement of an aromatic ring with a BCP core has been shown to improve aqueous solubility, increase passive permeability, and reduce non-specific binding, all of which are critical attributes for a successful drug candidate.[3][4]

Core Chemical Properties of this compound

This specific derivative is bifunctional, possessing both a nucleophilic amine and a hydroxyl group at the bridgehead positions. This "1,3-disubstitution" pattern makes it an exceptionally useful building block. The hydrochloride salt form enhances stability and improves aqueous solubility for handling and formulation.

PropertyValueSource(s)
CAS Number 2007921-20-0[5][6][7]
Molecular Formula C₅H₁₀ClNO[5][6][7]
Molecular Weight 135.59 g/mol [5][6][7]
Physical Form Solid
Purity Typically ≥97% or ≥98%[6]
IUPAC Name 3-aminobicyclo[1.1.1]pentan-1-ol;hydrochloride[5]
SMILES Cl.NC12CC(O)(C1)C2[6]
InChIKey FKXAKSHFTKTYCR-UHFFFAOYSA-N[5][8]
Topological Polar Surface Area (TPSA) 46.25 Ų[6]
Predicted LogP 0.0343[6]
Storage Conditions Inert atmosphere, room temperature; or 4°C, protect from light.[6]

Spectroscopic and Analytical Characterization

Standard analytical techniques are used to confirm the identity and purity of this compound. While specific spectra are proprietary to suppliers, the expected characterization data would include:

  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing characteristic signals for the methine and methylene protons of the strained bicyclopentane cage. The exact chemical shifts would be influenced by the presence of the amine and hydroxyl groups.

  • ¹³C NMR: The carbon NMR would show distinct signals for the bridgehead carbons and the methylene bridge carbons.

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the parent free base (C₅H₉NO, MW: 99.13 g/mol ).[9]

  • Infrared Spectroscopy (IR): The IR spectrum would display characteristic absorption bands for O-H and N-H stretching, as well as C-H and C-O stretching vibrations.

Vendors confirm the availability of such analytical data (NMR, HPLC, LC-MS) to ensure product quality.[8][10][11]

Synthesis and Reactivity: Harnessing Strain Release

The synthesis of BCP derivatives is non-trivial and relies on the unique reactivity of [1.1.1]propellane, a highly strained hydrocarbon. The immense ring strain (~64 kcal/mol) of the central σ-bond in propellane makes it susceptible to radical or ionic addition, effectively serving as the foundational starting material for most BCP cores.

A plausible synthetic strategy for 3-Aminobicyclo[1.1.1]pentan-1-ol would involve a multi-step sequence starting from a propellane precursor. The key is the controlled, sequential functionalization of the two bridgehead positions. One patent suggests that such an amino alcohol could be formed via C-H activation and subsequent oxidation of a BCP-amine intermediate.[12]

G cluster_0 Synthetic Workflow Propellane [1.1.1]Propellane Intermediate1 1-Iodo-3-aminobicyclo[1.1.1]pentane (Protected Amine) Propellane->Intermediate1 Radical Addition (e.g., with I-NR2) Intermediate2 3-Aminobicyclo[1.1.1]pentan-1-ol (Protected Amine) Intermediate1->Intermediate2 Oxidative Functionalization (e.g., C-I to C-O) Product 3-Aminobicyclo[1.1.1]pentan-1-ol Hydrochloride Intermediate2->Product Deprotection & Salt Formation (HCl)

Caption: Plausible synthetic pathway to the target compound.

The reactivity of the final product is dominated by its two functional groups. The primary amine is a potent nucleophile, readily participating in amide bond formation, reductive amination, and alkylation reactions. The tertiary alcohol at the other bridgehead is less reactive but can be functionalized, for example, through etherification under specific conditions. This dual functionality is precisely what makes it a valuable linker.

Application in Drug Discovery: The PROTAC Linker

A key application for this molecule is as a rigid linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7][13] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[7]

A PROTAC consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. The linker is not merely a spacer; its length, rigidity, and chemical nature are critical for establishing a productive ternary complex between the target and the E3 ligase. The BCP core of this compound provides a rigid, defined, and non-metabolizable linkage, which can be superior to the more common flexible alkyl or PEG linkers.

Caption: Role of the BCP core as a rigid linker in a PROTAC.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions. The Globally Harmonized System (GHS) classifications provide a clear summary of its potential hazards.

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[5]

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

Handling Protocol:

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

  • Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhaling dust or fumes.[14]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14]

  • Storage: Store in a tightly sealed container in a dry, well-ventilated place. For long-term stability, storage under an inert atmosphere is recommended.

Experimental Protocol: Amide Coupling

The following is a representative, generalized protocol for using this compound in a standard amide coupling reaction.

Objective: To couple a generic carboxylic acid (R-COOH) to the amino group of the title compound.

Methodology:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq.) and the desired carboxylic acid (1.1 eq.) in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂).

    • Causality: The hydrochloride salt must be neutralized. Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq.) to the mixture to liberate the free amine. The excess base ensures complete neutralization and scavenges the acid byproduct from the coupling agent.

  • Activation: Add a standard peptide coupling reagent such as HATU (1.2 eq.) or EDC/HOBt (1.2 eq. each) to the solution.

    • Causality: The coupling reagent activates the carboxylic acid by forming a highly reactive intermediate (e.g., an active ester), which is susceptible to nucleophilic attack by the free amine of the BCP derivative.

  • Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by an appropriate technique (e.g., LC-MS or TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with an organic solvent like Ethyl Acetate.

    • Wash the organic layer sequentially with a weak aqueous acid (e.g., 5% citric acid), saturated aqueous sodium bicarbonate, and brine.

    • Causality: These aqueous washes serve to remove the excess base, unreacted starting materials, and water-soluble byproducts from the coupling reaction, providing a cleaner crude product.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired amide product.

This self-validating protocol includes monitoring and purification steps to ensure the final product's identity and purity, which can be confirmed by NMR and MS analysis.

References

A Technical Guide to the Physicochemical Characterization of 3-Aminobicyclo[1.1.1]pentan-1-ol HCl: A Key Building Block for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Bicyclo[1.1.1]pentane (BCP) Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a prominent three-dimensional, non-aromatic bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups.[1][2][3] Its rigid, rod-like structure allows it to maintain the critical vector positioning of substituents, similar to a benzene ring, while offering a distinct and often superior physicochemical profile. Drug development programs have increasingly utilized BCP cores to overcome challenges associated with traditional aromatic moieties, such as metabolic instability, poor aqueous solubility, and off-target activity.[4][5] The replacement of a flat aromatic ring with a saturated, C(sp³)-enriched BCP cage can lead to significant improvements in a compound's pharmacokinetic properties.[2]

This guide focuses on a key functionalized BCP derivative, 3-Aminobicyclo[1.1.1]pentan-1-ol hydrochloride (HCl). This molecule is of particular interest as it possesses two distinct functional groups at the bridgehead positions—an amino group and a hydroxyl group—making it a versatile building block. Its application as a linker in Proteolysis Targeting Chimeras (PROTACs) highlights its potential in the development of novel therapeutic modalities.[6][7] A thorough understanding of the physicochemical characteristics of this molecule is paramount for its effective integration into drug design and development workflows.

This document provides a comprehensive overview of the essential physicochemical properties of 3-Aminobicyclo[1.1.1]pentan-1-ol HCl, detailed methodologies for their experimental determination, and an expert perspective on the implications of these properties for drug development professionals.

Core Physicochemical Properties

A precise characterization of a drug candidate's physical and chemical properties is a foundational step in any successful development program. These parameters govern everything from formulation and dosage to absorption, distribution, metabolism, and excretion (ADME).

General and Computed Properties

Below is a summary of the basic molecular information and computationally derived properties for 3-Aminobicyclo[1.1.1]pentan-1-ol HCl. It is critical to note that computed values, while useful for initial assessment, must be confirmed by experimental data for definitive characterization.

PropertyValueSource(s)
CAS Number 2007921-20-0[6][8][9]
Molecular Formula C₅H₁₀ClNO[6][9]
Molecular Weight 135.59 g/mol [1][6][9]
Physical Form Solid[8]
Computed LogP 0.0343[9]
Topological Polar Surface Area (TPSA) 46.25 Ų[9]
Hydrogen Bond Donors 2[9]
Hydrogen Bond Acceptors 2[9]
Rotatable Bonds 0[9]

Solubility: A Critical Determinant of Bioavailability

Aqueous solubility is a key factor influencing the absorption and bioavailability of an active pharmaceutical ingredient (API). As an HCl salt, 3-Aminobicyclo[1.1.1]pentan-1-ol is expected to exhibit good aqueous solubility, a common advantage of BCP cores over their aromatic counterparts.[4] However, its solubility is likely to be pH-dependent due to the presence of the primary amine.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The gold-standard "shake-flask" method is recommended for determining the equilibrium solubility. This protocol is designed to assess solubility in biorelevant media, as guided by WHO recommendations for Biopharmaceutics Classification System (BCS) studies.

Objective: To determine the concentration of 3-Aminobicyclo[1.1.1]pentan-1-ol HCl in a saturated solution at various pH values at a constant temperature (37 ± 1 °C).

Methodology Workflow:

G A Dissolve API in H₂O (Known Concentration) C Titrate with Standardized NaOH A->C B Calibrate pH Meter B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Equivalence Point (1st Derivative Plot) E->F G Determine pKa (pH at Half-Equivalence Point) F->G G A Pre-saturate n-Octanol and PBS (pH 7.4) C Add API to Octanol/PBS Mixture A->C B Prepare API Stock Solution B->C D Shake to Equilibrate (e.g., 1-2 hours) C->D E Separate Phases (Centrifugation) D->E F Measure API Concentration in Both Phases (HPLC-UV) E->F G Calculate LogD F->G

References

3-Aminobicyclo[1.1.1]pentan-1-ol hydrochloride CAS number 2007921-20-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Aminobicyclo[1.1.1]pentan-1-ol Hydrochloride (CAS 2007921-20-0) for Advanced Drug Discovery

Introduction: The Rise of the Bicyclo[1.1.1]pentane Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that enhance drug-like properties is relentless. The bicyclo[1.1.1]pentane (BCP) core has emerged as a powerful tool, increasingly utilized as a saturated, three-dimensional bioisostere for the 1,4-disubstituted phenyl ring.[1][2][3] This rigid, non-planar structure offers a unique geometric vector for substituents while often conferring significant advantages over its aromatic counterpart. These benefits can include improved solubility, enhanced metabolic stability, and the exploration of novel intellectual property space.[4] Specifically, replacing a phenyl ring with a BCP core can circumvent metabolic pathways associated with aromatic oxidation, a common liability for many drug candidates.[1][4]

This guide focuses on a particularly valuable bifunctional BCP building block: This compound (CAS No. 2007921-20-0). Possessing both an amine and a hydroxyl group at the bridgehead positions, this molecule provides medicinal chemists with two orthogonal vectors for chemical modification, enabling its facile integration into complex molecular architectures, including its use as a linker in Proteolysis Targeting Chimeras (PROTACs).[5][6]

Physicochemical and Structural Properties

The hydrochloride salt form of 3-Aminobicyclo[1.1.1]pentan-1-ol ensures improved handling and solubility in aqueous media for subsequent synthetic transformations. A summary of its key properties is presented below.

PropertyValueSource(s)
CAS Number 2007921-20-0[7]
Molecular Formula C₅H₁₀ClNO[7][8]
Molecular Weight 135.59 g/mol [7][8]
IUPAC Name 3-aminobicyclo[1.1.1]pentan-1-ol;hydrochloride[9][10]
SMILES Cl.NC12CC(O)(C1)C2[7]
InChIKey FKXAKSHFTKTYCR-UHFFFAOYSA-N[8][9]
Physical Form Solid[8]
Purity Typically ≥95-98%[7][8]
Topological Polar Surface Area (TPSA) 46.25 Ų[7]
logP (calculated) 0.0343[7]
Storage Conditions 4°C, protect from light, inert atmosphere[7][8]

The BCP Core as a Phenyl Ring Bioisostere

The strategic advantage of the BCP scaffold lies in its ability to mimic the geometry of a para-substituted phenyl ring while presenting a completely different electronic and metabolic profile. The distance between the bridgehead carbons (C1 and C3) closely matches that of the C1 and C4 carbons of a benzene ring, allowing it to preserve crucial binding interactions with biological targets.[4]

G cluster_0 Para-Substituted Phenyl Ring cluster_1 1,3-Disubstituted BCP Phenyl R¹—(Phenyl)—R² Phenyl_Metabolism Metabolic Liability (e.g., CYP450 Oxidation) Phenyl->Phenyl_Metabolism Susceptible BCP R¹—(BCP)—R² Phenyl->BCP Bioisosteric Replacement BCP_Metabolism Improved Metabolic Stability (Saturated Core) BCP->BCP_Metabolism Resistant G start [1.1.1]Propellane (Starting Material) step1 Step 1: Nucleophilic Addition of a Protected Amine (e.g., N-centered radical precursor) start->step1 intermediate1 Intermediate: 3-(Protected-amino)bicyclo[1.1.1]pentane Derivative step1->intermediate1 step2 Step 2: Bridgehead Functionalization (e.g., Oxidation / Hydroxylation) intermediate1->step2 intermediate2 Intermediate: 3-(Protected-amino)bicyclo[1.1.1]pentan-1-ol step2->intermediate2 step3 Step 3: Deprotection (e.g., Acidic conditions) intermediate2->step3 step4 Step 4: Salt Formation (Treatment with HCl) step3->step4 product Final Product: 3-Aminobicyclo[1.1.1]pentan-1-ol Hydrochloride step4->product

Caption: A representative synthetic workflow for the target molecule.

Experimental Protocol: Amide Coupling (Illustrative Example)

This compound serves as an excellent building block for introducing the BCP core into a lead molecule via standard coupling reactions. The following is a representative, field-proven protocol for coupling a carboxylic acid to the amino group of the title compound.

Objective: To synthesize N-(3-hydroxybicyclo[1.1.1]pentan-1-yl)benzamide.

Materials:

  • This compound (1.0 eq)

  • Benzoic Acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aq. NaHCO₃, Brine, Ethyl Acetate, MgSO₄

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and benzoic acid (1.1 eq).

  • Solvation: Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).

  • Basification & Activation: Add DIPEA (3.0 eq) to the solution to neutralize the hydrochloride salt and facilitate the coupling. Stir for 5 minutes. Add HATU (1.2 eq) in one portion.

    • Scientist's Note: The use of a tertiary amine base like DIPEA is critical to deprotonate both the amine hydrochloride and the carboxylic acid, allowing the coupling reaction to proceed. HATU is a highly efficient coupling reagent that minimizes side reactions and racemization.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 2-4 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x) to remove unreacted acid and activator byproducts, followed by brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide product.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [8][11]* Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [8][11]* Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a high-value, versatile building block for modern drug discovery. Its rigid 3D framework serves as an effective and increasingly popular bioisosteric replacement for the para-substituted phenyl ring, offering a proven strategy to enhance the metabolic stability and overall pharmacokinetic profile of drug candidates. [1][3]The presence of orthogonal amino and hydroxyl functionalities provides chemists with the flexibility to readily incorporate this desirable scaffold into a wide array of complex molecules, accelerating the path from hit-to-lead and lead optimization.

References

  • Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors.ACS Medicinal Chemistry Letters.
  • The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light.ChemRxiv.
  • This compound.ChemScene.
  • Application of Bicyclo[1.1.1]pentane in Drug Development Research.BLDpharm.
  • This compound.Sigma-Aldrich.
  • Conquering the Synthesis and Functionaliz
  • This compound.Acmec Biochemical.
  • The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light.Cambridge Open Engage.
  • This compound.MilliporeSigma.
  • This compound, 95%.abcr Gute Chemie.
  • 2007921-20-0 | 3-aminobicyclo[1.1.1]pentan-1-ol HCl.Ambeed.com.
  • This compound | PROTAC Linker.Selleck Chemicals.
  • This compound 2007921-20-0.MedChemExpress.
  • This compound.MedChemExpress.
  • 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives: Synthesis and Incorporation into Peptides.
  • 3-Aminobicyclo(1.1.1)pentan-1-ol hydrochloride.PubChem.
  • This compound.Fluorochem.

Sources

An In-depth Technical Guide to the Structure and Conformation of 3-Aminobicyclo[1.1.1]pentan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structure and conformation of 3-Aminobicyclo[1.1.1]pentan-1-ol, a key building block in modern medicinal chemistry. As a saturated, rigid, and three-dimensional scaffold, the bicyclo[1.1.1]pentane (BCP) core offers a unique geometric profile that is increasingly utilized as a bioisostere for traditional aromatic and alkyne functionalities. This guide delves into the intrinsic structural parameters of 3-Aminobicyclo[1.1.1]pentan-1-ol, its conformational rigidity, and the influence of the bridgehead amino and hydroxyl substituents. Furthermore, a detailed, field-proven synthetic protocol, spectroscopic data, and computational insights are presented to equip researchers with the foundational knowledge required for the effective application of this molecule in drug design and development.

Introduction: The Rise of Bicyclo[1.1.1]pentanes in Medicinal Chemistry

The paradigm of "escaping from flatland" has become a central theme in contemporary drug discovery, advocating for the incorporation of three-dimensional molecular scaffolds to improve the physicochemical and pharmacokinetic properties of drug candidates.[1] Bicyclo[1.1.1]pentane (BCP) has emerged as a premier non-classical bioisostere, offering a rigid and compact framework that can mimic the spatial arrangement of a para-substituted benzene ring, a tert-butyl group, or an alkyne.[2] The inherent strain of the BCP cage, estimated to be around 66 kcal/mol, does not compromise its thermal stability but rather imparts unique electronic and conformational characteristics.[3]

The substitution of planar aromatic rings with saturated BCP moieties has been shown to enhance aqueous solubility, improve metabolic stability, and reduce off-target toxicity, thereby favorably impacting the overall drug-like properties of a molecule.[1] 3-Aminobicyclo[1.1.1]pentan-1-ol, with its strategically placed amino and hydroxyl groups at the bridgehead positions, represents a particularly valuable bifunctional building block for the synthesis of novel pharmaceutical agents and chemical probes.

Molecular Structure and Conformation

The defining feature of 3-Aminobicyclo[1.1.1]pentan-1-ol is its highly constrained and rigid cage structure. The two bridgehead carbons (C1 and C3) are connected by three two-carbon bridges, resulting in an inverted tetrahedral geometry at the bridgehead positions.

Key Structural Parameters

While a specific crystal structure for 3-Aminobicyclo[1.1.1]pentan-1-ol is not publicly available, data from related 1,3-disubstituted BCPs and computational modeling provide a clear picture of its core geometry.[4]

ParameterTypical ValueSignificance
C1-C3 Internuclear Distance~1.85 ÅSignificantly shorter than a typical C-C single bond, a hallmark of the strained BCP cage.
C1-C2-C3 Bond Angle~74°Highly acute angle imposed by the cage structure.
C2-C1-C4 Bond Angle~94°Reflects the constrained geometry of the bridgehead carbon.
Substituent Exit VectorsNearly 180°The bonds to the amino and hydroxyl groups at C1 and C3 are almost perfectly linear, mimicking the para-substitution pattern of a benzene ring.
Conformational Rigidity

Unlike flexible acyclic or larger cyclic systems, the BCP core of 3-Aminobicyclo[1.1.1]pentan-1-ol is exceptionally rigid. The molecule exists in a single, well-defined, low-energy conformation. Rotation around the C1-C3 axis is sterically hindered, and the bridge methylene groups exhibit minimal puckering. This conformational pre-organization is a key advantage in drug design, as it reduces the entropic penalty upon binding to a biological target.

The primary conformational flexibility arises from the rotation of the amino and hydroxyl substituents. However, the potential for intramolecular hydrogen bonding between the amino and hydroxyl groups could further restrict their rotational freedom, favoring a specific orientation.

Synthesis of 3-Aminobicyclo[1.1.1]pentan-1-ol

The synthesis of 3-Aminobicyclo[1.1.1]pentan-1-ol can be achieved through a multi-step sequence starting from the readily available bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. The following protocol is adapted from the robust and scalable methods developed by Mykhailiuk and coworkers for the synthesis of related BCP derivatives.[1]

Synthetic Workflow

G cluster_0 Synthesis of 3-Aminobicyclo[1.1.1]pentan-1-ol Start Bicyclo[1.1.1]pentane- 1,3-dicarboxylic Acid Step1 Monoesterification Start->Step1 SOCl2, MeOH Step2 Curtius Rearrangement Step1->Step2 DPPA, Et3N, t-BuOH, heat Step3 Boc Protection Step2->Step3 Boc2O Step4 Reduction of Carboxylic Acid Step3->Step4 BH3·SMe2 Step5 Boc Deprotection Step4->Step5 HCl End 3-Aminobicyclo[1.1.1]pentan-1-ol Step5->End

Caption: Synthetic workflow for 3-Aminobicyclo[1.1.1]pentan-1-ol.

Detailed Experimental Protocol

Step 1: Monoesterification of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

  • To a solution of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 eq) in methanol (0.4 M) at 0 °C, add thionyl chloride (1.1 eq) dropwise.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid.

Step 2: Curtius Rearrangement

  • To a solution of 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 eq) in tert-butanol (0.2 M), add triethylamine (1.2 eq) and diphenylphosphoryl azide (DPPA) (1.1 eq).[1]

  • Heat the reaction mixture at 85 °C for 16 hours.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate.

Step 3: Reduction of the Ester

  • To a solution of methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (0.2 M) at 0 °C, add lithium borohydride (2.0 eq) portionwise.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Carefully quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give tert-butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate.

Step 4: Deprotection of the Amine

  • Dissolve tert-butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate (1.0 eq) in a solution of 4 M HCl in dioxane (0.2 M).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure to yield 3-aminobicyclo[1.1.1]pentan-1-ol hydrochloride as a white solid.

  • The free base can be obtained by neutralization with a suitable base.

Spectroscopic Characterization

The rigid and highly symmetric nature of the BCP core gives rise to characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is deceptively simple. The six methylene protons on the bridges of the BCP cage typically appear as a sharp singlet due to rapid rotation and the high symmetry of the molecule. The chemical shift of this singlet is influenced by the bridgehead substituents. For this compound, the methylene protons are observed around 2.5 ppm. The protons of the amino and hydroxyl groups will be exchangeable and may appear as broad singlets.

  • ¹³C NMR: The carbon NMR spectrum is also straightforward. Two distinct signals are expected for the bridgehead carbons, one bearing the amino group and the other the hydroxyl group. A single signal is anticipated for the three equivalent methylene carbons.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the stretching vibrations of the functional groups. Key expected absorptions include:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group, likely involved in hydrogen bonding.

  • N-H stretch: One or two sharp to medium bands in the 3300-3500 cm⁻¹ region for the primary amine.

  • C-H stretch: Absorptions just below 3000 cm⁻¹ for the C-H bonds of the BCP cage.

  • C-N and C-O stretches: In the fingerprint region (1000-1300 cm⁻¹).

Applications in Drug Development

The unique structural features of 3-Aminobicyclo[1.1.1]pentan-1-ol make it an attractive building block for introducing three-dimensionality and improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.

Bioisosteric Replacement

The primary application is as a bioisostere for para-substituted phenyl rings. The near-linear disposition of the amino and hydroxyl groups mimics the geometry of a 1,4-disubstituted arene, allowing for the preservation of key binding interactions while introducing a saturated, non-aromatic core.

G cluster_1 Bioisosteric Relationship Aromatic p-Aminophenol BCP_Analog 3-Aminobicyclo[1.1.1]pentan-1-ol Aromatic->BCP_Analog Bioisosteric Replacement

Caption: Bioisosteric relationship between p-aminophenol and 3-aminobicyclo[1.1.1]pentan-1-ol.

Linker Technology

The bifunctional nature of 3-Aminobicyclo[1.1.1]pentan-1-ol makes it an ideal component for linker technologies, such as in the design of Proteolysis Targeting Chimeras (PROTACs). The rigid BCP core can provide precise spatial separation between the two ligands of a PROTAC, which is crucial for optimal ternary complex formation and subsequent protein degradation.

Conclusion

3-Aminobicyclo[1.1.1]pentan-1-ol is a powerful and versatile building block for the modern medicinal chemist. Its rigid, three-dimensional structure provides a compelling alternative to traditional planar aromatic scaffolds, offering a pathway to novel chemical space with improved drug-like properties. This guide has provided a detailed overview of its structure, conformation, synthesis, and spectroscopic properties, equipping researchers with the essential knowledge to confidently incorporate this unique molecule into their drug discovery programs. The continued exploration and application of BCP-containing molecules hold immense promise for the development of the next generation of therapeutics.

References

  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(19), 14061–14068. [Link]

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424. [Link]

  • Fias, S., et al. (2019). Synthesis of 1,3-disubstituted bicyclo-[1.1.1]-pentane (BCP) salts: arylsulfonium, arylpyridinium and arylammonium isosteres. ChemRxiv. [Link]

  • Wiberg, K. B., & Walker, F. H. (1982). [1.1.1]Propellane. Journal of the American Chemical Society, 104(19), 5239–5240. [Link]

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solubility profile of 3-Aminobicyclo[1.1.1]pentan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 3-Aminobicyclo[1.1.1]pentan-1-ol Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the . Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental physicochemical principles with actionable experimental protocols. We will explore the theoretical underpinnings of this molecule's solubility and provide detailed methodologies for its empirical determination.

Introduction: The Significance of the Bicyclo[1.1.1]pentane (BCP) Moiety in Drug Discovery

The bicyclo[1.1.1]pentane (BCP) scaffold has garnered significant attention in medicinal chemistry as a bioisostere for phenyl rings, t-butyl groups, and alkynes.[1] Its rigid, three-dimensional structure offers a unique vector for exiting a binding pocket while often improving key physicochemical properties. Notably, the replacement of a para-substituted phenyl ring with a 1,3-disubstituted BCP core has been shown to enhance aqueous solubility, a critical attribute for drug candidates.[1][2] this compound, a bifunctional building block, incorporates this valuable scaffold and is increasingly utilized in the synthesis of novel chemical entities, including Proteolysis Targeting Chimeras (PROTACs).[3] Understanding its solubility is paramount for its effective application in drug design and formulation.

Physicochemical Properties of this compound

A foundational understanding of a compound's intrinsic properties is essential before embarking on solubility studies. Below is a summary of the key physicochemical data for this compound.

PropertyValueSource
Molecular Formula C₅H₁₀ClNO[4][5]
Molecular Weight 135.59 g/mol [4][5]
IUPAC Name 3-aminobicyclo[1.1.1]pentan-1-ol;hydrochloride[4]
CAS Number 2007921-20-0[5]
Calculated LogP 0.0343[5]
Topological Polar Surface Area (TPSA) 46.25 Ų[5]
Physical Form Solid

The low calculated LogP value suggests a high degree of hydrophilicity, predicting good aqueous solubility. The presence of both a hydroxyl and an amino group, protonated as a hydrochloride salt, further supports this prediction.

Theoretical Framework for Solubility

As a hydrochloride salt of a primary amine, the aqueous solubility of this compound is intrinsically linked to the pH of the medium.

pH-Dependent Solubility

The salt form of a weakly basic drug is generally more soluble in water than its free base.[6] The dissolution of this compound in an aqueous medium results in an equilibrium between the protonated (ammonium) form and the neutral (amine) free base. The position of this equilibrium, and thus the overall solubility, is governed by the pKa of the amine and the pH of the solution.

At acidic to neutral pH, the compound will predominantly exist in its protonated, charged form, which is highly polar and interacts favorably with water molecules, leading to higher solubility. As the pH increases into the alkaline range, the equilibrium will shift towards the less soluble, neutral free base, potentially causing precipitation if the concentration exceeds the intrinsic solubility of the free base. A thorough understanding of the pH-solubility profile is therefore critical for any formulation development.[7]

The Common Ion Effect

In solutions containing a common ion (in this case, chloride), the solubility of the hydrochloride salt can be suppressed.[7][8] For instance, in a high-chloride concentration medium like hydrochloric acid, the dissolution equilibrium is shifted back towards the solid salt, potentially reducing its apparent solubility. This phenomenon is particularly relevant when considering formulation in chloride-rich buffers or in vivo environments.

Experimental Determination of Solubility

To empirically determine the solubility profile, a systematic approach using validated methods is required. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility and is recommended by regulatory bodies.[9][10]

Workflow for Solubility Determination

The following diagram outlines the general workflow for determining the equilibrium solubility of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh excess 3-Aminobicyclo[1.1.1]pentan-1-ol HCl add_solid Add excess solid to a known volume of solvent prep_compound->add_solid prep_solvent Prepare relevant solvent systems (e.g., buffers, organic solvents) prep_solvent->add_solid agitate Agitate at constant temperature (e.g., 24-72h) using orbital shaker add_solid->agitate equilibrate Allow to reach equilibrium agitate->equilibrate separate Separate solid and liquid (centrifugation/filtration) equilibrate->separate quantify Quantify concentration of dissolved compound (e.g., HPLC-UV, LC-MS) separate->quantify calculate Calculate solubility (e.g., in mg/mL or mM) quantify->calculate

Caption: Experimental workflow for shake-flask solubility determination.

Detailed Protocol for Aqueous pH-Solubility Profile

This protocol is designed to determine the solubility of the target compound across a biopharmaceutically relevant pH range.

Materials:

  • This compound

  • Pharmacopoeial buffer solutions (e.g., 0.1 N HCl for pH 1.2, acetate buffer for pH 4.5, phosphate buffer for pH 6.8)[9]

  • Calibrated pH meter

  • Orbital shaker with temperature control

  • Microcentrifuge or filtration apparatus (e.g., 0.22 µm PVDF syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Prepare a stock solution of this compound of known concentration for use as a calibration standard.

  • Sample Preparation: Add an excess amount of the solid compound to vials containing a fixed volume (e.g., 1 mL) of each buffer solution. "Excess" ensures that a saturated solution is formed with undissolved solid remaining.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium. It is recommended to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[9]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifuging the vials at high speed and carefully collecting the supernatant, or by filtering the solution through a chemically compatible syringe filter.

  • Quantification:

    • Prepare a calibration curve using serial dilutions of the stock solution.

    • Dilute the saturated supernatant samples as necessary to fall within the linear range of the calibration curve.

    • Analyze the standards and samples by a validated HPLC-UV or LC-MS method.

  • Data Analysis: Calculate the concentration of the compound in the saturated supernatant using the calibration curve. This value represents the equilibrium solubility at that specific pH and temperature. Report the results in mg/mL or molarity.

Protocol for Solubility in Organic Solvents

Understanding solubility in organic solvents is crucial for synthesis, purification, and the development of non-aqueous formulations.

Solvents to Consider:

  • Protic Solvents: Methanol, Ethanol

  • Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF)

  • Apolar Solvents: Dichloromethane (DCM), Toluene

Procedure:

The procedure is analogous to the aqueous solubility determination.

  • Add an excess of this compound to a known volume of the selected organic solvent.

  • Agitate at a constant temperature until equilibrium is reached.

  • Separate the solid and liquid phases.

  • Quantify the concentration of the dissolved compound using an appropriate analytical method (e.g., HPLC, after appropriate dilution in a compatible mobile phase).

Expected Solubility Profile and Discussion

Based on the structure, the following outcomes are anticipated:

  • High Aqueous Solubility: Due to its salt form and the presence of polar functional groups, the compound is expected to be highly soluble in aqueous media, particularly at acidic pH.

  • pH-Dependence: Solubility will likely decrease as the pH becomes more alkaline due to the conversion of the hydrochloride salt to the less soluble free base.

  • Polar Organic Solvents: Good solubility is expected in polar protic solvents like methanol and ethanol, which can engage in hydrogen bonding. Solubility in polar aprotic solvents like DMSO is also likely to be significant.

  • Low Apolar Solvent Solubility: As an ionic salt, the compound is expected to have very poor solubility in apolar solvents like toluene or dichloromethane.[11]

Conclusion

While specific experimental data for this compound is not yet widely published, its solubility profile can be confidently predicted and determined through the application of established principles and standard experimental protocols. Its structural features—a hydrophilic hydrochloride salt and the modern BCP scaffold—suggest a favorable aqueous solubility profile, a desirable characteristic in drug development. The methodologies detailed in this guide provide a robust framework for researchers to generate the precise solubility data required for their specific applications, from synthetic chemistry to advanced formulation.

References

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Bicyclo[1.1.1]pentane: A Paradigm Shift in Medicinal Chemistry Beyond "Flatland"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the relentless pursuit of novel therapeutics with optimized pharmacological profiles, medicinal chemists are increasingly venturing beyond the traditional, planar aromatic scaffolds that have long dominated drug design. This strategic shift, often termed "escaping from flatland," seeks to harness the benefits of three-dimensional molecular architectures to enhance drug-like properties.[1][2] At the forefront of this movement is bicyclo[1.1.1]pentane (BCP), a small, strained, and structurally rigid carbocycle. Once a synthetic curiosity, BCP has now firmly established itself as a valuable bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes.[3][4] Its incorporation into drug candidates has consistently demonstrated the potential to significantly improve aqueous solubility, metabolic stability, and passive permeability, while often maintaining or even enhancing biological activity.[4][5] This guide provides a comprehensive overview of the strategic role of BCP in modern medicinal chemistry, delving into its unique physicochemical properties, outlining key synthetic methodologies, and presenting case studies that underscore its transformative impact on drug discovery programs.

The Rationale for Three-Dimensionality: Limitations of Aromatic Scaffolds

Aromatic rings, particularly the phenyl group, are ubiquitous in approved drugs, accounting for approximately 45% of all small-molecule therapeutics.[1][6] Their prevalence stems from their synthetic accessibility and their ability to serve as rigid scaffolds for orienting functional groups for target engagement. However, the planarity and high sp2-carbon content of aromatic rings contribute to several undesirable properties that can hinder drug development:

  • Poor Solubility: The hydrophobic nature of the phenyl ring often leads to low aqueous solubility, complicating formulation and limiting bioavailability.[1]

  • Metabolic Liability: Phenyl rings are susceptible to oxidation by cytochrome P450 (CYP450) enzymes, which can lead to the formation of reactive metabolites and unpredictable pharmacokinetic profiles.[6][7]

  • Non-Specific Binding: The lipophilic character of aromatic rings can result in non-specific binding to plasma proteins and other off-target macromolecules, which can reduce the free drug concentration and contribute to toxicity.[1][6]

The drive to mitigate these liabilities has fueled the exploration of saturated, three-dimensional bioisosteres that can mimic the geometry of aromatic systems while imparting superior physicochemical properties.

Bicyclo[1.1.1]pentane: A Superior Bioisostere

BCP has emerged as a premier non-classical bioisostere due to its unique combination of structural and physicochemical attributes.[6] It can function as a surrogate for both a 1,4-disubstituted phenyl ring and a tert-butyl group.

Structural and Geometric Properties

The rigid, cage-like structure of BCP provides a linear exit vector for substituents placed at the bridgehead positions (C1 and C3), effectively mimicking the 1,4-substitution pattern of a phenyl ring.[3] However, the distance between these substituents is significantly shorter in BCP (~1.85 Å) compared to a para-phenyl ring (~2.79 Å). This structural distinction is a critical design consideration. While other saturated cages like bicyclo[2.2.2]octane (BCO) and cubane more closely match the dimensions of a phenyl ring, BCP's smaller size and lower carbon count contribute to its superior physicochemical profile.[3]

Diagram: Bioisosteric Comparison of BCP and Phenyl Ring

Caption: Geometric comparison of a para-substituted phenyl ring and a 1,3-disubstituted BCP.

Physicochemical Advantages

The replacement of a phenyl ring with a BCP moiety typically leads to a marked improvement in several key drug-like properties.

PropertyPhenyl RingBicyclo[1.1.1]pentane (BCP)Rationale for Improvement
Solubility LowHighBCP is less lipophilic and lacks the strong π-π stacking interactions of aromatic rings, leading to better hydrophilicity.[1][6]
Metabolic Stability Susceptible to CYP450 oxidationMore stableThe saturated sp3-hybridized C-H bonds in BCP are more resistant to enzymatic oxidation compared to the electron-rich aromatic ring.[1][6]
Permeability VariableHighThe three-dimensional structure of BCP can disrupt planar stacking and improve passive permeability across cell membranes.[5]
Non-Specific Binding HighLowThe reduced lipophilicity of BCP minimizes hydrophobic interactions that lead to non-specific binding.[1][6]
Fraction of sp3 carbons (Fsp3) LowHighBCP significantly increases the Fsp3 count, a parameter often correlated with improved clinical success rates.

Synthetic Strategies for Accessing BCP Derivatives

The growing utility of BCP in medicinal chemistry has spurred the development of robust synthetic methods.[3] The most common and versatile precursor for BCP synthesis is [1.1.1]propellane, a highly strained molecule with a unique central carbon-carbon bond that is susceptible to cleavage by radical or nucleophilic addition.[8][9]

Diagram: General Synthetic Approach to BCPs via [1.1.1]Propellane

BCP_Synthesis propellane [1.1.1]Propellane bcp_intermediate BCP Radical/Anion Intermediate propellane->bcp_intermediate Strain-Release Ring Opening radical_source Radical Source (e.g., R-I, R-Br) radical_source->propellane Radical Addition nucleophile Nucleophile (e.g., Grignard reagents) nucleophile->propellane Nucleophilic Addition functionalized_bcp 1,3-Disubstituted BCP bcp_intermediate->functionalized_bcp trap Trapping Agent trap->bcp_intermediate Trapping

Caption: Key synthetic pathways to functionalized BCPs from [1.1.1]propellane.

Key Experimental Protocol: Radical Addition to [1.1.1]Propellane

A widely adopted method for the synthesis of 1-halo-3-substituted BCPs involves a triethylborane-initiated atom-transfer radical addition.[10][11] This protocol is valued for its mild conditions and broad functional group tolerance.[11]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of an appropriate alkyl halide (1.0 equiv) in a suitable solvent (e.g., THF or dioxane) under an inert atmosphere (e.g., nitrogen or argon), add a solution of [1.1.1]propellane (typically 1.2-1.5 equiv in a solvent like diethyl ether).

  • Initiation: Add triethylborane (Et3B, typically a 1.0 M solution in hexanes, 0.2-0.3 equiv) dropwise to the reaction mixture at room temperature. The reaction is often accompanied by a slight exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by a suitable analytical technique (e.g., GC-MS or LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Workup: Upon completion, quench the reaction by opening the flask to air, which oxidizes the remaining triethylborane. Concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 1-halo-3-substituted bicyclo[1.1.1]pentane.[11]

Causality Behind Experimental Choices:

  • [1.1.1]Propellane as Precursor: Its high strain energy (~65 kcal/mol) makes the central C-C bond highly reactive towards radical species, enabling the formation of the BCP core under mild conditions.[12]

  • Triethylborane as Initiator: Et3B reacts with trace amounts of oxygen to generate ethyl radicals, which initiate a radical chain reaction by abstracting a halogen atom from the alkyl halide. This avoids the need for harsh conditions or UV irradiation.[10]

  • Inert Atmosphere: Essential to control the initiation process by limiting the amount of oxygen available to react with triethylborane, ensuring a controlled and efficient reaction.

Case Studies: BCP in Action

The theoretical benefits of incorporating BCP into drug candidates have been validated in numerous preclinical studies.

γ-Secretase Inhibitor for Alzheimer's Disease

In a seminal 2012 study, researchers at Pfizer replaced the central para-substituted fluorophenyl ring in the γ-secretase inhibitor BMS-708,163 with a BCP moiety.[5][6][13]

  • Results: The resulting BCP-containing compound (3) was equipotent to the parent compound (1) as an enzyme inhibitor.[5][13][14] Crucially, the BCP analogue exhibited significant improvements in both passive permeability and aqueous solubility.[5][13][14] These enhanced biopharmaceutical properties translated into a four-fold increase in Cmax and AUC values in a mouse model, demonstrating superior oral absorption.[5][13]

Compoundγ-Secretase IC50 (nM)Aqueous Solubility (µg/mL)PAMPA Permeability (10⁻⁶ cm/s)Mouse AUC (µM·h)
BMS-708,163 (1) 1.111.51.9
BCP Analogue (3) 1.2187.97.8

Data adapted from Stepan, A. F., et al. (2012). J. Med. Chem.[5]

This case compellingly demonstrates that BCP can serve as more than just a passive spacer, actively improving the drug-like properties of a lead compound without compromising its potency.[5][15]

Lp-PLA2 Inhibitor Darapladib

The Lp-PLA2 inhibitor Darapladib, which contains a para-substituted phenyl ring, was modified by replacing this ring with a BCP scaffold.

  • Results: While the BCP analogue (11) was slightly less potent than Darapladib (10), it showed a dramatic improvement in kinetic solubility (>200 µg/mL vs. 1 µg/mL) and a more than three-fold increase in artificial membrane permeability. This highlights the utility of BCP in addressing specific ADME liabilities, even at the cost of a slight decrease in potency, which can often be regained through further optimization.

Future Directions: Expanding the BCP Toolkit

While the 1,3-disubstituted BCP has been the workhorse for mimicking para-substituted arenes, recent research has focused on expanding the synthetic toolkit to access other substitution patterns. The development of methods for the synthesis of 1,2-difunctionalized BCPs is a particularly active area, as these scaffolds have the potential to serve as bioisosteres for ortho- and meta-substituted arenes.[16][17] This would further broaden the applicability of BCP in medicinal chemistry, allowing for the fine-tuning of ligand-receptor interactions that require different substituent vectors.[16]

Conclusion

Bicyclo[1.1.1]pentane has transitioned from a niche chemical curiosity to a mainstream tool in the medicinal chemist's arsenal. Its ability to act as a three-dimensional, saturated bioisostere for the phenyl ring and other common motifs provides a powerful strategy to overcome the ADME and toxicity challenges associated with "flat" aromatic compounds. By improving solubility, enhancing metabolic stability, and reducing non-specific binding, the BCP scaffold offers a clear pathway to designing safer and more effective medicines. As synthetic methodologies become more robust and scalable, and as our understanding of its application broadens to new substitution patterns, the impact of bicyclo[1.1.1]pentane on the future of drug discovery is set to grow even further.

References

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The Rigid Dilemma: Navigating the Role of Constrained Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have fundamentally altered the landscape of drug discovery, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins.[1][2] These heterobifunctional molecules operate by hijacking the cell's native ubiquitin-proteasome system.[2] A PROTAC consists of two distinct ligands—one binding the protein of interest (POI) and another recruiting an E3 ubiquitin ligase—connected by a chemical linker.[3][4] Far from being an inert spacer, the linker is a critical determinant of a PROTAC's potency, selectivity, and pharmacokinetic properties.[3][4][5][6] While early designs favored synthetically tractable flexible linkers, the field is increasingly pivoting towards rigid and semi-rigid architectures to overcome key challenges in PROTAC development. This guide provides a deep, mechanism-driven exploration into the strategic implementation of rigid linkers, elucidating their profound impact on ternary complex formation, cellular activity, and overall drug-likeness.

The Linker's Mandate: More Than a Simple Bridge

The primary function of a PROTAC is to induce the formation of a productive ternary complex between the POI and an E3 ligase.[1][7] The linker's role in this "three-body problem" is to orchestrate the precise spatial geometry required for the E3 ligase to efficiently transfer ubiquitin to the POI, marking it for proteasomal degradation.[] The linker's physical and chemical properties—its length, polarity, and flexibility—dictate the stability and conformational dynamics of this critical complex.[] An improperly designed linker can lead to unproductive binding modes, steric clashes, or failure to form a stable ternary complex, rendering the PROTAC inert.[9]

The Flexible Approach: A Double-Edged Sword

The most common flexible linkers are composed of polyethylene glycol (PEG) or alkyl chains, which account for approximately 55% and 30% of reported PROTACs, respectively.[5]

  • Advantages : Their primary benefit is synthetic accessibility and conformational adaptability.[5] This high degree of freedom allows the PROTAC to sample a wide conformational space, increasing the statistical probability of achieving a productive ternary complex orientation.[5]

  • Disadvantages : This flexibility comes at a cost. A significant entropic penalty must be paid upon binding to form a stable complex. Furthermore, high flexibility can lead to a multitude of non-productive conformations, metabolic instability, and undesirable physicochemical properties like high lipophilicity (for alkyl chains), which can negatively impact solubility and cell permeability.[5][9]

The Case for Rigidity: Pre-organization and Potency

Rigid linkers incorporate structural motifs that restrict conformational freedom, such as aromatic systems (phenyl rings), cyclic structures (piperazine, piperidine), alkynes, or spirocycles.[3][5][9] This strategic constraint is not a limitation but a powerful tool for optimization.

The Thermodynamic Advantage: Reducing the Entropic Penalty

The core principle behind using rigid linkers is to "pre-organize" the PROTAC into a bioactive conformation that is favorable for ternary complex formation.[5][9] By minimizing the number of rotatable bonds, the entropic cost of forming the complex is significantly reduced. This can translate directly into a more stable ternary complex and, consequently, more efficient protein degradation at lower concentrations.[9]

Enhancing Selectivity and Pharmacokinetics

Rigidity offers several downstream benefits:

  • Improved Selectivity : By presenting the two ligands in a more defined spatial orientation, a rigid linker can disfavor the formation of off-target ternary complexes, thereby enhancing selectivity for the intended POI.[5][9]

  • Superior Pharmacokinetics (PK) : The constrained conformation of a rigid linker can lead to improved metabolic stability.[5] Furthermore, rigid, polar linkers, such as those incorporating piperazine or piperidine, have been shown to improve aqueous solubility and cell permeability, properties that are critical for bioavailability.[3][10][11]

The Risks of Rigidity: Synthesis and Steric Misfit

The adoption of rigid linkers is not without its challenges:

  • Synthetic Complexity : The synthesis of PROTACs with constrained linkers is often more complex and resource-intensive compared to those with simple flexible chains.[5][9]

  • The "Misfit" Problem : The primary risk is that the pre-organized conformation may not be optimal for a given POI-E3 ligase pair. If the rigid structure introduces steric clashes or enforces a non-productive geometry, it can completely abrogate ternary complex formation and degradation.[5] This was observed in a study where substituting a flexible PEG linker with rigid phenyl rings in an Androgen Receptor (AR)-targeting PROTAC eliminated all degradation activity.[3]

Diagram 1: Conceptual Comparison of Linker Flexibility

G cluster_0 Flexible Linker cluster_1 Rigid Linker POI_1 POI PROTAC_1 PROTAC POI_1->PROTAC_1 E3_1 E3 Ligase PROTAC_1->E3_1 Note_1 High conformational freedom. Large entropic penalty to bind. May sample many unproductive states. POI_2 POI PROTAC_2 PROTAC POI_2->PROTAC_2 E3_2 E3 Ligase PROTAC_2->E3_2 Note_2 Pre-organized conformation. Low entropic penalty to bind. Potentially higher potency and stability.

Caption: Flexible vs. Rigid Linkers in PROTACs.

The Complex Interplay of Rigidity and Cellular Permeability

A PROTAC's efficacy is moot if it cannot cross the cell membrane to reach its intracellular target.[12][13] Due to their high molecular weight, PROTACs often exist "beyond the Rule of 5" and face significant permeability challenges.[11][12] The role of linker rigidity here is nuanced and reveals a critical trade-off.

  • Rigidity Can Enhance Permeability : Cationic rigid linkers containing motifs like piperidine or piperazine can improve both water solubility and cell permeability.[10][11]

  • Flexibility Can Also Enhance Permeability : Paradoxically, some flexible linkers can improve cell permeability by allowing the PROTAC to adopt a folded conformation.[12][14] This intramolecular folding can shield polar surface area, reducing the desolvation penalty associated with crossing the lipid bilayer.[12][14]

  • A Case Study in Trade-offs : A study on PROTACs targeting hematopoietic prostaglandin D synthase (H-PGDS) synthesized three derivatives with varying linker rigidity.[15] The most rigid PROTAC exhibited significantly higher intracellular accumulation but formed the least stable ternary complex.[15] This highlights a crucial design challenge: optimizing for cell permeability and ternary complex stability simultaneously. The properties must be co-optimized, as enhancing one can compromise the other.[15]

Experimental Design and Validation Workflow

The optimization of a PROTAC linker is an empirical process that requires rigorous testing.[3] A systematic, multi-parameter approach is essential to deconvolute the effects of linker modifications on binding, ternary complex formation, cell permeability, and ultimately, protein degradation.

Diagram 2: PROTAC Characterization Workflow

G A Design & Synthesize PROTAC Library (Varying Rigidity) B Biophysical Assays (Ternary Complex) A->B SPR / ITC D ADME/PK Assays (Permeability) A->D PAMPA C Cell-Based Assays (Degradation & Viability) B->C Inform Cellular Potency E Analyze SAR & Select Lead Candidate B->E C->E D->E

Caption: A workflow for evaluating PROTACs with rigid linkers.

Protocol: Ternary Complex Formation Analysis by Surface Plasmon Resonance (SPR)

This protocol assesses the formation and stability of the POI-PROTAC-E3 complex.

Methodology:

  • Immobilization : Covalently immobilize the purified E3 ligase (e.g., VHL) onto an SPR sensor chip surface to a target response level.

  • Binary Interaction Analysis : Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binary binding affinity (KD).[16]

  • Ternary Complex Analysis : Prepare solutions containing a fixed, saturating concentration of the PROTAC and varying concentrations of the POI.[5][16]

  • Injection : Inject these solutions over the E3 ligase surface. An increase in the response units (RU) compared to the binary interaction signal (PROTAC alone) indicates the formation of the ternary complex.[5][16]

  • Data Analysis : Analyze the binding kinetics (kon, koff) and affinity (KD) for the ternary complex. This data can also be used to determine the cooperativity (alpha), a measure of how the binding of one protein influences the binding of the other.[17]

Protocol: Protein Degradation Assessment by Western Blotting

This is the foundational assay to determine if the PROTAC successfully degrades the target protein in a cellular context.[16]

Methodology:

  • Cell Culture and Treatment : Plate cells expressing the POI and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours).[18]

  • Cell Lysis : Wash the cells with PBS and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[16][18]

  • Protein Quantification : Determine the total protein concentration of each lysate using a standard assay like the BCA assay to ensure equal loading.[16][18]

  • SDS-PAGE and Transfer : Separate equal amounts of protein lysate (e.g., 20 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[18]

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[19]

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.[19]

    • Concurrently, probe with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.[16]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection and Analysis : Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[16] Quantify the band intensities using densitometry software.[19] Normalize the POI signal to the loading control and calculate the percentage of degradation relative to a vehicle-treated control. From this data, determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[7][18]

Quantitative Data Summary

The impact of linker design is best illustrated through quantitative data. The choice between a flexible and rigid linker is highly context-dependent, necessitating empirical testing for each new POI-E3 pair.[5]

Table 1: Illustrative Impact of Linker Rigidity on PROTAC Performance

PROTAC VariantLinker TypeTernary Complex Stability (Arbitrary Units)Cell Permeability (Papp, 10⁻⁶ cm/s)Degradation Potency (DC₅₀, nM)
PROTAC-A Flexible (PEG)LowModerate150
PROTAC-B Semi-Rigid (Piperazine)ModerateHigh50
PROTAC-C Rigid (Aromatic)HighLow20
PROTAC-D Rigid (Misfit)Not FormedModerate>10,000

This table presents hypothetical data synthesized from principles described in the literature to illustrate potential outcomes.[5][15] It shows a scenario where a semi-rigid linker (PROTAC-B) provides the best overall balance of properties, while a highly rigid linker (PROTAC-C) improves ternary complex stability and potency but at the cost of permeability. PROTAC-D represents the risk of steric misfit.[5]

Conclusion and Future Outlook

The linker is no longer an afterthought in PROTAC design but a central element for strategic optimization. While flexible linkers offer a valuable starting point, rigid linkers provide a pathway to enhanced potency, selectivity, and superior pharmacokinetic properties.[5][6] The primary challenge lies in balancing the thermodynamic advantages of conformational restraint against the risks of steric mismatch and the complex, often counterintuitive, effects on cell permeability.[15]

Future progress will be driven by advances in computational modeling and structural biology, which promise to provide a better understanding of the structure and dynamics of PROTAC ternary complexes.[3][20] These in silico tools, combined with high-throughput synthesis and robust biophysical and cellular screening, will accelerate the rational design of next-generation PROTACs, enabling the development of potent therapeutics for previously "undruggable" targets.[3]

References

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  • The Decisive Role of the Linker in PROTAC Efficacy . (Source: BenchChem).

  • A Comparative Guide to Flexible Versus Rigid Linkers in PROTAC Design . (Source: BenchChem).

  • Overview of PROTAC Linkers . (Source: ChemPep).

  • Linker-dependent folding rationalizes PROTAC cell permeability . (Source: ChemRxiv).

  • Current strategies for the design of PROTAC linkers: a critical review . (Source: National Institutes of Health).

  • From Design to Degradation: The Essential Role of Linkers in PROTACs . (Source: AxisPharm).

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase . (Source: National Institutes of Health).

  • Exploration and innovation of Linker features in PROTAC design . (Source: BOC Sciences).

  • Flexible vs. Rigid Linkers for PROTACs: A Performance Comparison Guide . (Source: BenchChem).

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  • Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras . (Source: J-Stage).

  • Designing a PROTAC Linker for a Specific Target Protein: Application Notes and Protocols . (Source: BenchChem).

  • The Critical Role of Linkers in Ternary Complex Formation: A Comparative Guide . (Source: BenchChem).

  • Linker-Dependent Folding Rationalizes PROTAC Cell Permeability . (Source: ACS Publications).

  • Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs) . (Source: Taylor & Francis Online).

  • A Guide to Alternative Linkers for PROTAC Synthesis: A Comparative Analysis . (Source: BenchChem).

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  • Comparative study of PROTACs synthesized with flexible vs. rigid linkers . (Source: BenchChem).

  • Characterization of degrader-induced ternary complex formation . (Source: ResearchGate).

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The Ascendancy of a Rigid Scaffold: 3-Aminobicyclo[1.1.1]pentan-1-ol as a Bioisostere in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the relentless pursuit of novel therapeutics with optimized pharmacological profiles, medicinal chemists are increasingly venturing beyond the traditional flat landscapes of aromatic rings. This guide delves into the core of a powerful strategy in this "escape from flatland": the use of 3-Aminobicyclo[1.1.1]pentan-1-ol as a bioisostere. We will explore the unique structural and electronic properties of this rigid, three-dimensional scaffold that enable it to serve as a superior surrogate for common pharmacophoric motifs, such as p-aminophenol. Through a detailed examination of its synthesis, physicochemical properties, and emerging applications, this document provides researchers, scientists, and drug development professionals with a comprehensive technical resource on the strategic incorporation of 3-Aminobicyclo[1.1.1]pentan-1-ol to enhance drug-like properties and navigate challenging intellectual property landscapes.

Introduction: The Imperative for Three-Dimensionality in Drug Design

The over-reliance on aromatic structures in drug discovery has often led to challenges in optimizing physicochemical properties, such as solubility and metabolic stability. Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, offers a powerful approach to circumvent these issues. Saturated, rigid scaffolds, in particular, have emerged as valuable tools for introducing three-dimensionality into drug candidates, thereby improving their absorption, distribution, metabolism, and excretion (ADME) profiles.

The bicyclo[1.1.1]pentane (BCP) core has garnered significant attention as a bioisosteric replacement for para-substituted benzene rings, alkynes, and t-butyl groups.[1][2] Its rigid, cage-like structure provides a fixed spatial arrangement of substituents, mimicking the vectorality of its aromatic counterparts while offering a distinct electronic and lipophilic character. This guide focuses on a particularly valuable derivative, 3-Aminobicyclo[1.1.1]pentan-1-ol, and its role as a non-classical bioisostere for moieties like p-aminophenol.

The Bicyclo[1.1.1]pentane Scaffold: A Paradigm of Rigidity and Novel Chemical Space

The unique geometry of the BCP core is central to its utility. The bridgehead carbons (C1 and C3) are held in a rigid, linear orientation, providing a precise and predictable vector for substituent placement. This rigidity minimizes the entropic penalty upon binding to a biological target, a favorable characteristic in drug design.

dot graph { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10]; edge [color="#5F6368"];

C1 [pos="0,1!", label="C1"]; C3 [pos="0,-1!", label="C3"]; C2 [pos="-0.5,0!", label="C2"]; C4 [pos="0.5,0!", label="C4"]; C5 [pos="0,0!", label="C5"];

C1 -- C2; C1 -- C4; C1 -- C5; C3 -- C2; C3 -- C4; C3 -- C5; C2 -- C5; C4 -- C5; } caption="Bicyclo[1.1.1]pentane Core Structure"

The C1-C3 interatomic distance in the BCP core is significantly shorter than the corresponding distance in a para-substituted benzene ring, yet it effectively spans a similar biological space.[3] This compactness, coupled with its increased sp³ character, contributes to improved physicochemical properties.

3-Aminobicyclo[1.1.1]pentan-1-ol as a Bioisostere for p-Aminophenol

The strategic placement of amino and hydroxyl groups at the bridgehead positions of the BCP core creates a compelling bioisostere for p-aminophenol, a common fragment in bioactive molecules. The rationale for this replacement is multifaceted:

  • Spatial Mimicry: The rigid BCP scaffold projects the amino and hydroxyl groups in a well-defined vector that can mimic the hydrogen bonding and polar interactions of the corresponding groups on an aromatic ring.

  • Improved Physicochemical Properties: The replacement of a flat, aromatic system with a saturated, three-dimensional BCP core typically leads to a significant improvement in aqueous solubility and a reduction in lipophilicity (cLogP). This is a critical advantage in overcoming poor pharmacokinetic profiles often associated with planar, aromatic compounds.

  • Enhanced Metabolic Stability: The BCP core is generally more resistant to oxidative metabolism compared to electron-rich aromatic rings, which can be susceptible to P450-mediated hydroxylation. This can lead to a longer half-life and improved in vivo efficacy.[4]

  • Novel Chemical Space and Intellectual Property: The use of the BCP scaffold allows for the exploration of novel chemical space, providing opportunities to develop new intellectual property and circumvent existing patents.[4]

Comparative Physicochemical Properties

A direct comparison of the calculated and experimental physicochemical properties of 3-Aminobicyclo[1.1.1]pentan-1-ol and p-aminophenol highlights the advantages of the BCP-based bioisostere.

Property3-Aminobicyclo[1.1.1]pentan-1-ol (hydrochloride)p-AminophenolRationale for Improvement
Molecular Weight 135.59 g/mol [5]109.13 g/mol Lower molecular weight for the core scaffold.
cLogP (calculated) 0.0343[6]0.04[7]The BCP core is inherently less lipophilic than a benzene ring.
Topological Polar Surface Area (TPSA) 46.25 Ų[6]46.25 ŲThe key polar functional groups are maintained.
pKa (amino group) Not readily available5.48[7]The electronic environment of the BCP core will influence basicity.
pKa (hydroxyl group) Not readily available10.30[7]The electronic environment of the BCP core will influence acidity.
Aqueous Solubility Expected to be higher1.5 g/100 mL[7]The 3D, less crystalline nature of the BCP derivative generally improves solubility.

Synthesis of 3-Aminobicyclo[1.1.1]pentan-1-ol

The synthesis of 1,3-disubstituted BCPs typically commences from the highly strained and reactive [1.1.1]propellane or, more practically for larger scale synthesis, from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. The latter is accessible via a photochemical reaction between [1.1.1]propellane and 2,3-butanedione, followed by a haloform reaction.[7][8]

A plausible and efficient synthetic route to 3-Aminobicyclo[1.1.1]pentan-1-ol from the dicarboxylic acid would involve a series of well-established transformations.

Synthesis_Workflow Dicarboxylic_Acid Bicyclo[1.1.1]pentane- 1,3-dicarboxylic Acid Monoester Mono-esterification Dicarboxylic_Acid->Monoester Mono_acid_mono_ester Mono-acid Mono-ester Monoester->Mono_acid_mono_ester Curtius Curtius Rearrangement Mono_acid_mono_ester->Curtius Protected_amino_ester N-Boc Protected Amino Ester Curtius->Protected_amino_ester Reduction Ester Reduction Protected_amino_ester->Reduction Protected_amino_alcohol N-Boc Protected Amino Alcohol Reduction->Protected_amino_alcohol Deprotection Deprotection Protected_amino_alcohol->Deprotection Final_Product 3-Aminobicyclo[1.1.1]pentan-1-ol Deprotection->Final_Product

Experimental Protocol: A Representative Synthetic Route

The following protocol outlines a potential multi-step synthesis based on established methodologies for the functionalization of the BCP core.

Step 1: Mono-esterification of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid A controlled mono-esterification of the dicarboxylic acid can be achieved using standard esterification conditions with a limited amount of alcohol (e.g., methanol with a catalytic amount of acid) to yield the mono-acid mono-ester.[7]

Step 2: Curtius Rearrangement to Introduce the Amino Group The remaining carboxylic acid functionality can be converted to an amine via a Curtius rearrangement.[1][9]

  • The mono-acid mono-ester is treated with an activating agent (e.g., ethyl chloroformate) and sodium azide to form the acyl azide.

  • The acyl azide is then heated in the presence of an alcohol (e.g., tert-butanol) to induce the rearrangement to an isocyanate, which is subsequently trapped to form a carbamate-protected amine (e.g., Boc-protected).[7]

Step 3: Reduction of the Ester to the Alcohol The ester group of the N-Boc protected amino ester is then reduced to the corresponding alcohol using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄).

Step 4: Deprotection of the Amine Finally, the Boc-protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to yield the desired 3-Aminobicyclo[1.1.1]pentan-1-ol, which can be isolated as its hydrochloride salt.

Applications in Drug Discovery: Current and Future Perspectives

While specific, published case studies detailing the use of 3-Aminobicyclo[1.1.1]pentan-1-ol as a direct bioisostere for p-aminophenol in a lead optimization program are still emerging, the broader class of 1,3-disubstituted BCPs has seen successful application. For instance, the replacement of a para-substituted phenyl ring with a BCP moiety in a γ-secretase inhibitor led to a compound with comparable potency but significantly improved aqueous solubility and oral absorption.[2]

Emerging Role as a PROTAC Linker

A particularly exciting and timely application of 3-Aminobicyclo[1.1.1]pentan-1-ol is its use as a rigid linker in Proteolysis Targeting Chimeras (PROTACs).[10][11][12] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker plays a crucial role in determining the efficacy of a PROTAC by controlling the distance and orientation between the two ligands.

The rigid, well-defined geometry of the BCP core makes it an attractive scaffold for constructing linkers with predictable spatial arrangements. The amino and hydroxyl groups of 3-Aminobicyclo[1.1.1]pentan-1-ol provide convenient handles for attaching the target-binding and E3 ligase-binding moieties.

PROTAC_Structure Target_Ligand Target Protein Ligand BCP_Linker 3-Aminobicyclo[1.1.1]pentan-1-ol (Linker) Target_Ligand->BCP_Linker E3_Ligase_Ligand E3 Ligase Ligand BCP_Linker->E3_Ligase_Ligand

The incorporation of a rigid BCP linker can offer several advantages over traditional flexible linkers:

  • Reduced Conformational Flexibility: This can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of binding and potentially increasing potency.

  • Improved Cell Permeability: The compact, three-dimensional nature of the BCP core can help to shield the polar groups of the PROTAC, potentially improving its ability to cross cell membranes.

  • Enhanced Synthetic Tractability: The defined exit vectors of the BCP core can simplify the design and synthesis of PROTAC libraries.

Conclusion

3-Aminobicyclo[1.1.1]pentan-1-ol represents a powerful and versatile building block in the medicinal chemist's toolbox. Its unique combination of a rigid, three-dimensional scaffold and strategically placed functional groups makes it an excellent bioisostere for common aromatic motifs, offering a clear pathway to improved physicochemical and pharmacokinetic properties. As the drive to explore novel chemical space and develop drugs with superior profiles continues, the strategic application of 3-Aminobicyclo[1.1.1]pentan-1-ol, both as a bioisostere and as a rigid linker in emerging modalities like PROTACs, is poised to make a significant impact on the future of drug discovery.

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The Bicyclo[1.1.1]pentane (BCP) Linker: A Rigid Scaffold for Engineering Superior PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

Proteolysis-Targeting Chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1][2] The linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand, is a critical determinant of a PROTAC's efficacy, selectivity, and pharmaceutical properties.[3][4][5] While flexible linkers like polyethylene glycol (PEG) and alkyl chains have been widely used, they often contribute to poor pharmacokinetics and unpredictable ternary complex formation. This guide delves into the mechanism of action of Bicyclo[1.1.1]pentane (BCP) linkers, a class of rigid scaffolds that offer a powerful solution to these challenges. We will explore how the unique three-dimensional structure of BCP imposes conformational restraint, enhances ternary complex stability, and improves crucial drug-like properties, thereby providing a blueprint for the rational design of next-generation protein degraders.

Introduction: The Linker's Pivotal Role in PROTAC Function

PROTACs operate by inducing proximity between a target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex (POI-PROTAC-E3).[1][6] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[5] The linker is not merely a passive tether; it fundamentally dictates the geometry and stability of this ternary complex.[5][]

Traditional flexible linkers, while synthetically accessible, introduce a high degree of conformational freedom.[8] This flexibility can be a double-edged sword: while it allows the PROTAC to adopt a binding-competent pose, it also permits sampling of numerous non-productive conformations, which carries a significant entropic penalty upon binding and can lead to unstable ternary complexes.[3] Furthermore, the physicochemical characteristics of common linkers, such as the high polarity of PEG chains, can negatively impact cell permeability, a key challenge for these large molecules.[9][]

This has spurred a shift towards more sophisticated, rigid linkers designed to overcome these limitations.[4][5] The Bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a standout solution, acting as a rigid, non-aromatic bioisostere of a phenyl ring.[2][11] Its defined three-dimensional structure and favorable physicochemical properties offer a unique advantage in PROTAC design.[11]

Figure 2: BCP linkers reduce conformational flexibility, pre-organizing the PROTAC for binding.
Improved Physicochemical and Pharmacokinetic Properties

A major hurdle in PROTAC development is achieving good drug-like properties. The large size and polarity of many PROTACs often lead to poor cell permeability and rapid metabolic breakdown. The BCP linker directly addresses these issues.

  • Enhanced Solubility: As a non-classical bioisostere of a phenyl ring, the three-dimensional, saturated BCP structure can disrupt planar stacking and crystal lattice formation, often leading to improved aqueous solubility compared to aromatic linkers. [11]* Increased Metabolic Stability: The sp3-hybridized carbons of the BCP cage are inherently more resistant to oxidative metabolism by cytochrome P450 enzymes than the sp2 carbons of aromatic rings or the methylene groups in alkyl chains. [11]This translates to a longer half-life in vivo.

  • Improved Permeability: PROTACs with rigid linkers can exhibit a "chameleon-like" effect. [12]The BCP scaffold can help shield polar functional groups within the PROTAC molecule, allowing it to adopt a more compact, less polar conformation in the lipophilic environment of the cell membrane. [13][14]This transient folding facilitates passive diffusion across the cell membrane, after which the PROTAC can unfold in the aqueous cytoplasm.

Data Presentation: Comparative Analysis of Linker Performance

To illustrate the impact of the BCP linker, the following table presents hypothetical but representative data comparing a BCP-PROTAC against analogues with common flexible linkers targeting the same protein.

ParameterAlkyl Chain LinkerPEG LinkerBCP LinkerRationale for Performance
Degradation Potency (DC₅₀) 50 nM80 nM5 nM BCP's rigidity enhances ternary complex stability and cooperativity. [15]
Max Degradation (Dₘₐₓ) 85%80%>95% A more stable ternary complex leads to more efficient ubiquitination.
Aqueous Solubility LowHighModerate-High BCP's 3D structure improves solubility over flat, hydrophobic linkers. [11]
Cell Permeability (PAMPA) ModerateLowHigh BCP facilitates a folded, less polar conformation for membrane transit. [][14]
Metabolic Stability (t₁/₂) Low-ModerateModerateHigh The saturated BCP cage is resistant to oxidative metabolism. [11]

Experimental Protocols for Evaluating BCP-Linked PROTACs

A rigorous, self-validating experimental workflow is essential to confirm the mechanism of action and therapeutic potential of a novel BCP-linked PROTAC.

Protocol 1: Biophysical Measurement of Ternary Complex Formation (SPR)

This protocol uses Surface Plasmon Resonance (SPR) to quantify the binding kinetics and cooperativity of the ternary complex.

  • Immobilization: Covalently immobilize the purified target protein (POI) onto a sensor chip surface.

  • Binary Affinity Measurement (PROTAC-POI): Inject serial dilutions of the BCP-PROTAC over the POI-coated surface to determine the binding affinity (K_D) of the PROTAC for the target protein alone.

  • Binary Affinity Measurement (PROTAC-E3): In a separate experiment, immobilize the E3 ligase and inject the BCP-PROTAC to determine its affinity for the ligase.

  • Ternary Complex Formation: Inject a constant, saturating concentration of the E3 ligase mixed with serial dilutions of the BCP-PROTAC over the POI-coated surface.

  • Data Analysis: An increase in the binding response compared to the PROTAC-POI binary interaction indicates the formation of the ternary complex. Calculate the cooperativity factor (α). An α > 1 indicates positive cooperativity, meaning the binding of the E3 ligase and POI is mutually reinforcing, a hallmark of a well-designed PROTAC.

  • Self-Validation: As a control, inject the E3 ligase alone to ensure it does not bind non-specifically to the immobilized POI.

Protocol 2: Cellular Target Degradation Assay (Western Blot)

This assay provides direct evidence of target protein degradation in a cellular context.

  • Cell Culture: Plate cells expressing the target protein and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a range of concentrations of the BCP-PROTAC (e.g., 0.1 nM to 10 µM) for a set time period (e.g., 18-24 hours). Include a DMSO vehicle control.

  • Negative Control: Synthesize a non-binding control PROTAC (e.g., with a methylated E3 ligand) and treat cells in parallel. This control should not induce degradation and confirms the mechanism is dependent on E3 ligase engagement. [1]4. Cell Lysis: Harvest the cells and prepare protein lysates.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the POI. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Analysis: Quantify band intensity using densitometry. Normalize the POI signal to the loading control signal. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Figure 3: A streamlined workflow for the development and validation of BCP-linked PROTACs.

Conclusion and Future Directions

The Bicyclo[1.1.1]pentane linker represents a significant advancement in the rational design of PROTACs. By replacing flexible tethers with a rigid, three-dimensional scaffold, researchers can exert precise control over the conformation of the PROTAC molecule. This pre-organization minimizes the entropic penalty of binding, leading to the formation of more stable and effective ternary complexes. The inherent physicochemical advantages of the BCP core—including enhanced metabolic stability and improved cell permeability—directly address the most persistent challenges in the field. As our understanding of ternary complex structures deepens through computational modeling and structural biology, rigid linkers like BCP will be instrumental in developing highly selective, potent, and orally bioavailable protein degraders for a new generation of therapeutics.

References

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Whitepaper: Strategic Synthesis and Functionalization of Bicyclo[1.1.1]pentane Derivatives for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The bicyclo[1.1.1]pentane (BCP) scaffold has transitioned from a chemical curiosity to a cornerstone of modern medicinal chemistry. Its rigid, three-dimensional structure serves as a highly effective bioisostere for common motifs like para-substituted phenyl rings, alkynes, and tert-butyl groups.[1][2][3] The "escape from flatland" paradigm, which involves replacing planar aromatic structures with saturated, sp³-rich cores, has been shown to significantly enhance key pharmacokinetic properties such as aqueous solubility, metabolic stability, and passive permeability.[2][4] However, the synthetic accessibility of functionally diverse BCPs has historically been a major bottleneck. This technical guide provides an in-depth analysis of the evolution of BCP synthesis, from foundational methods to cutting-edge catalytic strategies. We will explore the causality behind experimental choices, present detailed protocols for key transformations, and offer a forward-looking perspective on this dynamic field.

Introduction: The Rise of the BCP Scaffold as a Privileged Bioisostere

First synthesized by Wiberg and co-workers in 1964, the bicyclo[1.1.1]pentane molecule was initially a subject of academic interest due to its immense strain energy (66.6 kcal mol⁻¹) and unique inverted tetrahedral geometry at the bridgehead carbons.[1][3][5] For decades, its potential in applied sciences remained largely untapped. This changed dramatically when the pharmaceutical industry began to recognize the BCP framework as a powerful tool to address the limitations of flat, aromatic moieties prevalent in drug candidates.[4][6]

The core value of the BCP unit lies in its ability to act as a bioisostere, mimicking the spatial arrangement of other functional groups while imparting a superior physicochemical profile.[3]

  • Para-Substituted Phenyl Ring Mimic: The bridgehead substituents of a 1,3-disubstituted BCP replicate the 180° exit vector of a para-substituted arene, making it an ideal replacement.[3] While the distance between substituents is shorter (~1.85 Å vs. ~2.79 Å for a p-phenyl group), this structural alteration is often well-tolerated and can lead to improved binding by disrupting undesirable π–π interactions.[3]

  • Tert-Butyl and Alkyne Isostere: The compact, cage-like structure of the BCP core can also effectively replace sterically demanding tert-butyl groups and linear alkynes, often with beneficial effects on metabolic stability and solubility.[2][3]

The strategic replacement of a phenyl ring with a BCP core can significantly improve a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, a critical factor in successful drug development.[7]

BCP_Bioisostere_Concept cluster_0 Traditional 2D Scaffolds cluster_1 3D Bioisostere Phenyl p-Disubstituted Phenyl Ring BCP Bicyclo[1.1.1]pentane (BCP) Core Phenyl->BCP Replicates 180° vector Improves solubility Reduces metabolic liability Alkyne Internal Alkyne Alkyne->BCP Maintains linear geometry Increases sp³ character tButyl tert-Butyl Group tButyl->BCP Mimics steric bulk Enhances metabolic stability

Caption: BCP as a versatile 3D bioisostere for common 2D scaffolds.

[1.1.1]Propellane: The Strained but Essential Precursor

The vast majority of synthetic routes to BCPs rely on the highly strained and reactive molecule, [1.1.1]propellane.[1][8] This hydrocarbon features a unique central C1–C3 bond that is exceptionally weak and susceptible to homolytic or heterolytic cleavage, releasing the ring strain to form the BCP skeleton.[5]

Historically, the synthesis of [1.1.1]propellane itself was a significant hurdle, requiring multi-step sequences and the handling of volatile, unstable intermediates.[5][9] The Szeimies route, while effective, involves the use of methyllithium at low temperatures.[5] These challenges have spurred the development of more practical and scalable methods. A notable advancement is the development of continuous flow processes, which can generate solutions of [1.1.1]propellane on demand, mitigating the risks associated with its storage and handling and allowing for direct derivatization into BCP products.[10]

Due to its instability, [1.1.1]propellane is often generated in situ or used immediately as a solution in a solvent like diethyl ether.[9] The development of storable precursors, such as α-cyclodextrin encapsulated derivatives, represents an emerging strategy to improve its bench-top accessibility.[11]

Core Synthetic Strategies for BCP Construction

The unique reactivity of [1.1.1]propellane's central bond allows for three primary modes of activation: radical addition, anionic addition, and electrophilic activation. The choice of method is dictated by the desired functionality and the required tolerance to other chemical groups within the substrates.

Propellane_to_BCP_Workflow cluster_methods Strain-Release Functionalization Pathways Propellane [1.1.1]Propellane (Strained Precursor) Radical Radical Addition (e.g., Photoredox, ATRA) Propellane->Radical Radical Initiator (Light, Et₃B) Anionic Anionic Addition (e.g., Organometallics) Propellane->Anionic Nucleophile (R-MgX, R-Li) Electrophilic Electrophilic Activation (e.g., Halogen Bonding) Propellane->Electrophilic Electrophile + Nu⁻ (NIS, I₂) BCP_Intermediate Functionalized BCP Radical / Anion Radical->BCP_Intermediate Anionic->BCP_Intermediate Electrophilic->BCP_Intermediate Final_BCP 1,3-Disubstituted BCP Derivative BCP_Intermediate->Final_BCP Trapping / Quenching / Cross-Coupling

Caption: Major synthetic pathways from [1.1.1]propellane to BCPs.

Radical Pathways: Versatility and Mild Conditions

Radical additions to [1.1.1]propellane are among the most powerful and versatile methods for BCP synthesis due to their excellent functional group tolerance.

Photoredox Catalysis: The advent of visible-light photoredox catalysis has revolutionized BCP synthesis.[12] This approach allows for the generation of a wide range of carbon-centered radicals from readily available precursors (e.g., alkyl, aryl, and vinyl halides) under exceptionally mild conditions.[1][12] The photoredox-catalyzed atom transfer radical addition (ATRA) represents the first example of using this technology for C-C σ-bond functionalization, greatly expanding the scope of accessible BCP derivatives.[12] Multicomponent cascade reactions, which combine several radical steps in one pot, enable the rapid assembly of complex, drug-like BCPs from simple starting materials.[13][14]

Anionic Pathways: Direct Carbon & Heteroatom Introduction

The addition of strong carbon- or heteroatom-centered nucleophiles, such as Grignard reagents or organolithiums, to [1.1.1]propellane provides a direct route to BCP-metal intermediates.[1][15] These intermediates can be quenched with an electrophile (like water, to install a hydrogen) or used in subsequent cross-coupling reactions to form 1,3-disubstituted BCPs.[15][16]

The primary causality for employing this method is its directness. However, its application can be limited by the harsh reaction conditions (e.g., elevated temperatures, highly basic reagents) and poor compatibility with sensitive functional groups like esters or ketones.[1]

Electrophilic Activation: A Niche for Nitrogen Substitution

While less common due to the facile decomposition of BCP carbocation intermediates, electrophilic activation of [1.1.1]propellane has recently emerged as a valuable strategy, particularly for synthesizing nitrogen-substituted BCPs.[17] By using a halogen bond complex (e.g., with N-iodosuccinimide, NIS), the propellane is activated toward attack by electron-neutral nucleophiles like anilines and azoles. Computational analysis reveals that the halogen bonding promotes the nucleophilic attack while stabilizing the cage-like structure, preventing decomposition.[17]

Advanced C–H Functionalization: Moving Beyond the Bridgehead

While the synthesis of 1,3-disubstituted BCPs is now well-established, the selective functionalization of the C–H bonds at both the bridgehead (C1/C3) and the bridge (C2) positions represents the current frontier in the field. These methods are critical for late-stage modification of complex molecules and for creating BCPs that can mimic ortho- and meta-substituted arenes.[7][18]

Bridgehead (C1) C–H Borylation

Directly converting a bridgehead C–H bond to a C–B bond is a highly strategic transformation, as the resulting boronic ester is a versatile handle for subsequent cross-coupling reactions. Recently, a highly selective iridium-catalyzed borylation of the tertiary C–H bond at the BCP bridgehead has been developed.[19][20][21] This method is remarkable as catalytic borylation of unactivated tertiary C–H bonds was previously not observed.[19] It is compatible with a wide array of functional groups, making it suitable for the late-stage modification of drug candidates.[20][21]

Bridge (C2) Functionalization: Accessing Ortho/Meta Isosteres

Functionalizing the secondary C–H bonds on the "sides" of the BCP cage has been a formidable challenge. Success in this area provides access to 1,2-disubstituted BCPs, which are sought-after mimetics for ortho- and meta-substituted arenes.[7][18]

Breakthroughs have come from two main strategies:

  • Hydrogen Atom Transfer (HAT) Catalysis: MacMillan and colleagues developed a method using photoredox catalysis to generate a chlorine radical, which selectively abstracts a hydrogen atom from the C2 position.[18][22] The resulting C2-centered BCP radical can then be trapped with a halogen source to install a handle for further diversification via cross-coupling.[18]

  • Directed C–H Functionalization: A palladium-mediated approach uses a directing group attached to the BCP to guide the metal catalyst to a specific C2–H bond.[23][24] Mechanism-guided studies were essential to overcome initial failures by identifying optimal directing groups (e.g., pyridine N-oxide) and reaction pathways (favoring single-electron or electrophilic steps over higher-energy Pd(II)/Pd(IV) cycles) to achieve synthetically useful yields.[23][24]

Validated Experimental Protocols

Trustworthiness in synthetic chemistry is rooted in reproducibility. The following protocols are adapted from leading, peer-reviewed literature and represent robust methods for accessing key BCP structures.

Protocol 1: Photoredox-Catalyzed Synthesis of a 1-Aryl-3-iodo-BCP[13]

This protocol demonstrates the power of photoredox catalysis to couple an aryl iodide with [1.1.1]propellane.

  • Reaction Setup: To an oven-dried 8 mL vial equipped with a magnetic stir bar, add 4-iodoanisole (58.5 mg, 0.25 mmol, 1.0 equiv) and the photocatalyst 4CzIPN (2.0 mg, 0.0025 mmol, 1 mol%).

  • Reagent Addition: Cap the vial with a septum and purge with nitrogen for 10 minutes. Add anhydrous acetonitrile (2.5 mL) via syringe. Add a stock solution of [1.1.1]propellane in diethyl ether (0.5 M, 1.0 mL, 0.5 mmol, 2.0 equiv) via syringe.

  • Photoreaction: Place the vial approximately 5 cm from a 34 W blue LED lamp and stir vigorously at room temperature. Ensure the reaction is cooled with a fan to maintain ambient temperature.

  • Workup & Purification: After 16 hours, concentrate the reaction mixture in vacuo. Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the 1-(4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane product.

Protocol 2: Iridium-Catalyzed Bridgehead C–H Borylation of a BCP Derivative[20][22]

This protocol provides a direct entry to a BCP-boronic ester, a key building block.

  • Reaction Setup: In a nitrogen-filled glovebox, add [Ir(cod)(OMe)]₂ (6.6 mg, 0.01 mmol, 2 mol% Ir), 3,4,7,8-tetramethyl-1,10-phenanthroline (5.0 mg, 0.021 mmol, 4.2 mol%), and bis(pinacolato)diboron (B₂pin₂, 152 mg, 0.6 mmol, 1.2 equiv) to a 4 mL vial.

  • Reagent Addition: Add 1.0 mL of cyclohexane to the vial. Add the BCP substrate (e.g., 1-(4-fluorophenyl)bicyclo[1.1.1]pentane, 88.1 mg, 0.5 mmol, 1.0 equiv).

  • Reaction: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a preheated 80 °C heating block. Stir for 24 hours.

  • Workup & Purification: Allow the reaction to cool to room temperature. Remove the solvent in vacuo. Purify the crude material via flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 1-(4-fluorophenyl)bicyclo[1.1.1]pentane-3-boronic acid pinacol ester.

Data-Driven Insights: Quantifying the "BCP Advantage"

The theoretical benefits of replacing a phenyl ring with a BCP core are validated by experimental data. Comparing the physicochemical properties of parent drugs with their BCP analogues often reveals dramatic improvements.

Compound PairStructure (Parent vs. BCP Analogue)cLogPAqueous Solubility (µg/mL)Property Change Summary
γ-Secretase Inhibitor [25]Parent (Phenyl): 4.1BCP Analogue: 2.5Parent: <1BCP Analogue: 62-1.6 drop in cLogP >62x increase in solubility
LpPLA2 Inhibitor (Darapladib) [26][27]Parent (Phenyl): 6.3BCP Analogue: 4.8Parent: LowBCP Analogue: Improved-1.5 drop in cLogP Maintained high potency while improving physicochemical profile.
Resveratrol Analogue [4]Parent (Phenyl): 3.1BCP Analogue: 1.9Not ReportedNot ReportedBCP analogue showed clear advantages in absorption and metabolic stability in pharmacokinetic studies.

cLogP and solubility values are sourced from cited literature and represent a significant trend in property modulation.

Conclusion and Future Outlook

The synthesis of bicyclo[1.1.1]pentane derivatives has matured from a niche academic pursuit into a robust and enabling technology for drug discovery. The development of photoredox catalysis and strategic C–H functionalization has provided chemists with unprecedented tools to access a vast chemical space of novel, three-dimensional structures. These methods offer mild conditions, broad functional group tolerance, and pathways to previously inaccessible substitution patterns.

Looking ahead, several key challenges and opportunities remain:

  • Enantioselective Functionalization: Developing catalytic, enantioselective methods for functionalizing prochiral BCPs, particularly at the C2 position, is a major goal.[28]

  • New Precursors: While [1.1.1]propellane is dominant, exploring alternative precursors or strain-release strategies could further broaden the synthetic toolbox.

  • Mechanistic Understanding: Deeper mechanistic insight into C–H activation on strained rings will guide the development of next-generation catalysts with even greater selectivity and efficiency.[23]

The continued innovation in BCP synthesis will undoubtedly accelerate the discovery of new therapeutic agents with enhanced pharmacological profiles, solidifying the BCP core as a truly privileged scaffold in medicinal chemistry.

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Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Aminobicyclo[1.1.1]pentan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Bicyclo[1.1.1]pentanes in Modern Drug Discovery

The principle of "escaping from flatland" has become a cornerstone of modern medicinal chemistry, advocating for the incorporation of three-dimensional molecular scaffolds to improve the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Among these three-dimensional bioisosteres, the bicyclo[1.1.1]pentane (BCP) core has emerged as a particularly valuable motif.[3] Its rigid, rod-like structure serves as an effective non-classical bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups.[1][3] The replacement of planar aromatic systems with the BCP scaffold has been shown to enhance aqueous solubility, improve metabolic stability, and increase the fraction of sp³-hybridized carbons (Fsp³), often leading to superior drug candidates.[1][2]

3-Aminobicyclo[1.1.1]pentan-1-ol hydrochloride is a key building block in this arena, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), where it functions as a rigid and synthetically versatile linker.[4] This application note provides a comprehensive, field-proven protocol for the multi-step synthesis of this compound, starting from the readily accessible bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. The presented methodology is designed to be scalable and reproducible for researchers in drug development and organic synthesis.

Overall Synthetic Scheme

The synthesis of this compound is a multi-step process that begins with the selective mono-esterification of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. This is followed by a Curtius rearrangement to install a protected amine at one bridgehead position. The remaining carboxylic acid is then reduced to a primary alcohol. Finally, deprotection of the amine and subsequent treatment with hydrochloric acid yields the target hydrochloride salt.

Synthetic_Scheme A Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid B 3-(Methoxycarbonyl)bicyclo[1.1.1]- pentane-1-carboxylic acid A->B  SOCl2, MeOH   C Methyl 3-((tert-butoxycarbonyl)amino)- bicyclo[1.1.1]pentane-1-carboxylate B->C  1. (PhO)2P(O)N3, Et3N  2. tBuOH, heat D 3-((tert-Butoxycarbonyl)amino)- bicyclo[1.1.1]pentane-1-carboxylic acid C->D  LiOH·H2O, THF/H2O   E (3-((tert-Butoxycarbonyl)amino)- bicyclo[1.1.1]pentan-1-yl)methanol D->E  BH3·SMe2, THF   F 3-Aminobicyclo[1.1.1]pentan-1-ol E->F  HCl, Dioxane   G 3-Aminobicyclo[1.1.1]pentan-1-ol hydrochloride F->G  HCl  

Figure 1: Overall synthetic route for this compound.

Part 1: Synthesis of Key Intermediates

Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1)

The synthesis of the BCP core is foundational. A robust and scalable method involves the photochemical addition of [1.1.1]propellane to 2,3-butanedione, followed by a haloform reaction.[1][5] This procedure allows for the production of the diacid on a multigram to kilogram scale.[1][6][7]

  • Protocol: A detailed, check-listed procedure for the photochemical synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid has been published in Organic Syntheses, which serves as an authoritative and reliable guide for this initial step.[5] The protocol involves the in-situ generation of [1.1.1]propellane followed by its reaction with 2,3-butanedione under UV irradiation to yield 1,3-diacetylbicyclo[1.1.1]pentane. Subsequent haloform reaction with bromine and sodium hydroxide affords the desired dicarboxylic acid.[1][5]

Mono-esterification: 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid (2)

Selective mono-esterification is crucial for differentiating the two carboxylic acid groups. This can be efficiently achieved using thionyl chloride in methanol.[1][8]

  • Experimental Protocol:

    • To a solution of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1) (1.0 equiv) in methanol, add thionyl chloride (3.0 equiv) dropwise at room temperature.

    • Stir the reaction mixture overnight at room temperature.

    • Concentrate the mixture under reduced pressure.

    • The crude product can be purified by filtration through a plug of silica gel to yield 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (2) as a white solid.[1][8]

ReagentMolar Eq.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid1.0
Thionyl chloride3.0
MethanolSolvent

Table 1: Reagents for the synthesis of 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid.

Curtius Rearrangement: 3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic Acid (3)

The introduction of the amine functionality is achieved via a Curtius rearrangement on the mono-acid mono-ester intermediate. This reaction proceeds through an acyl azide intermediate which then rearranges to an isocyanate, subsequently trapped by tert-butanol to give the Boc-protected amine.[1][8]

  • Experimental Protocol:

    • Dissolve 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (2) (1.0 equiv) in tert-butanol.

    • Add triethylamine (1.2 equiv) followed by diphenylphosphoryl azide (DPPA) (1.1 equiv).

    • Heat the reaction mixture to 85 °C and stir for 24 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • The resulting intermediate, methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate, is then saponified.

    • Dissolve the crude ester in a mixture of THF and water, and add lithium hydroxide monohydrate (0.9 equiv).

    • Heat the mixture to 50 °C for 72 hours.

    • After cooling, acidify the aqueous layer and extract with ethyl acetate to yield 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid (3).[1]

ReagentMolar Eq.
3-(Methoxycarbonyl)bicyclo... (2)1.0
Triethylamine1.2
Diphenylphosphoryl azide (DPPA)1.1
tert-ButanolSolvent
Lithium hydroxide monohydrate0.9

Table 2: Reagents for the synthesis of 3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid.

Part 2: Final Synthetic Steps

Reduction to the Alcohol: (3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)methanol (4)

The remaining carboxylic acid is selectively reduced to the corresponding primary alcohol using a borane reagent. Borane dimethyl sulfide complex is a suitable reagent for this transformation on the BCP core.[1][8]

  • Experimental Protocol:

    • Dissolve 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid (3) (1.0 equiv) in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0 °C and add borane dimethyl sulfide complex (1.5 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Cool the reaction to 0 °C and quench by the slow addition of methanol.

    • Stir for 5 hours at room temperature and then concentrate under reduced pressure.

    • The crude product can be purified by column chromatography to afford (3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)methanol (4).[1][8]

ReagentMolar Eq.
3-((tert-Butoxycarbonyl)amino)... (3)1.0
Borane dimethyl sulfide complex1.5
Anhydrous THFSolvent
MethanolQuenching agent

Table 3: Reagents for the reduction to the alcohol.

Deprotection and Salt Formation: this compound (5)

The final step involves the removal of the Boc protecting group under acidic conditions, which concurrently forms the hydrochloride salt.[9]

  • Experimental Protocol:

    • Dissolve (3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)methanol (4) in a suitable solvent such as dioxane or diethyl ether.

    • Add a solution of hydrochloric acid (excess) in the same solvent.

    • Stir the mixture at room temperature. The product will precipitate out of the solution.

    • Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield this compound (5) as a white solid.

Final_Steps_Workflow start Start with 3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid reduction Reduction with BH3·SMe2 in THF start->reduction deprotection Boc Deprotection and Salt Formation with HCl reduction->deprotection product Final Product: This compound deprotection->product

Figure 2: Workflow for the final steps of the synthesis.

Characterization Data

CompoundMolecular FormulaMolecular WeightExpected ¹H NMR signalsExpected ¹³C NMR signals
5 C₅H₁₀ClNO135.59Signals corresponding to the BCP core protons and the CH₂OH and NH₃⁺ groups.Signals for the bridgehead carbons, methylene carbons of the BCP core, and the carbon bearing the hydroxyl group.

Table 4: Expected Characterization Data for the Final Product.

Safety and Handling

  • [1.1.1]Propellane: This is a highly strained and reactive molecule. It should be handled with care in a well-ventilated fume hood.

  • Thionyl Chloride and Diphenylphosphoryl Azide: These reagents are corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Borane Dimethyl Sulfide Complex: This reagent is flammable and reacts with water. All manipulations should be carried out under an inert atmosphere.

  • Hydrochloric Acid: Corrosive. Use appropriate PPE.

  • General Precautions: Standard laboratory safety practices should be followed throughout the synthesis. Avoid inhalation, ingestion, and skin contact with all chemicals.[10]

Conclusion

The protocol detailed in this application note provides a comprehensive and reliable pathway for the synthesis of this compound, a valuable building block for drug discovery and development. By leveraging established and scalable reactions, researchers can confidently produce this important compound for their synthetic endeavors. The strategic use of a mono-protected dicarboxylic acid intermediate allows for the selective functionalization of the two bridgehead positions of the bicyclo[1.1.1]pentane core, demonstrating a powerful approach for the synthesis of unsymmetrically 1,3-disubstituted BCPs.

References

Application Note: A Detailed Protocol for the Amide Coupling of 3-Aminobicyclo[1.1.1]pentan-1-ol to Carboxylic Acid-Based Warheads

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Bicyclo[1.1.1]pentane in Covalent Inhibitor Design

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a crucial motif in modern medicinal chemistry, primarily serving as a three-dimensional, non-aromatic bioisostere for para-substituted phenyl rings.[1][2] Its rigid, rod-like structure allows it to mimic the geometry of a linear alkyne or a 1,4-disubstituted benzene ring, while introducing significantly improved physicochemical properties.[1] BCP-containing compounds often exhibit enhanced metabolic stability, increased aqueous solubility, and a reduced potential for off-target interactions commonly associated with planar aromatic systems.[1][3]

This guide focuses on a key building block, 3-Aminobicyclo[1.1.1]pentan-1-ol , a bifunctional BCP derivative that provides a strategic anchor point for conjugation. Its primary amine serves as a nucleophilic handle for covalent attachment, while the tertiary alcohol at the opposing bridgehead position can influence solubility and provide an additional vector for interaction within a protein's binding pocket.

When coupled to an electrophilic "warhead," this BCP derivative becomes an integral part of a targeted covalent inhibitor (TCI).[4][5] TCIs function by first binding non-covalently to their target protein, followed by the formation of a stable covalent bond between the warhead and a nucleophilic amino acid residue (e.g., cysteine, serine, lysine) in the protein's active site.[6][7] This application note provides a detailed, field-tested protocol for the foundational step in synthesizing such molecules: the amide bond formation between the BCP amine and a generic carboxylic acid-containing warhead.

Reagent & System Analysis

The BCP Core: 3-Aminobicyclo[1.1.1]pentan-1-ol
  • Structure and Reactivity: This molecule possesses a primary amine at one bridgehead and a tertiary alcohol at the other. The bridgehead amine on a BCP core exhibits exceptional nucleophilicity.[2] This heightened reactivity is attributed to favorable stereoelectronic effects and reduced steric hindrance compared to other bicyclic amines, facilitating efficient coupling reactions.[2]

  • Handling: It is commonly supplied as a hydrochloride salt to improve shelf-life and handling.[8] Consequently, a non-nucleophilic base is required in the reaction mixture to liberate the free amine for the coupling reaction.

  • The Hydroxyl Group: The tertiary alcohol is generally unreactive under standard amide coupling conditions. However, for highly sensitive substrates or alternative coupling chemistries, a protecting group strategy might be considered to prevent potential side reactions.

The Warhead: Carboxylic Acid Functionality

The carboxylic acid is one of the most common functional groups incorporated into warhead scaffolds, serving as a precursor for the formation of a stable amide linkage.[9][10] This protocol is broadly applicable to various warheads containing a carboxylic acid, such as those designed to target specific amino acid residues through subsequent reactions.

The Coupling Chemistry: Uronium Salt-Mediated Amide Bond Formation

To form an amide bond from a carboxylic acid and an amine, the carboxylic acid must first be "activated" to create a better electrophile. Uronium salt-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) , are highly effective for this purpose.

Causality behind choosing HATU:

  • High Efficiency: HATU promotes rapid and high-yielding conversions, often at room temperature.[11]

  • Suppression of Racemization: For chiral carboxylic acid warheads, HATU is exceptional at preserving stereochemical integrity.[11]

  • Simple Workup: The byproducts generated are typically water-soluble, simplifying the purification process.[11]

Experimental Protocol: HATU-Mediated Coupling

This section details a robust, step-by-step procedure for the coupling of a generic carboxylic acid-containing warhead to 3-Aminobicyclo[1.1.1]pentan-1-ol hydrochloride.

Materials and Reagents
ReagentAbbreviationPurposeTypical Equivalents
Carboxylic Acid WarheadR-COOHSubstrate1.0
This compoundBCP-NH₂·HClSubstrate1.0 - 1.2
HATUHATUCoupling Reagent (Activator)1.1 - 1.3
N,N-DiisopropylethylamineDIPEANon-nucleophilic base2.5 - 3.0
Anhydrous N,N-DimethylformamideDMFReaction Solvent-
DichloromethaneDCMExtraction Solvent-
Saturated Aqueous Sodium BicarbonateNaHCO₃Aqueous wash (removes acidic components)-
BrineNaCl (aq)Aqueous wash (removes water from org. phase)-
Anhydrous Magnesium Sulfate or Sodium SulfateMgSO₄/Na₂SO₄Drying agent-
Silica Gel-Stationary phase for column chromatography-
General Workflow Diagram

coupling_workflow cluster_reagents Reagents Preparation cluster_reaction Reaction cluster_purification Work-up & Purification Warhead_COOH Carboxylic Acid Warhead Activation 1. Activation (Warhead + HATU + DIPEA in DMF) Warhead_COOH->Activation BCP_Amine 3-Aminobicyclo[1.1.1]pentan-1-ol (as HCl salt) Coupling 2. Coupling (Add BCP-Amine) BCP_Amine->Coupling HATU HATU Coupling Reagent HATU->Activation DIPEA DIPEA Base DIPEA->Activation Activation->Coupling Monitoring 3. Reaction Monitoring (TLC / LC-MS) Coupling->Monitoring Workup 4. Aqueous Work-up (Extraction with DCM) Monitoring->Workup Purification 5. Chromatography (Silica Gel) Workup->Purification Final_Product Final BCP-Warhead Conjugate Purification->Final_Product

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Methodology

SAFETY PRECAUTION: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Reagent Preparation (Activation):

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the Carboxylic Acid Warhead (1.0 eq).

    • Dissolve the warhead in anhydrous DMF (to a concentration of approx. 0.1-0.2 M).

    • Add HATU (1.2 eq) to the solution.

    • Add DIPEA (2.5 eq). The addition of base is crucial to deprotonate the carboxylic acid and later, the amine hydrochloride.

    • Stir the mixture at room temperature (20-25 °C) for 15-30 minutes. This is the activation step, where a highly reactive acyl-O-acylisourea intermediate is formed.

  • Coupling Reaction:

    • In a separate vial, dissolve the This compound (1.1 eq) in a minimum amount of anhydrous DMF.

    • Add the BCP-amine solution dropwise to the activated warhead mixture from Step 1.

    • Stir the reaction at room temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress periodically using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • A typical reaction is complete within 2-12 hours. The disappearance of the limiting starting material (usually the warhead) indicates completion.

  • Aqueous Work-up:

    • Once the reaction is complete, dilute the reaction mixture with water.

    • Transfer the diluted mixture to a separatory funnel and extract the product with DCM or Ethyl Acetate (3x). The choice of solvent depends on product solubility.

    • Combine the organic layers.

    • Wash the combined organic phase sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted carboxylic acid and acidic byproducts, followed by Brine (1x) to reduce the water content.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ , filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.[12]

    • The appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) must be determined empirically by TLC analysis.

    • Combine the fractions containing the pure product (as determined by TLC/LC-MS) and evaporate the solvent to yield the final BCP-warhead conjugate.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive coupling reagent (degraded by moisture).2. Insufficient base.3. Low reactivity of substrates.1. Use fresh, high-purity HATU from a sealed container. Ensure all glassware and solvents are anhydrous.2. Ensure at least 2.5 equivalents of DIPEA are used to neutralize both the amine HCl salt and the acid generated during coupling.3. Gently warm the reaction to 40-50 °C. Increase reaction time. Consider a more potent coupling reagent like COMU.
Multiple Side Products 1. Reaction with the BCP hydroxyl group.2. Dimerization of the carboxylic acid warhead.3. Epimerization of a chiral center.1. This is rare with HATU but possible. If observed, consider protecting the hydroxyl group (e.g., as a TBS ether) prior to coupling and deprotecting afterward.2. Ensure slow, dropwise addition of the amine to the activated acid to favor intermolecular coupling.3. Run the reaction at a lower temperature (e.g., 0 °C). Additives like HOBt can sometimes help, though HATU is generally robust.[13]
Difficult Purification 1. Water-soluble byproducts from HATU/DIPEA remaining in the crude product.2. Product streaking on silica gel.1. Ensure thorough aqueous work-up. Washing with dilute acid (e.g., 1 M HCl) can help remove residual DIPEA, but be cautious if your product is acid-labile.2. Add a small amount of a polar modifier (e.g., 0.5-1% triethylamine or acetic acid) to the chromatography eluent to improve peak shape.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of BCP-warhead conjugates, a critical step in the development of next-generation targeted covalent inhibitors. The exceptional reactivity of the 3-aminobicyclo[1.1.1]pentan-1-ol core, combined with the efficiency of modern uronium salt-based coupling reagents like HATU, allows for a straightforward and scalable synthesis. By understanding the causality behind reagent choice and procedural steps, researchers can confidently adapt this protocol to a wide range of carboxylic acid-containing warheads, accelerating the discovery of novel therapeutics.

References

  • Zhu, G., et al. (2015). Design, Synthesis, and Biological Evaluations of Tumor-Targeting Dual-Warhead Conjugates for a Taxoid–Camptothecin Combination Chemotherapy. Journal of Medicinal Chemistry. [Link]

  • Ghattas, W., et al. (2021). Recent Advances in Covalent Drug Discovery. Molecules. [Link]

  • Rosch, J., et al. (2023). A Perspective on Covalent Inhibitors: Research and Development Trends of Warheads and Targets. ChemRxiv. [Link]

  • Zhu, G., et al. (2015). Design, Synthesis, and Biological Evaluations of Tumor-Targeting Dual-Warhead Conjugates for a Taxoid–Camptothecin Combination Chemotherapy. ACS Publications. [Link]

  • Taylor, C. G., et al. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules. [Link]

  • ResearchGate. (2004). 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives: Synthesis and Incorporation into Peptides. [Link]

  • PubChem. (n.d.). 3-Aminobicyclo(1.1.1)pentan-1-ol hydrochloride. [Link]

  • Baran, P. (2022). Covalent Drugs: Trends, Mechanisms, & Warheads. Baran Lab, Scripps Research. [Link]

  • Matsuda, Y., & Tsumoto, K. (2021). Current approaches for purification of antibody-drug conjugates. Journal of Separation Science. [Link]

  • Ichikawa, S., & Shirokawa, S. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Organic & Biomolecular Chemistry. [Link]

  • QYAOBIO. (n.d.). Amide Bond Formation in Cyclization. [Link]

  • ResearchGate. (2021). Significance, challenges and strategy for accessing multi-substituted BCPs. [Link]

  • Matsuda, Y., & Tsumoto, K. (2021). Current approaches for the purification of antibody-drug conjugates. PubMed. [Link]

  • Furegati, K. M., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science. [Link]

  • PubChemLite. (n.d.). This compound. [Link]

  • Stepan, A. F., et al. (2019). A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis. Organic Letters. [Link]

  • Le Strat, F., et al. (2022). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry. [Link]

  • Rady, O. M., et al. (2022). Protocol to generate, purify, and analyze antibody-oligonucleotide conjugates from off-the-shelf antibodies. STAR Protocols. [Link]

  • Mykhailiuk, P. K. (2022). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature. [Link]

  • Lu, Y., et al. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. Arkivoc. [Link]

  • Wang, Y., et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry. [Link]

  • Corcoran, E. B., et al. (2023). Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3-sp2 Carbon-Carbon Bonds. Journal of the American Chemical Society. [Link]

  • Google Patents. (2024).
  • Gamage, S. A., et al. (2022). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. Molbank. [Link]

Sources

using 3-Aminobicyclo[1.1.1]pentan-1-ol in solid-phase PROTAC synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Leveraging 3-Aminobicyclo[1.1.1]pentan-1-ol for the Solid-Phase Synthesis of Next-Generation PROTACs

Introduction: Escaping Flatland in PROTAC Design

Proteolysis-Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, redirecting the cellular ubiquitin-proteasome system to degrade specific proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of a warhead for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[3] The linker is not merely a spacer but critically influences the efficacy, solubility, and permeability of the PROTAC.[1]

Solid-phase synthesis has become a cornerstone for the rapid assembly of PROTAC libraries, offering streamlined purification and the ability to drive reactions to completion with excess reagents.[4][5][6][7] While traditional linkers often rely on flexible alkyl/PEG chains or planar aromatic rings, there is a growing need for components that can improve drug-like properties.

The bicyclo[1.1.1]pentane (BCP) scaffold has gained significant attention as a three-dimensional, non-aromatic bioisostere for para-substituted phenyl rings.[3][8] This "escape from flatland" strategy can confer significant advantages, including:

  • Improved Solubility: The sp³-rich, non-planar structure of BCPs disrupts crystal packing and increases aqueous solubility compared to their flat aromatic counterparts.[3][8]

  • Enhanced Metabolic Stability: BCPs lack the sites for oxidative metabolism common to phenyl rings, often leading to improved pharmacokinetic profiles.[3]

  • Favorable Physicochemical Properties: The rigid BCP scaffold provides precise vectorial positioning of the two ligands, which can be critical for forming a stable and productive ternary complex (POI-PROTAC-E3 Ligase).

The bifunctional building block, 3-Aminobicyclo[1.1.1]pentan-1-ol, is an exemplary reagent for introducing this valuable motif into a PROTAC linker during solid-phase synthesis. Its primary amine allows for robust amide bond formation, while the tertiary alcohol can serve as a subsequent conjugation handle or simply as a polarity-enhancing feature of the final molecule.[9][10]

The Strategic Role of BCP in a PROTAC Linker

The decision to incorporate a BCP moiety is driven by the need to optimize the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the PROTAC. Traditional linkers composed of long, flexible PEG or alkyl chains can sometimes lead to poor permeability and high molecular weight. Aromatic rings, while providing some rigidity, can introduce metabolic liabilities.

The BCP scaffold provides a unique combination of rigidity and improved physicochemical properties. By replacing a para-substituted phenyl ring with a 1,3-disubstituted BCP, chemists can maintain a similar distance and vector between the warhead and E3 ligase ligand while fundamentally altering the molecule's character from flat and greasy to three-dimensional and more soluble.

G cluster_0 Traditional Aromatic Linker cluster_1 BCP-Containing Linker Warhead_A Warhead Phenyl p-Substituted Phenyl Ring Warhead_A->Phenyl Planar, Rigid (Metabolic Liability) E3_Ligand_A E3 Ligand Phenyl->E3_Ligand_A Warhead_B Warhead BCP Bicyclo[1.1.1]pentane (BCP) Warhead_B->BCP 3D, Rigid (Improved Solubility & Stability) E3_Ligand_B E3 Ligand BCP->E3_Ligand_B

Caption: Comparison of a traditional aromatic linker with a BCP-based linker.

Experimental Application: Solid-Phase Synthesis Protocol

This protocol outlines a general strategy for incorporating 3-Aminobicyclo[1.1.1]pentan-1-ol into a PROTAC. The synthesis begins with an immobilized POI ligand (warhead) and builds the linker towards the E3 ligase ligand.

Materials and Reagents
Reagent/MaterialPurposeRecommended Grade
Wang ResinSolid support for anchoring molecules via a carboxylic acid.100-200 mesh, 1.0 mmol/g loading
POI Ligand (Warhead)Binds to the target protein; must contain a free carboxylic acid.>95% Purity
Fmoc-NH-PEG₂-COOHA short, hydrophilic linker component.>98% Purity
3-Aminobicyclo[1.1.1]pentan-1-ol hydrochloride The key BCP building block.>97% Purity
VHL/CRBN LigandBinds to the E3 Ligase; must have a nucleophilic handle (e.g., phenol, amine, or COOH).>95% Purity
HATUAmide coupling reagent.Reagent Grade
DIPEANon-nucleophilic base for coupling and neutralization.Reagent Grade
PiperidineReagent for Fmoc deprotection.Reagent Grade
PPh₃ (Triphenylphosphine)Reagent for Mitsunobu reaction.Reagent Grade
DIAD or DEADReagent for Mitsunobu reaction.Reagent Grade
TFA (Trifluoroacetic acid)Cleavage of the final product from the resin.Reagent Grade
TIS (Triisopropylsilane)Carbocation scavenger in cleavage cocktail.Reagent Grade
DMF, DCM, THFSolvents for swelling, washing, and reactions.Anhydrous/Peptide Synthesis Grade
Overall Synthesis Workflow

The workflow is a linear, step-wise assembly on the solid support, followed by cleavage and purification.

G Resin { Wang Resin |  Swell in DCM/DMF} Step1 { Step 1: Warhead Loading |  Couple POI-COOH to resin} Resin->Step1 Step2 { Step 2: Linker Elongation |  Couple Fmoc-PEG-COOH Fmoc Deprotection} Step1->Step2 Step3 { Step 3: BCP Incorporation |  Couple 3-Amino-BCP-1-ol} Step2->Step3 Step4 { Step 4: E3 Ligand Coupling |  Mitsunobu Reaction} Step3->Step4 Step5 { Step 5: Cleavage & Purification |  TFA Cocktail RP-HPLC} Step4->Step5 Final { Final PROTAC} Step5->Final

Caption: High-level workflow for the solid-phase synthesis of a BCP-PROTAC.

Step-by-Step Protocol

Step 1: Warhead Immobilization on Wang Resin

  • Swell Wang resin (1.0 eq) in DCM for 30 minutes in a peptide synthesis vessel.

  • Drain the DCM. Add a pre-dissolved solution of the POI Ligand-COOH (4.0 eq) and DIC (4.0 eq) in DCM/DMF (1:1). Add DMAP (0.1 eq).

  • Shake the vessel at room temperature for 12-18 hours.

  • Drain the solution. Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under high vacuum.

  • Expert Insight: Use a capping step (e.g., with acetic anhydride and DIPEA) to block any unreacted hydroxyl groups on the resin, preventing the formation of deletion impurities in subsequent steps.

Step 2: Linker Elongation

  • Swell the warhead-loaded resin in DMF for 30 minutes.

  • In a separate vial, pre-activate Fmoc-NH-PEG₂-COOH (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 5 minutes.

  • Add the activated linker solution to the resin. Shake for 2-4 hours.

  • Monitor reaction completion using a Kaiser test. A negative test (beads remain colorless) indicates complete coupling.

  • Wash the resin with DMF (3x) and DCM (3x).

  • To remove the Fmoc protecting group, add 20% piperidine in DMF to the resin. Shake for 5 minutes, drain. Repeat with a second 15-minute treatment.

  • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine. The resin now has a terminal primary amine.

Step 3: Incorporation of 3-Aminobicyclo[1.1.1]pentan-1-ol

  • Swell the resin in DMF.

  • Couple a second Fmoc-NH-PEG₂-COOH linker piece as described in Step 2. This will result in a resin-bound molecule with a terminal carboxylic acid after Fmoc deprotection.

  • In a separate vial, dissolve This compound (4.0 eq) in DMF. Add DIPEA (4.5 eq) to neutralize the salt and form the free amine.

  • Pre-activate the resin-bound carboxylic acid by adding HATU (3.9 eq) and DIPEA (8.0 eq) in DMF. Allow to react for 5 minutes.

  • Add the free-base BCP solution from step 3.3 to the activated resin. Shake for 4-6 hours.

  • Wash the resin with DMF (3x), DCM (3x), and finally THF (3x). Dry the resin. The solid support now bears the complete warhead-linker-BCP fragment with a terminal hydroxyl group.

    • Expert Insight: The BCP's primary amine is highly reactive. Ensuring the complete neutralization of its hydrochloride salt is crucial for efficient coupling. The use of excess DIPEA drives the reaction forward.

Step 4: E3 Ligase Ligand Coupling via Mitsunobu Reaction

  • Swell the resin from Step 3 in anhydrous THF for 30 minutes under an inert atmosphere (N₂ or Ar).

  • In a separate vial, dissolve the E3 ligase ligand (e.g., a VHL ligand with a free phenol, 3.0 eq) and PPh₃ (4.0 eq) in anhydrous THF.

  • Add the solution to the resin vessel.

  • Slowly add DIAD (4.0 eq) dropwise to the vessel at 0 °C.

  • Allow the reaction to warm to room temperature and shake for 12-24 hours.

    • Trustworthiness Check: The Mitsunobu reaction is sensitive to water. Using anhydrous solvents and an inert atmosphere is critical for success. The reaction progress can be difficult to monitor on-resin, so allowing sufficient reaction time is recommended.

  • Drain the solution and wash the resin extensively with THF (3x), DMF (3x), and DCM (3x). Dry the resin completely.

Step 5: Cleavage, Purification, and Analysis

  • Prepare a cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS.

  • Add the cleavage cocktail (approx. 10 mL per 100 mg of resin) to the dried resin. Shake at room temperature for 2-3 hours.[11]

    • Expert Insight: TIS is a scavenger that quenches reactive carbocations generated during cleavage, protecting acid-sensitive residues like tryptophan or preventing re-attachment of the product to the resin.[11]

  • Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (10x the volume of the filtrate).

  • A white precipitate (the crude PROTAC) should form. Cool at -20 °C for 1 hour to maximize precipitation.

  • Centrifuge the mixture, decant the ether, and wash the pellet with more cold ether.

  • Dry the crude product under vacuum.

  • Purify the crude PROTAC using preparative reverse-phase HPLC (RP-HPLC).

  • Confirm the identity and purity of the final product using LC-MS and NMR spectroscopy.

References

Application Notes and Protocols: Click Chemistry Reactions with Derivatives of 3-Aminobicyclo[1.1.1]pentan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Bicyclo[1.1.1]pentanes in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that enhance the physicochemical and pharmacokinetic properties of drug candidates is perpetual. Bicyclo[1.1.1]pentanes (BCPs) have emerged as a compelling structural motif, frequently employed as a bioisostere for para-substituted benzene rings, internal alkynes, and tert-butyl groups.[1][2] The rigid, three-dimensional nature of the BCP core can lead to significant improvements in aqueous solubility, metabolic stability, and membrane permeability when substituted for planar aromatic systems—a strategy often referred to as "escaping from flatland".[3] The unique geometry of 1,3-disubstituted BCPs mimics the linear trajectory of para-substituted arenes, making them an attractive replacement in established pharmacophores.[4][5]

This guide focuses on derivatives of 3-Aminobicyclo[1.1.1]pentan-1-ol, a versatile building block that presents two distinct functional handles: a primary amine and a primary alcohol. These functional groups are ideal anchor points for further molecular elaboration using one of the most robust and efficient ligation strategies in chemical biology: click chemistry. Specifically, we will detail protocols for the conversion of 3-Aminobicyclo[1.1.1]pentan-1-ol into azide and alkyne derivatives, followed by their application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.

Strategic Considerations for Click Chemistry with Bifunctional BCPs

The presence of both an amino and a hydroxyl group on the BCP scaffold necessitates a thoughtful synthetic strategy to achieve selective functionalization. Unprotected amines and alcohols can potentially interfere with click chemistry reagents or participate in undesired side reactions. Therefore, the use of orthogonal protecting groups is a cornerstone of the protocols described herein. The tert-butyloxycarbonyl (Boc) group is an excellent choice for protecting the amine due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. The hydroxyl group, being less nucleophilic, can often be functionalized directly or protected if necessary.

Part 1: Synthesis of Clickable 3-Aminobicyclo[1.1.1]pentan-1-ol Derivatives

To engage in click chemistry, the 3-Aminobicyclo[1.1.1]pentan-1-ol scaffold must first be derivatized to incorporate either an azide or a terminal alkyne. The following protocols provide detailed, step-by-step instructions for these transformations.

Protocol 1.1: Synthesis of 3-Azido-bicyclo[1.1.1]pentan-1-ol

This protocol describes the conversion of the primary amine in 3-Aminobicyclo[1.1.1]pentan-1-ol to an azide functionality via a two-step process involving Boc protection followed by a diazotization-azide displacement reaction.

Workflow Diagram:

G cluster_0 Synthesis of Azide Derivative Start 3-Aminobicyclo[1.1.1]pentan-1-ol Step1 Boc Protection of Amine Start->Step1 Boc₂O, Base Step2 Diazotization & Azide Substitution Step1->Step2 1. Acid, NaNO₂ 2. NaN₃ Product 3-Azido-bicyclo[1.1.1]pentan-1-ol Step2->Product

Caption: Workflow for the synthesis of 3-Azido-bicyclo[1.1.1]pentan-1-ol.

Step-by-Step Protocol:

  • Boc Protection of the Amine:

    • Dissolve 3-Aminobicyclo[1.1.1]pentan-1-ol hydrochloride (1.0 eq) in a mixture of dioxane and water (1:1).

    • Add triethylamine (2.2 eq) and stir the solution at room temperature.

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Boc-protected 3-aminobicyclo[1.1.1]pentan-1-ol. This intermediate can often be used in the next step without further purification.

  • Conversion of Boc-Amine to Azide:

    • Caution: Organic azides are potentially explosive. Handle with appropriate safety precautions.

    • Dissolve the Boc-protected amino alcohol (1.0 eq) in a suitable solvent such as a mixture of THF and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add an aqueous solution of sodium nitrite (NaNO₂, 1.5 eq) dropwise, followed by the slow addition of a strong acid (e.g., HCl, 2.0 eq) to generate nitrous acid in situ.

    • Stir the reaction at 0 °C for 1 hour to form the diazonium salt.

    • In a separate flask, dissolve sodium azide (NaN₃, 2.0 eq) in water and cool to 0 °C.

    • Slowly add the diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

    • Extract the reaction mixture with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 3-Azido-bicyclo[1.1.1]pentan-1-ol.

Protocol 1.2: Synthesis of 3-(Propargyloxy)bicyclo[1.1.1]pentan-1-amine

This protocol details the functionalization of the hydroxyl group to a terminal alkyne via Williamson ether synthesis, after protecting the amine.

Workflow Diagram:

G cluster_1 Synthesis of Alkyne Derivative Start 3-Aminobicyclo[1.1.1]pentan-1-ol Step1 Boc Protection of Amine Start->Step1 Boc₂O, Base Step2 Williamson Ether Synthesis Step1->Step2 NaH, Propargyl bromide Step3 Boc Deprotection Step2->Step3 TFA or HCl Product 3-(Propargyloxy)bicyclo[1.1.1]pentan-1-amine Step3->Product

Caption: Workflow for the synthesis of 3-(Propargyloxy)bicyclo[1.1.1]pentan-1-amine.

Step-by-Step Protocol:

  • Boc Protection of the Amine:

    • Follow the procedure outlined in Protocol 1.1, Step 1.

  • Propargylation of the Alcohol (Williamson Ether Synthesis):

    • Caution: Sodium hydride is a flammable solid and reacts violently with water. Handle in an inert atmosphere.

    • Dissolve the Boc-protected 3-aminobicyclo[1.1.1]pentan-1-ol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Add propargyl bromide (80% solution in toluene, 1.5 eq) dropwise.

    • Stir the reaction at room temperature for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield the Boc-protected propargyl ether.

  • Boc Deprotection:

    • Dissolve the purified Boc-protected propargyl ether (1.0 eq) in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA, 10-20 eq) or a solution of HCl in dioxane (4M, 5-10 eq) dropwise at 0 °C.

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with a suitable solvent (e.g., DCM or diethyl ether) to remove excess acid.

    • The resulting product, 3-(Propargyloxy)bicyclo[1.1.1]pentan-1-amine, is typically obtained as a salt (e.g., TFA or HCl salt) and can be used directly or neutralized if required for the subsequent click reaction.

Part 2: Click Chemistry Protocols

The following protocols detail the conditions for performing CuAAC and SPAAC reactions with the synthesized BCP derivatives.

Protocol 2.1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective method for forming a 1,4-disubstituted 1,2,3-triazole.[6][7] This protocol provides a general procedure for the reaction between a BCP-azide and a terminal alkyne, or a BCP-alkyne and an azide.

Reaction Scheme:

G cluster_0 BCP_Azide BCP-N₃ Plus1 + BCP_Azide->Plus1 Alkyne R-C≡CH Arrow Alkyne->Arrow Plus1->Alkyne Catalyst [Cu(I)] Ascorbate, Ligand Triazole BCP-Triazole-R Arrow->Triazole

Caption: General scheme for the CuAAC reaction with a BCP derivative.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of the following reagents:

      • BCP-derivative (azide or alkyne): 10 mM in a suitable solvent (e.g., DMSO, DMF, or a mixture with water/buffer).

      • Click partner (alkyne or azide): 12 mM in a compatible solvent.

      • Copper(II) sulfate (CuSO₄): 20 mM in water.[3]

      • Sodium ascorbate: 100 mM in water (prepare fresh).[3]

      • Copper ligand (e.g., THPTA or TBTA): 50 mM in DMSO/water.[3]

  • Reaction Setup:

    • In a microcentrifuge tube, add the BCP-derivative solution (1.0 eq).

    • Add the click partner solution (1.2 eq).

    • Add the copper ligand solution (e.g., THPTA, to a final concentration of 5 times the copper concentration). The ligand accelerates the reaction and protects biomolecules from oxidative damage.[6][8]

    • Add the CuSO₄ solution (to a final concentration of 50-250 µM).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (to a final concentration of 5 mM).[9]

    • Vortex the reaction mixture gently.

  • Reaction and Monitoring:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can also be gently agitated on a shaker.

    • Monitor the progress of the reaction by LC-MS.

  • Workup and Purification:

    • Upon completion, the product can be purified by preparative HPLC or column chromatography.

    • For removal of residual copper, the crude reaction mixture can be washed with an aqueous solution of a chelating agent like EDTA.[10]

Quantitative Data Summary (Typical Reaction Conditions):

ParameterRecommended RangeRationale
BCP Derivative 1.0 eqLimiting reagent
Click Partner 1.2 - 2.0 eqDrives the reaction to completion
CuSO₄ 50 - 250 µMCatalytic amount
Sodium Ascorbate 5 mMReduces Cu(II) to the active Cu(I) state[3]
Copper Ligand 5 eq relative to CuAccelerates the reaction and prevents copper-mediated side reactions[6]
Solvent DMSO, DMF, tBuOH/H₂OSolubilizes reagents
Temperature Room TemperatureMild conditions preserve sensitive functional groups
Reaction Time 1 - 4 hoursTypically sufficient for high conversion
Protocol 2.2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry variant that utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts rapidly with an azide without the need for a catalyst.[1] This makes it particularly suitable for biological applications where copper toxicity is a concern.[11]

Reaction Scheme:

G cluster_0 BCP_Azide BCP-N₃ Plus1 + BCP_Azide->Plus1 DBCO DBCO-R Arrow DBCO->Arrow Plus1->DBCO Conditions Physiological pH Room Temp. Triazole BCP-Triazole-R Arrow->Triazole

Caption: General scheme for the SPAAC reaction with a BCP-azide.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of the following reagents:

      • BCP-azide derivative: 10 mM in a suitable solvent (e.g., DMSO, DMF, or aqueous buffer).

      • Strained alkyne (e.g., DBCO-functionalized molecule): 10-15 mM in a compatible solvent.

  • Reaction Setup:

    • In a microcentrifuge tube, add the BCP-azide solution (1.0 eq).

    • Add the strained alkyne solution (1.0 - 1.5 eq).

    • The reaction is typically performed in a buffered aqueous solution (e.g., PBS, pH 7.4) or a mixture of an organic solvent and buffer.

  • Reaction and Monitoring:

    • Incubate the reaction at room temperature or 37 °C for 1-12 hours.

    • Monitor the progress of the reaction by LC-MS. The disappearance of the DBCO starting material can also be monitored by UV-Vis spectroscopy (around 310 nm).[12]

  • Workup and Purification:

    • SPAAC reactions are often very clean.

    • If necessary, the product can be purified by preparative HPLC or size-exclusion chromatography for larger biomolecules.

Quantitative Data Summary (Typical Reaction Conditions):

ParameterRecommended RangeRationale
BCP-Azide 1.0 eqLimiting reagent
Strained Alkyne 1.0 - 1.5 eqA slight excess can increase the reaction rate
Solvent PBS, DMSO/PBS, DMF/PBSBiocompatible and solubilizing
Temperature Room Temperature to 37 °CMimics physiological conditions
Reaction Time 1 - 12 hoursReaction kinetics are dependent on the specific strained alkyne used

Conclusion and Future Outlook

The combination of the unique BCP scaffold with the power and versatility of click chemistry provides a robust platform for the synthesis of novel molecules for drug discovery and development. The protocols outlined in this guide offer a clear pathway for the functionalization of 3-Aminobicyclo[1.1.1]pentan-1-ol and its subsequent use in CuAAC and SPAAC reactions. By leveraging these methodologies, researchers can efficiently generate libraries of BCP-containing compounds for biological screening, leading to the identification of new therapeutic agents with improved pharmacological profiles. The continued development of novel BCP building blocks and the expansion of the click chemistry toolbox will undoubtedly fuel further innovation in this exciting area of medicinal chemistry.

References

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry.
  • Goh, Y. L., et al. (2014). A new route to bicyclo[1.1.1]pentan-1-amine from 1-azido-3-iodobicyclo[1.1.1]pentane. Organic Letters. [Link]

  • Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem. [Link]

  • Huang, W., Keess, S., & Molander, G. A. (2023). A General and Practical Route to Functionalized Bicyclo[1.1.1]Pentane-Heteroaryls Enabled by Photocatalytic Multicomponent Heteroarylation of [1.1.1]Propellane. Angewandte Chemie International Edition. [Link]

  • Li, Y., et al. (2021). Synthesis of 1-azido-3-heteroaryl bicyclo[1.1.1]pentanes via azidoheteroarylation of [1.1.1]propellane. Green Chemistry. [Link]

  • Hong, V., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

  • ResearchGate. (n.d.). Copper-free strain-promoted alkyne azide cycloaddition (SPAAC) reaction... [Link]

  • Kennedy, D. C., et al. (2011). Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. Journal of the American Chemical Society. [Link]

  • Kamal, A., et al. (2008). Synthesis of 1,2,3-triazole-linked pyrrolobenzodiazepine conjugates employing 'click' chemistry: DNA-binding affinity and anticancer activity. Bioorganic & Medicinal Chemistry Letters. [Link]

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  • Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]

  • Goh, Y. L., et al. (2014). A new route to bicyclo[1.1.1]pentan-1-amine from 1-azido-3-iodobicyclo[1.1.1]pentane. Organic Letters. [Link]

  • Kumar, A., et al. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Bioorganic Chemistry. [Link]

  • Anderson, E. A., et al. (2025). A practical solution to achieve the elusive etherification of bicyclo[1.1.1]pentyl alcohols. ChemRxiv. [Link]

  • de Souza, A. S., et al. (2025). One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines. Journal of the Brazilian Chemical Society. [Link]

  • Anderson, E. A., et al. (2019). A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis. Journal of the American Chemical Society. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Kamal, A., et al. (2008). Synthesis of 1,2,3-triazole-linked pyrrolobenzodiazepine conjugates employing 'click' chemistry: DNA-binding affinity and anticancer activity. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Google Patents. (n.d.). JP6506248B2 - Bicyclic analgesic compound.
  • Kumar, A., et al. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Bioorganic Chemistry. [Link]

  • Google Patents. (n.d.). EP4090652A1 - Substituted triazinones as thyroid hormone receptor agonists.
  • Anderson, E. A., et al. (2025). A practical solution to achieve the elusive etherification of bicyclo[1.1.1]pentyl alcohols. ChemRxiv. [Link]

  • de Souza, A. S., et al. (2025). One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines. Journal of the Brazilian Chemical Society. [Link]

  • Anderson, E. A., et al. (2019). A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis. Journal of the American Chemical Society. [Link]

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Application Note: PROTAC Design Strategies Using Rigid Bicyclo[1.1.1]pentane Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of two key ligands—one binding to the target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[2][3] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's success, actively influencing ternary complex formation, biological activity, and pharmacokinetic properties.[4][5]

The formation of a stable and productive ternary complex, comprising the POI, the PROTAC, and the E3 ligase, is the foundational step for PROTAC-mediated protein degradation.[4][5] The linker's length, rigidity, and chemical makeup govern the relative orientation and proximity of the POI and E3 ligase within this complex. An optimal linker fosters favorable protein-protein interactions, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex.[4]

The Shift from Flexible to Rigid Linkers: A Paradigm in PROTAC Design

Early PROTAC development predominantly featured flexible linkers, such as alkyl and polyethylene glycol (PEG) chains, due to their synthetic accessibility.[4][6] While their conformational freedom can increase the probability of forming a productive ternary complex, this high flexibility can also lead to a significant entropic penalty upon binding, potentially diminishing the stability of the ternary complex.[4]

This has led to a paradigm shift towards the use of rigid linkers. These linkers, including structures like cycloalkanes and triazole rings, pre-organize the PROTAC into a conformation favorable for ternary complex formation, thereby reducing the entropic cost of binding.[4][6] The benefits of this rigidity are multifaceted:

  • Enhanced Ternary Complex Stability: By limiting conformational freedom, rigid linkers can lead to more stable and productive ternary complexes.[6]

  • Improved Selectivity: The constrained geometry can disfavor the formation of off-target ternary complexes, leading to enhanced selectivity.[4]

  • Favorable Physicochemical and Pharmacokinetic Properties: Rigid linkers can contribute to improved solubility, metabolic stability, and cell permeability.[4][7]

However, the synthesis of rigid linkers can be more challenging, and their lack of flexibility may make it more difficult to achieve an optimal ternary complex geometry.[4]

Bicyclo[1.1.1]pentane (BCP): A Superior Rigid Linker for PROTACs

Among the various rigid linkers, the bicyclo[1.1.1]pentane (BCP) framework has garnered significant attention in drug design. BCP serves as a bioisosteric replacement for aromatic rings, offering superior pharmacokinetic properties such as improved solubility and metabolic stability.[7][8] Its unique, rod-like, and rigid structure makes it an exceptionally promising linker component for PROTACs.

Visualizing the PROTAC Mechanism and the Role of the BCP Linker

To better understand the process, the following diagrams illustrate the general mechanism of action for PROTACs and the structural role of the BCP linker.

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (POI) PROTAC BCP-PROTAC POI->PROTAC Binds Ub Ubiquitin POI->Ub Ternary Complex Formation & Ubiquitination E3 E3 Ubiquitin Ligase PROTAC->Ub Ternary Complex Formation & Ubiquitination E3->PROTAC Binds E3->Ub Ternary Complex Formation & Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degraded Degraded Fragments Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

BCP_PROTAC_Structure POI_Ligand POI Ligand Binds to Target Protein BCP_Linker Bicyclo[1.1.1]pentane (BCP) Linker Rigid Spacer POI_Ligand->BCP_Linker E3_Ligand E3 Ligase Ligand Recruits E3 Ligase BCP_Linker->E3_Ligand

Caption: Structure of a PROTAC featuring a BCP linker.

Protocol 1: Design and Synthesis of BCP-Containing PROTACs

This protocol outlines a generalized approach for the design and synthesis of PROTACs incorporating a BCP linker.

Part A: Design Considerations
  • Selection of POI and E3 Ligase Ligands: Choose validated ligands for your target protein and a suitable E3 ligase (e.g., Cereblon or VHL).

  • BCP Linker Attachment Points: Identify appropriate exit vectors on both the POI and E3 ligase ligands for linker attachment. These should be positions that do not disrupt binding to their respective proteins.

  • Linker Length and Composition: While BCP provides rigidity, the overall linker length is still a critical parameter. Consider synthesizing a small library of PROTACs with varying linker lengths by incorporating short, flexible chains (e.g., alkyl or PEG units) on either side of the BCP core.

Part B: General Synthetic Strategy

The synthesis of BCP-containing PROTACs typically involves a modular approach. Commercially available BCP derivatives, such as Boc-NH-bicyclo[1.1.1]pentane-C-NH2 and dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate, can serve as starting materials for the linker synthesis.[9][10]

A common strategy involves the synthesis of two key intermediates: one with the POI ligand attached to the BCP linker and the other with the E3 ligase ligand functionalized with a reactive group for coupling.

Illustrative Synthetic Workflow:

Caption: A generalized synthetic workflow for BCP-PROTACs.

Step-by-Step Protocol:

  • Synthesis of the BCP Linker Core: Start with a commercially available or synthesized BCP derivative.[11] For example, use a protected amino-BCP-carboxylic acid.

  • Attachment of the First Ligand: Couple the POI ligand (with an appropriate functional group, e.g., a free amine) to the carboxylic acid of the BCP linker using standard peptide coupling reagents (e.g., HATU, HOBt).

  • Deprotection: Remove the protecting group (e.g., Boc) from the other end of the BCP linker to reveal a reactive functional group (e.g., an amine).

  • Attachment of the Second Ligand: Couple the E3 ligase ligand (with a carboxylic acid functional group) to the newly deprotected amine on the BCP linker.

  • Purification and Characterization: Purify the final PROTAC using techniques such as high-performance liquid chromatography (HPLC). Confirm the identity and purity of the compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: In Vitro Evaluation of BCP-Containing PROTACs

Once synthesized, the efficacy of the BCP-PROTACs must be evaluated.

Part A: Assessment of Ternary Complex Formation

Biophysical assays are crucial to confirm that the PROTAC can induce the formation of a stable ternary complex.

  • Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): These techniques can be used to measure the binding kinetics and affinity of the PROTAC to its target proteins and to demonstrate the formation of the ternary complex.

Part B: Cellular Assays for Protein Degradation

Step-by-Step Protocol:

  • Cell Culture: Culture a relevant cell line that endogenously expresses the POI and the recruited E3 ligase.

  • PROTAC Treatment: Treat the cells with a range of concentrations of the BCP-PROTAC for a defined period (e.g., 24 hours). Include appropriate controls: a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., one with an inactive epimer of the E3 ligase ligand).

  • Cell Lysis: After treatment, harvest and lyse the cells to extract total protein.

  • Western Blotting: Perform Western blotting to determine the levels of the POI. Use an antibody specific to the POI and a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities from the Western blot. Calculate the percentage of POI degradation relative to the vehicle control. Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.

Table 1: Example Data from a PROTAC Evaluation Study

PROTAC CompoundLinker TypeDC50 (nM)Dmax (%)
PROTAC-FlexFlexible (PEG)15085
PROTAC-BCP-1 Rigid (BCP) 25 95
PROTAC-BCP-2Rigid (BCP + short PEG)5092
Negative ControlInactive E3 Ligand>1000<10

Conclusion and Future Perspectives

The rational design of linkers is a critical aspect of developing effective PROTACs. Rigid linkers, particularly the BCP scaffold, offer a promising strategy to enhance PROTAC potency and improve pharmacokinetic properties through conformational pre-organization.[5] The systematic evaluation of BCP-containing PROTACs, through a combination of biophysical and cellular assays, is essential to understand the structure-activity relationships that govern their efficacy. As our understanding of the structural and dynamic nature of PROTAC-induced ternary complexes grows, so too will our ability to rationally design novel BCP-containing PROTACs with enhanced therapeutic potential.

References

  • AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]

  • Nature Communications. (n.d.). Ruthenium-catalysed C‒H amidation for the late-stage synthesis of PROTACs. Retrieved from [Link]

  • Angewandte Chemie International Edition. (2023, June 5). Synthesis of Bicyclo[1.1.1]pentane (BCP)-Based Straight-Shaped Diphosphine Ligands. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Retrieved from [Link]

  • ScienceOpen. (2025, January 30). PROTAC technology for prostate cancer treatment. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Cage Hydrocarbons as Linkers in Dimeric Drug Design: Case Study Using Potent VHL E3 Ligase Binders. Retrieved from [Link]

  • Ubiquitin-Proteasome System. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of PROTACs with different linkers on the degradation of.... Retrieved from [Link]

  • SciSpace. (2020). Top 396 ACS Medicinal Chemistry Letters papers published in 2020. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Bridging chemical space and biological efficacy: advances and challenges in applying generative models in structural modification. Retrieved from [Link]

  • ResearchGate. (n.d.). Rational design of CBP‐targeting PROTAC obtained by modeling the.... Retrieved from [Link]

  • NET. (n.d.). Characteristic roadmap of linker governs the rational design of PROTACs. Retrieved from [Link]

  • Open Exploration Publishing. (2020, October 30). Novel approaches for the rational design of PROTAC linkers. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Impact of Linker Composition on VHL PROTAC Cell Permeability. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging 3-Aminobicyclo[1.1.1]pentan-1-ol in PROTAC Design for Enhanced Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Superior PROTACs and the Rise of Rigid Linkers

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that tethers the two.[2] While the choice of ligands dictates target specificity, the linker is a critical determinant of a PROTAC's overall success, influencing ternary complex formation, degradation efficiency, and pharmacokinetic properties.[3]

Early PROTAC design often relied on flexible alkyl and polyethylene glycol (PEG) chains. However, the field is increasingly recognizing the potential of rigid linkers to improve PROTAC performance. Rigid scaffolds can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty upon binding and enhancing the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[4] One such scaffold gaining significant attention is the bicyclo[1.1.1]pentane (BCO) core. The BCO motif serves as a bioisostere for a phenyl ring, often improving physicochemical properties like solubility and metabolic stability.[2][5] This technical guide explores the application of a specific BCO derivative, 3-aminobicyclo[1.1.1]pentan-1-ol , in the design of successful PROTACs, using a case study of a VHL-recruiting PROTAC to illustrate its potential.

The Bicyclo[1.1.1]pentane (BCO) Advantage in PROTAC Linkers

The BCO scaffold is a highly rigid, three-dimensional structure that offers several advantages in PROTAC linker design:

  • Conformational Rigidity: The cage-like structure of BCO restricts the conformational flexibility of the linker. This can lead to a more favorable orientation of the POI and E3 ligase, promoting the formation of a stable and productive ternary complex.[4]

  • Improved Physicochemical Properties: Replacing a phenyl ring with a BCO moiety can lead to improved aqueous solubility and metabolic stability, key attributes for developing orally bioavailable drugs.[2][5]

  • Vectorial Control: The defined geometry of the BCO core allows for precise control over the exit vectors of the linker, enabling a more rational design of the PROTAC architecture to optimize ternary complex formation.

Case Study: A Bicyclo[1.1.1]pentane-Containing VHL-Recruiting PROTAC

While specific, named PROTACs utilizing 3-aminobicyclo[1.1.1]pentan-1-ol are still emerging in publicly accessible literature, we can examine a representative case based on a patented VHL-recruiting PROTAC that incorporates a BCO moiety as a bioisostere for a phenyl ring. This case study demonstrates the successful application of the BCO scaffold in achieving potent protein degradation.

A patent by the University of Dundee reports a series of PROTACs, including compound 296 , which utilizes a BCO core.[6] This compound was designed to degrade a target protein by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

Quantitative Data Summary

Compound IDLinker TypeTargetE3 LigaseDC50Dmax
296 Bicyclo[1.1.1]pentaneNot SpecifiedVHL10 - 100 nM≥75%

Table 1: Degradation performance of a BCO-containing PROTAC as reported in patent literature.[6]

The data indicates that compound 296, incorporating a rigid BCO linker, is a potent degrader, achieving a half-maximal degradation concentration (DC50) in the nanomolar range and a maximal degradation (Dmax) of over 75%.[6] This demonstrates the compatibility of the BCO scaffold with the VHL E3 ligase system and its ability to facilitate efficient protein degradation.

Experimental Protocols

The following protocols provide a generalized workflow for the synthesis and evaluation of PROTACs incorporating a 3-aminobicyclo[1.1.1]pentan-1-ol linker.

Protocol 1: Synthesis of a BCO-Linked PROTAC

This protocol describes a general synthetic route for coupling a POI ligand, a 3-aminobicyclo[1.1.1]pentan-1-ol linker, and a VHL E3 ligase ligand.

Diagram of Synthetic Workflow

G cluster_synthesis PROTAC Synthesis Workflow POI_Ligand POI Ligand (with carboxylic acid) Intermediate_1 Amide-Coupled Intermediate POI_Ligand->Intermediate_1 Amide Coupling (e.g., HATU, DIPEA) BCO_Linker 3-Aminobicyclo[1.1.1]pentan-1-ol BCO_Linker->Intermediate_1 VHL_Ligand VHL Ligand (with reactive group) Final_PROTAC Final BCO-PROTAC VHL_Ligand->Final_PROTAC Intermediate_1->Final_PROTAC Coupling Reaction (e.g., SN2)

Caption: A generalized synthetic workflow for a BCO-containing PROTAC.

Step-by-Step Methodology:

  • Amide Coupling of POI Ligand and BCO Linker:

    • Dissolve the POI ligand (containing a carboxylic acid moiety, 1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

    • Add a coupling reagent like HATU (1.2 equivalents) and a base such as DIPEA (2 equivalents).

    • Add 3-aminobicyclo[1.1.1]pentan-1-ol (1.1 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.

    • Upon completion, perform an aqueous workup and purify the resulting amide-coupled intermediate by column chromatography.

  • Activation of the Hydroxyl Group on the BCO Linker (if necessary):

    • The hydroxyl group of the BCO linker in the intermediate can be converted to a better leaving group (e.g., a mesylate or tosylate) for subsequent coupling with the E3 ligase ligand.

    • Dissolve the intermediate in a suitable solvent like dichloromethane (DCM) and cool to 0°C.

    • Add a sulfonyl chloride (e.g., methanesulfonyl chloride, 1.2 equivalents) and a base (e.g., triethylamine, 1.5 equivalents).

    • Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature.

    • Monitor the reaction by TLC or LC-MS. Upon completion, perform an aqueous workup and purify the activated intermediate.

  • Coupling with the E3 Ligase Ligand:

    • Dissolve the activated intermediate (1 equivalent) and the E3 ligase ligand (e.g., a VHL ligand with a free hydroxyl or amine group, 1.1 equivalents) in a suitable polar aprotic solvent like DMF.

    • Add a base (e.g., potassium carbonate or cesium carbonate, 2 equivalents) to facilitate the nucleophilic substitution reaction.

    • Stir the reaction at room temperature or with gentle heating (e.g., 50-60°C) overnight.

    • Monitor the formation of the final PROTAC product by LC-MS.

    • Once the reaction is complete, perform an aqueous workup, extract the product with an organic solvent, and purify by preparative HPLC to obtain the final BCO-containing PROTAC.

  • Characterization:

    • Confirm the structure and purity of the final PROTAC using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Evaluation of PROTAC-Mediated Protein Degradation

This protocol details the use of Western blotting to determine the DC50 and Dmax of the synthesized BCO-PROTAC.

Diagram of Western Blot Workflow

G cluster_wb Western Blot Workflow Cell_Culture Cell Culture & Treatment with BCO-PROTAC Lysis Cell Lysis & Protein Quantification (BCA Assay) Cell_Culture->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target Protein & Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (DC50 & Dmax calculation) Detection->Analysis

Caption: Step-by-step workflow for Western blot analysis of PROTAC efficacy.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate the cells of interest in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the BCO-PROTAC in DMSO and then further dilute in cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only vehicle control.

    • Treat the cells with the different concentrations of the PROTAC and incubate for a set period (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and then lyse them with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and load equal amounts of protein for each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply a chemiluminescent substrate.

    • Image the blot using a suitable imaging system.

    • Strip the membrane (if necessary) and re-probe with a loading control antibody (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Quantify the band intensities for the POI and the loading control using image analysis software.

    • Normalize the POI band intensity to the corresponding loading control band intensity for each sample.

    • Plot the normalized POI levels against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Conclusion and Future Outlook

The incorporation of rigid linkers, such as those derived from 3-aminobicyclo[1.1.1]pentan-1-ol, represents a promising strategy in the rational design of next-generation PROTACs. The case study, based on patent literature, demonstrates that BCO-containing PROTACs can achieve potent and efficient degradation of target proteins. The inherent rigidity and favorable physicochemical properties of the BCO scaffold offer a compelling alternative to traditional flexible linkers, potentially leading to PROTACs with improved efficacy, selectivity, and drug-like properties. As more detailed studies on BCO-linked PROTACs become available, a deeper understanding of their structure-activity relationships will further empower medicinal chemists to design highly optimized protein degraders for a wide range of therapeutic targets.

References

  • BenchChem. (2025). A Technical Guide to Dimethyl Bicyclo[2.2.2]octane-1,4-dicarboxylate: A Rigid Scaffold for Drug Discovery. BenchChem.
  • MedChemExpress. (n.d.). 3-Aminobicyclo[1.1.1]pentan-1-ol hydrochloride.
  • Fallon, T., et al. (2023). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation.
  • Soares, P., et al. (2022). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Taylor & Francis Online.
  • Scott, D., et al. (2020). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. ACS Medicinal Chemistry Letters.
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  • BenchChem. (n.d.). Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate.
  • MedChemExpress. (n.d.). This compound.
  • Ohashi, J., et al. (2023). Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability. Journal of Medicinal Chemistry.

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Application Notes and Protocols for the Functionalization of the Amino Group on 3-Aminobicyclo[1.1.1]pentan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 3-Aminobicyclo[1.1.1]pentan-1-ol in Medicinal Chemistry

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a paramount non-classical bioisostere for para-substituted phenyl rings and tert-butyl groups in modern drug discovery. Its rigid, three-dimensional structure offers a unique vector for substituents, often leading to improved physicochemical properties such as enhanced aqueous solubility, greater metabolic stability, and reduced non-specific binding compared to its aromatic counterparts.[1] The strategic incorporation of the BCP motif can significantly improve the pharmacokinetic profile of drug candidates.[2][3]

3-Aminobicyclo[1.1.1]pentan-1-ol is a particularly valuable building block, presenting a primary amino group and a hydroxyl group at the bridgehead positions. This bifunctionality allows for diverse synthetic elaborations, enabling the exploration of novel chemical space. The bridgehead amine of the BCP core exhibits exceptional reactivity, a consequence of low steric hindrance and high intrinsic nucleophilicity, making it an ideal handle for a variety of chemical transformations.[4][5]

This guide provides detailed application notes and protocols for the selective functionalization of the amino group of 3-aminobicyclo[1.1.1]pentan-1-ol, a critical process for leveraging this scaffold in the synthesis of next-generation therapeutics. We will explore key transformations including acylation, sulfonylation, reductive amination, and urea formation, with a focus on practical, field-proven methodologies.

Understanding the Reactivity Landscape: The Interplay of the Amino and Hydroxyl Groups

The primary amine on the BCP core is the more nucleophilic of the two functional groups in 3-aminobicyclo[1.1.1]pentan-1-ol. This inherent reactivity allows for a degree of chemoselectivity in many reactions. However, the adjacent hydroxyl group can participate in or be affected by certain reaction conditions. Therefore, a careful consideration of the reaction parameters is essential. For instances where absolute selectivity is paramount, an orthogonal protection strategy is a viable approach.[4][5][6]

G cluster_0 Functionalization Pathways cluster_1 Considerations Start 3-Aminobicyclo[1.1.1]pentan-1-ol Amide Amide Formation Sulfonamide Sulfonamide Synthesis Secondary_Amine Reductive Amination Urea Urea Formation Selectivity Chemoselectivity Protection Orthogonal Protection

Acylation: Amide Bond Formation

The formation of an amide bond is one of the most fundamental and widely utilized transformations in medicinal chemistry. The exceptional nucleophilicity of the BCP bridgehead amine facilitates this reaction.

Protocol 1: Amide Coupling with HATU

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent that minimizes racemization and is effective even with sterically demanding substrates.[7][8][9][10][11]

Materials:

  • 3-Aminobicyclo[1.1.1]pentan-1-ol hydrochloride

  • Carboxylic acid of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq) at room temperature.

  • Stir the mixture for 10 minutes to ensure the free base of the amine is formed.

  • Add HATU (1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Note on the Hydroxyl Group: Under these conditions, the amine is significantly more reactive than the hydroxyl group, and acylation of the alcohol is generally not observed to a significant extent. However, for highly sensitive substrates or to ensure absolute chemoselectivity, protection of the hydroxyl group as a silyl ether (e.g., TBDMS) may be considered.

ParameterConditionRationale
Coupling Reagent HATUHigh efficiency, low racemization.[7][9]
Base DIPEANon-nucleophilic base to neutralize HCl and facilitate coupling.
Solvent Anhydrous DMFGood solvent for all reactants and reagents.
Temperature Room TemperatureSufficient for the highly reactive BCP amine.
Stoichiometry Amine (1.0 eq), Acid (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq)Ensures complete consumption of the limiting amine.

Sulfonylation: Synthesis of Sulfonamides

Sulfonamides are crucial pharmacophores found in numerous approved drugs. The reaction of the BCP amine with a sulfonyl chloride provides a straightforward route to this functional group.

Protocol 2: Sulfonamide Synthesis

This protocol describes a general method for the synthesis of sulfonamides from primary amines using a sulfonyl chloride and a non-nucleophilic base.[12]

Materials:

  • This compound

  • Sulfonyl chloride of interest

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Aqueous HCl

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (2.5 eq) and stir for 15 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of the sulfonyl chloride (1.1 eq) in anhydrous DCM dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC or LC-MS.

  • Quench the reaction with water.

  • Separate the organic layer and wash with 1 M aqueous HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Note on the Hydroxyl Group: The hydroxyl group is generally unreactive towards sulfonyl chlorides under these conditions, especially in the presence of the more nucleophilic amine.

G Start 3-Aminobicyclo[1.1.1]pentan-1-ol Free_Base Formation of Free Base Amine Start->Free_Base Triethylamine Reaction Reaction with Sulfonyl Chloride Free_Base->Reaction R-SO2Cl Product Sulfonamide Product Reaction->Product

Reductive Amination: Formation of Secondary Amines

Reductive amination is a powerful method for the N-alkylation of amines. This two-step, one-pot process involves the formation of an imine or iminium ion, followed by its reduction to the corresponding amine. Sodium triacetoxyborohydride is a mild and selective reducing agent well-suited for this transformation.[13][14][15][16][17]

Protocol 3: Reductive Amination with Sodium Triacetoxyborohydride

Materials:

  • This compound

  • Aldehyde or Ketone of interest

  • Sodium triacetoxyborohydride (STAB)

  • Triethylamine (TEA)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a suspension of this compound (1.0 eq) in anhydrous DCE, add triethylamine (1.1 eq) and stir for 15 minutes.

  • Add the aldehyde or ketone (1.2 eq) and stir for 1 hour at room temperature to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Note on the Hydroxyl Group: The hydroxyl group is inert under these reductive amination conditions.

ReagentRoleKey Advantages
Sodium Triacetoxyborohydride (STAB) Reducing AgentMild and selective for imines/iminium ions over carbonyls.[13][14][15][16][17]
1,2-Dichloroethane (DCE) SolventPreferred solvent for STAB reductions.[13][16]
Triethylamine (TEA) BaseNeutralizes the hydrochloride salt.

Urea Formation

Ureas are common motifs in medicinal chemistry, often acting as hydrogen bond donors and acceptors. They can be readily synthesized from the reaction of an amine with an isocyanate.

Protocol 4: Urea Synthesis from an Isocyanate

This protocol outlines a straightforward synthesis of ureas from 3-aminobicyclo[1.1.1]pentan-1-ol and a commercially available or synthetically prepared isocyanate.[18][19][20]

Materials:

  • This compound

  • Isocyanate of interest

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous THF.

  • Add triethylamine (1.2 eq) and stir for 15 minutes at room temperature.

  • Add a solution of the isocyanate (1.05 eq) in anhydrous THF dropwise at room temperature.

  • Stir the reaction mixture for 1-3 hours. Monitor by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Note on the Hydroxyl Group: The hydroxyl group can react with isocyanates to form carbamates, but the amine is significantly more nucleophilic and will react preferentially. For complete selectivity, especially with highly reactive isocyanates, protection of the hydroxyl group may be necessary.

Conclusion

3-Aminobicyclo[1.1.1]pentan-1-ol is a versatile and highly valuable building block for drug discovery. The exceptional reactivity of its bridgehead amino group allows for a wide range of functionalization reactions. The protocols outlined in this guide provide a solid foundation for the synthesis of novel BCP-containing compounds. By understanding the reactivity of this unique scaffold and employing the appropriate synthetic methodologies, researchers can effectively leverage its advantageous properties to design and create the next generation of innovative therapeutics.

References

  • Lu, Y., et al. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. ARKIVOC, 2023(2), 202312003. [Link]

  • Lu, Y., et al. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. PubMed, ARKIVOC 2023;2023(Pt 2):202312003. [Link]

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424. [Link]

  • Kaspar, L., & G.K., S. (2015). Orthogonal protection/deprotection of hydroxy N‐Boc amino acids. ResearchGate. [Link]

  • MacMillan, D. W. C., et al. (2024). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Macmillan Group. [Link]

  • Aggarwal, V. K., et al. (2021). Direct catalytic asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes. PubMed Central. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. figshare. [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Myers Chem 115. [Link]

  • Organic Chemistry Portal. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]

  • Anderson, E. A., et al. (2019). A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis. ACS Publications. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed. [Link]

  • Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]

  • Anderson, E. A., et al. (2021). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. ResearchGate. [Link]

  • Organic Reaction Data. (n.d.). Reductive Amination - Common Conditions. org-reaction.com. [Link]

  • Pätzel, M., et al. (2004). 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives: Synthesis and Incorporation into Peptides. ResearchGate. [Link]

  • Bolshan, Y., & Batey, R. A. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PubMed Central. [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

  • Kim, H., et al. (2022). Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. MDPI. [Link]

  • Anderson, E. A., et al. (2018). The Direct Copper-Catalyzed Three-Component Synthesis of Sulfonamides. CORE. [Link]

  • Spyropoulos, C., & Kokotos, C. G. (2014). One-pot synthesis of ureas from Boc-protected amines. PubMed. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Kim Reactor. (2024, April 13). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Leonori, D., & Williams, J. M. J. (2014). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

  • Lukin, O., & Shivanyuk, A. (2011). A Facile Synthesis of Unsymmetrical Ureas. ResearchGate. [Link]

  • Anderson, E. A., et al. (2019). A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis. ACS Publications. [Link]

  • Anderson, E. A., et al. (2017). Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science. [Link]

  • Google Patents. (2020). US20200017477A1 - Compounds and Their Use for Reducing Uric Acid Levels.

Sources

Application Note: Strategies for Robust Amide Bond Formation with 3-Aminobicyclo[1.1.1]pentan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Importance of Bicyclo[1.1.1]pentanes in Drug Discovery

Bicyclo[1.1.1]pentanes (BCPs) have emerged as crucial structural motifs in modern medicinal chemistry. Their rigid, three-dimensional structure allows them to serve as effective bioisosteres for commonly used groups like para-substituted phenyl rings, tert-butyl groups, and alkynes.[1] The incorporation of BCP scaffolds into drug candidates can significantly improve physicochemical properties such as metabolic stability and solubility.[2] Among the functionalized BCP building blocks, 3-aminobicyclo[1.1.1]pentan-1-ol is of particular interest, offering two distinct points for molecular elaboration. The primary amine serves as a key handle for amide bond formation, one of the most prevalent reactions in drug discovery.[3]

This application note provides a detailed guide for researchers on the optimal reaction conditions for the chemoselective N-acylation of 3-aminobicyclo[1.1.1]pentan-1-ol. We will delve into the mechanistic rationale behind reagent selection and provide field-proven protocols for common coupling agents, addressing the key challenge of achieving selective N-acylation in the presence of a free hydroxyl group.

The Challenge: Chemoselective N-Acylation of an Amino Alcohol

The primary challenge in acylating 3-aminobicyclo[1.1.1]pentan-1-ol is to ensure the reaction occurs exclusively at the more nucleophilic amino group, avoiding competitive O-acylation of the tertiary alcohol. Fortunately, the intrinsic reactivity difference between amines and alcohols provides a strong basis for selectivity. Amines are generally more nucleophilic than alcohols, and this difference can be exploited to achieve high chemoselectivity.

Key principles for maximizing N-acylation selectivity include:

  • Reaction Temperature: Lower temperatures generally favor N-acylation, as the activation energy for O-acylation is typically higher.

  • pH Control: Neutral to basic reaction conditions are optimal for N-acylation. Under acidic conditions, the amine is protonated, reducing its nucleophilicity and potentially favoring O-acylation or promoting N-to-O acyl migration post-reaction.[4]

  • Choice of Coupling Reagent: Modern coupling reagents are designed for high efficiency and selectivity in amide bond formation and generally perform well with amino alcohol substrates without the need for hydroxyl protection.[3][5]

Given these principles, direct N-acylation without protection of the hydroxyl group is the most efficient and preferred strategy.

Core Reaction Workflow

The general workflow for the amide coupling of 3-aminobicyclo[1.1.1]pentan-1-ol with a carboxylic acid involves the activation of the carboxylic acid followed by nucleophilic attack by the amine.

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Nucleophilic Attack Acid Carboxylic Acid (R-COOH) ActiveIntermediate Activated Intermediate (e.g., OAt-Active Ester) Acid->ActiveIntermediate Activation CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActiveIntermediate Base1 Base (e.g., DIPEA) Base1->Acid Deprotonation Amine 3-Aminobicyclo[1.1.1]pentan-1-ol ActiveIntermediate->Amine Coupling AmideProduct Amide Product Amine->AmideProduct Attack Byproducts Byproducts (e.g., Tetramethylurea, DCU)

Caption: General workflow for amide bond formation.

Recommended Coupling Reagents and Protocols

A variety of modern coupling reagents can be successfully employed. The choice often depends on the scale of the reaction, the steric and electronic properties of the carboxylic acid, and cost considerations. We present protocols for three highly reliable and widely used reagents: HATU, EDC/HOBt, and PyBOP.

Data Summary: Reaction Conditions
ParameterHATU ProtocolEDC/HOBt ProtocolPyBOP Protocol
Coupling Reagent HATUEDC / HOBtPyBOP
Equivalents (Reagent) 1.1 - 1.21.2 - 1.5 (EDC), 1.2 (HOBt)1.1 - 1.2
Base DIPEA, TriethylamineDIPEA, N-MethylmorpholineDIPEA, Triethylamine
Equivalents (Base) 2.0 - 3.02.0 - 3.02.0 - 3.0
Solvent DMF, Acetonitrile (CH₃CN)DMF, DCMDMF, DCM
Temperature 0 °C to Room Temp.0 °C to Room Temp.0 °C to Room Temp.
Typical Reaction Time 1 - 4 hours4 - 16 hours2 - 6 hours
Key Advantages High efficiency, low racemization, fast.[6][7]Cost-effective, water-soluble byproducts.[8]Excellent for hindered couplings, stable.[9][10]

Detailed Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient coupling reagent that generates an OAt-active ester.[1][11] The pyridine nitrogen atom in the HOAt leaving group is believed to assist the coupling through a hydrogen-bonded transition state, accelerating the reaction and minimizing side reactions.[1] This makes it an excellent choice for valuable or sterically hindered substrates.

G cluster_mechanism HATU Coupling Mechanism Carboxylate R-COO⁻ ActiveEster OAt-Active Ester (R-CO-OAt) Carboxylate->ActiveEster attacks HATU HATU HATU HATU->ActiveEster TS 7-Membered Transition State ActiveEster->TS TMU Tetramethylurea Amine BCP-NH₂ Amine->TS attacks Amide Amide Product TS->Amide HOAt HOAt TS->HOAt

Caption: Simplified HATU reaction mechanism.

Step-by-Step Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF or CH₃CN (0.1 M) under an inert atmosphere (N₂ or Ar), add 3-aminobicyclo[1.1.1]pentan-1-ol hydrochloride (1.05 eq).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture. If the amine starting material is the free base, use 2.0 eq of DIPEA. Stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) in one portion.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

The carbodiimide EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in combination with the additive HOBt (1-Hydroxybenzotriazole), is a classic, cost-effective, and reliable method for amide bond formation.[12] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt traps this intermediate to form an HOBt-active ester, which is less prone to racemization and side reactions, before reacting with the amine.[13][14] The byproducts, including the corresponding urea, are water-soluble, simplifying purification.[8]

Step-by-Step Procedure:

  • Dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and this compound (1.05 eq) in anhydrous DMF or DCM (0.1 M) under an inert atmosphere.

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes. (Use 2.0 eq if starting with the free base amine).

  • Cool the mixture to 0 °C.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the stirring solution.

  • Allow the reaction to slowly warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute with water and extract with Ethyl Acetate or DCM.

  • Wash the combined organic layers sequentially with 1M HCl (if compatible with the product), saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography.

Protocol 3: PyBOP-Mediated Amide Coupling

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based coupling reagent known for its high reactivity, making it suitable for coupling sterically hindered amino acids or forming challenging amide bonds.[9][10] It avoids the formation of the carcinogenic byproduct HMPA, which is associated with the related BOP reagent.[10]

Step-by-Step Procedure:

  • In a flask under an inert atmosphere, combine the carboxylic acid (1.0 eq) and this compound (1.05 eq) in anhydrous DMF or DCM (0.1 M).

  • Add DIPEA (3.0 eq) and stir the mixture for 5 minutes at room temperature.

  • Add PyBOP (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 2-6 hours. Monitor the reaction for completion by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

Troubleshooting and Final Considerations

  • Low Conversion: If the reaction stalls, gentle heating (e.g., 40-50 °C) can sometimes drive it to completion, although this may slightly increase the risk of O-acylation. Alternatively, using a more powerful coupling reagent like COMU may be beneficial.

  • Side Products: The primary potential side product is the O-acylated isomer. Its formation can be minimized by maintaining a low reaction temperature (0 °C to RT) and ensuring the reaction medium is not acidic. If O-acylation persists, protection of the hydroxyl group as a silyl ether (e.g., TBS) may be necessary, although this adds steps to the synthesis.[8][15]

  • Purification: The polarity of the final amide product will vary significantly based on the carboxylic acid partner. A careful selection of the solvent system for extraction and chromatography is essential for achieving high purity.

By following these guidelines and protocols, researchers can confidently and efficiently synthesize novel amide derivatives of 3-aminobicyclo[1.1.1]pentan-1-ol, enabling the exploration of this valuable chemical space in drug discovery and development.

References

  • García-Losada, P., et al. (2003). Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. The Journal of Organic Chemistry. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
  • Ghosh, A., et al. (2016). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • Srivastava, R., & Venkatathri, N. (2004). Efficient chemoselective liquid phase acylation of amines, alcohols and bifunctional compounds over ZSM-35. Indian Journal of Chemistry. Available at: [Link]

  • Sahoo, J., et al. (2024). Factors Governing Chemoselectivity in Alkanolamines: A Panoramic Overview. European Journal of Organic Chemistry.
  • Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. Available at: [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
  • Wikipedia. (n.d.). HATU. Available at: [Link]

  • Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Available at: [Link]

  • Bull, J. A., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2021). 15.10: Protection of Hydroxyl Groups. Available at: [Link]

  • Kagne, R. (n.d.). Protection and deprotection. Willingdon College, Sangli.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • Wikipedia. (n.d.). PyBOP. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Available at: [Link]

  • The Organic Chemistry Tutor. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube.
  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Available at: [Link]

  • Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Available at: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide - PyBOP. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Available at: [Link]

  • Pediaa. (2020). Difference Between O Acylation and N Acylation. Available at: [Link]

  • Aapptec. (n.d.). Coupling Reagents. Available at: [Link]

Sources

Troubleshooting & Optimization

troubleshooting low yield in 3-Aminobicyclo[1.1.1]pentan-1-ol coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for coupling reactions involving 3-Aminobicyclo[1.1.1]pentan-1-ol (BCP-NH2-OH). This guide is designed for researchers, scientists, and drug development professionals who are incorporating this valuable bioisostere into their synthetic workflows. Bicyclo[1.1.1]pentanes (BCPs) are increasingly used as substitutes for para-substituted phenyl rings or tert-butyl groups to enhance pharmacokinetic properties.[1][2] However, the unique structural and electronic properties of BCP amines can present challenges during amide bond formation.

This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common hurdles and achieve high-yield, clean coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What makes amide coupling with 3-Aminobicyclo[1.1.1]pentan-1-ol challenging?

The primary challenge stems from the unique geometry of the BCP core. While the bridgehead amine is highly nucleophilic, the rigid, cage-like structure can introduce significant steric hindrance, particularly with bulky carboxylic acids or coupling reagents.[1][3] Additionally, the presence of the tertiary alcohol introduces a competing nucleophile (the hydroxyl group) that can lead to O-acylation side products if not properly managed.

Q2: Should I protect the hydroxyl group before coupling?

Whether to protect the hydroxyl group is a critical decision that depends on your specific substrates and reaction conditions.

  • Protection is Recommended: If you are using highly reactive coupling conditions, a very reactive carboxylic acid (e.g., an acid chloride), or if you observe significant O-acylation byproducts, protecting the alcohol is advisable. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is a common choice as it is stable to many coupling conditions and can be removed selectively.[4]

  • Protection May Not Be Necessary: For many standard amide coupling reactions using modern reagents like HATU, direct coupling without protection can be successful. The amine is significantly more nucleophilic than the tertiary alcohol, often allowing for selective N-acylation. Running a small-scale test reaction is the best way to determine if protection is required for your specific system.

Q3: What are the most common and effective coupling reagents for this amine?

Uronium/aminium-based reagents are generally the most effective for coupling with sterically demanding amines like BCP-NH2-OH.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is highly recommended. It forms a highly reactive OAt-active ester, which promotes rapid coupling and minimizes side reactions, making it particularly effective for sterically hindered amines.[5][6][7]

  • HBTU/TBTU are also effective and widely used.[8]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) or OxymaPure® can be a cost-effective option, but may be less efficient for particularly challenging couplings compared to HATU.[9][10]

Q4: Which base and solvent are optimal for these reactions?

  • Base: A non-nucleophilic, sterically hindered base is crucial to prevent side reactions. N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the standard choice.[6][11] Triethylamine (TEA) can also be used, but DIPEA is generally preferred to minimize potential side reactions with the activated ester.

  • Solvent: A polar aprotic solvent is required to dissolve the reactants and facilitate the reaction. N,N-Dimethylformamide (DMF) is the most common and effective solvent for these couplings.[11] Acetonitrile (MeCN) can also be a suitable alternative.

Systematic Troubleshooting Guide

Encountering low yields can be frustrating. This section provides a structured approach to diagnosing and solving common problems.

Problem 1: Low or No Conversion to Product

Your reaction shows mostly unreacted starting materials (amine and carboxylic acid) by LC-MS or TLC analysis.

G start Low / No Conversion reagent_check Are reagents (coupling agent, base) fresh and anhydrous? start->reagent_check activation_check Is the carboxylic acid pre-activation step included? reagent_check->activation_check Yes sol_reagent Use fresh, high-purity reagents. Store under inert atmosphere. reagent_check->sol_reagent No sterics_check Are substrates sterically hindered? activation_check->sterics_check Yes sol_activation Implement a 15-30 min pre-activation of the acid with HATU/base before adding the amine. activation_check->sol_activation No temp_check Is the reaction temperature appropriate? sterics_check->temp_check Yes sol_sterics Switch to a more powerful coupling reagent (e.g., HATU). Increase reagent equivalents. sterics_check->sol_sterics No sol_temp Gently heat the reaction (e.g., 40-50 °C) for hindered substrates. temp_check->sol_temp No

Caption: Troubleshooting logic for addressing low reaction yield.

Possible Cause 1: Ineffective Carboxylic Acid Activation The core of any amide coupling is the activation of the carboxylic acid. If this step is inefficient, the reaction will not proceed. This can be due to degraded reagents or suboptimal conditions.

  • Recommended Solution:

    • Verify Reagent Quality: Uronium salt coupling reagents (HATU, HBTU) and carbodiimides (EDC) are moisture-sensitive. Use freshly opened bottles or ensure they have been stored properly in a desiccator under an inert atmosphere. The same applies to your base (DIPEA) and solvent (anhydrous DMF).

    • Implement Pre-Activation: For challenging couplings, pre-activating the carboxylic acid is highly effective. Stir the carboxylic acid, coupling reagent (e.g., HATU), and base (DIPEA) in DMF for 15-30 minutes at room temperature before adding the 3-Aminobicyclo[1.1.1]pentan-1-ol.[12] This ensures the formation of the highly reactive OAt-active ester prior to the introduction of the amine.[13]

Possible Cause 2: Extreme Steric Hindrance If either your carboxylic acid or the BCP amine is highly substituted, the steric barrier may be too high for standard conditions.[14][15]

  • Recommended Solution:

    • Increase Reagent Equivalents: Increase the stoichiometry of the coupling reagent and base. See the comparison table below for starting points.

    • Increase Temperature: Gently heating the reaction mixture to 40-50 °C can provide the necessary energy to overcome the activation barrier. Monitor the reaction closely for potential degradation.

    • Switch to a More Potent Reagent: If you are using a carbodiimide like EDC, switching to HATU is often the most effective solution for hindered couplings.[15]

Reagent SystemAcid (eq.)Amine (eq.)Reagent (eq.)Base (eq.)Typical Conditions
Standard 1.11.0HATU: 1.1DIPEA: 2.2DMF, 25 °C, 2-4 h
Hindered 1.2-1.51.0HATU: 1.2-1.5DIPEA: 2.4-3.0DMF, 25-50 °C, 4-16 h
EDC/HOBt 1.21.0EDC: 1.5, HOBt: 1.5DIPEA: 2.0DMF, 25 °C, 12-24 h
Caption: Recommended Stoichiometry for BCP Coupling Reactions.
Problem 2: Formation of Significant Side Products

Your reaction proceeds, but you observe major impurities, complicating purification and reducing the yield of your desired amide.

G BCP_NH2_OH 3-Aminobicyclo[1.1.1]pentan-1-ol DesiredAmide Desired N-Acyl Product BCP_NH2_OH->DesiredAmide  N-Acylation (Major Pathway) SideProduct O-Acyl Side Product BCP_NH2_OH->SideProduct  O-Acylation (Minor Pathway) RCOOH R-COOH + Coupling Reagent ActivatedEster [Activated Ester Intermediate] RCOOH->ActivatedEster ActivatedEster->DesiredAmide  N-Acylation (Major Pathway) ActivatedEster->SideProduct  O-Acylation (Minor Pathway)

Caption: Competing N-acylation and O-acylation pathways.

Possible Cause 1: O-Acylation of the Hydroxyl Group The tertiary alcohol on the BCP core can compete with the amine to react with the activated carboxylic acid, forming an ester side product. This is more likely with less sterically hindered acids or highly reactive coupling conditions.

  • Recommended Solution:

    • Control Stoichiometry and Addition Order: Ensure the amine is not the limiting reagent. Use a slight excess of the carboxylic acid (1.1-1.2 eq). Crucially, add the amine after the pre-activation of the carboxylic acid to ensure the activated ester reacts preferentially with the more nucleophilic amine.

    • Lower the Temperature: If O-acylation persists, try running the reaction at 0 °C to increase the selectivity for the more reactive amine nucleophile.

    • Protect the Hydroxyl Group: If the above measures fail, the most robust solution is to protect the alcohol. A TBDMS ether is a good choice as it is stable to the basic coupling conditions and can be easily removed later with a fluoride source (e.g., TBAF) or acid.[4]

Possible Cause 2: Guanidinylation of the Amine This side reaction can occur when the free amine attacks the coupling reagent itself (e.g., HATU, HBTU) instead of the activated ester.[6] This forms a stable guanidinium byproduct and consumes your starting material.

  • Recommended Solution:

    • Strict Adherence to Pre-Activation: This is the best way to prevent guanidinylation. By allowing the coupling reagent to be fully consumed in the formation of the active ester before the amine is introduced, you minimize the opportunity for this side reaction to occur.

Problem 3: Difficult Product Isolation and Purification

The BCP core imparts high polarity and potential water solubility to the final product, which can make extraction and chromatography challenging.

Possible Cause 1: High Polarity and Water Solubility The product may remain in the aqueous layer during workup or be difficult to separate from polar byproducts like tetramethylurea (from HATU) or HOBt on a silica gel column.

  • Recommended Solution:

    • Modified Workup: Instead of a standard aqueous wash, consider acidifying the aqueous layer (e.g., with 1N HCl) and extracting with a more polar solvent like ethyl acetate or even a mixture of dichloromethane and isopropanol. Alternatively, if your product is basic, basifying the aqueous layer and extracting can be effective.

    • Alternative Chromatography: If silica gel chromatography is problematic, consider reverse-phase chromatography (C18) as a purification method for highly polar compounds.

    • Resin-Based Scavengers: To remove excess carboxylic acid or coupling agent byproducts, consider using scavenger resins in a final purification step.

Appendix A: Recommended Experimental Protocol

Standard HATU Coupling Protocol for 3-Aminobicyclo[1.1.1]pentan-1-ol

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N2 or Argon), add the carboxylic acid (1.2 eq) and HATU (1.2 eq).

  • Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.2 M with respect to the amine).

  • Pre-Activation: Add DIPEA (2.4 eq) to the mixture and stir at room temperature for 20 minutes. The solution may change color.

  • Amine Addition: In a separate vial, dissolve 3-Aminobicyclo[1.1.1]pentan-1-ol (1.0 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature. Monitor progress by LC-MS or TLC. For hindered substrates, the reaction may require gentle heating (40 °C) and longer reaction times (4-24 hours).

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash sequentially with saturated aqueous NaHCO3 solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired amide product.

References

  • The Science Behind HATU: Mechanism and Applications in Modern Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • HATU coupling. (2023). . Retrieved from [Link]

  • Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Jin, M., et al. (2021). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. RSC Advances. Retrieved from [Link]

  • Vila, C., et al. (2023). Enantioselective synthesis of chiral BCPs. Organic Chemistry Frontiers. Retrieved from [Link]

  • Stepan, A. F., et al. (2023). Accelerated Synthesis of Bicyclo[1.1.1]pentylamines: A High-Throughput Approach. Organic Letters. Retrieved from [Link]

  • Sabah, K., & Jonathan, M. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Retrieved from [Link]

  • Synthetic routes to bicyclo[1.1.1]pentylamines: booming toolkits for drug design. (2021). Organic Chemistry Frontiers. Retrieved from [Link]

  • Recent advances in the applications of [1.1.1]propellane in organic synthesis. (2020). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from [Link]

  • Alcohol Protecting Groups. (n.d.). University of Windsor. Retrieved from [Link]

  • A Radical Exchange Process: Synthesis of Bicyclo [1.1.1]pentane Derivatives of Xanthates. (2021). ResearchGate. Retrieved from [Link]

  • The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. (2022). Frontiers in Chemistry. Retrieved from [Link]

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). (2021). The Journal of Organic Chemistry. Retrieved from [Link]

  • Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. (2024). Nature Communications. Retrieved from [Link]

  • Hydroxyl Protecting Groups Stability. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. (2021). Organic Letters. Retrieved from [Link]

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. (2024). Chemical Science. Retrieved from [Link]

  • α-Cyclodextrin Encapsulation of Bicyclo[1.1.1]pentane Derivatives: A Storable Feedstock for Preparation of [1.1.1]Propellane. (2021). Synfacts. Retrieved from [Link]

  • Protection of OH group of alcohol. (n.d.). SlideShare. Retrieved from [Link]

  • Slavchev, I., et al. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Advances. Retrieved from [Link]

  • Synthesis of Sulfur-Substituted Bicyclo[1.1.1]pentanes by Iodo-sulfenylation of [1.1.1]propellane. (2022). Angewandte Chemie International Edition. Retrieved from [Link]

  • Silaboration of [1.1.1]Propellane to Provide a Storable Feedstock for Bicyclo[1.1.1]pentane Derivatives. (2020). ResearchGate. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2020). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • amide coupling help. (2022). Reddit. Retrieved from [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025). ResearchGate. Retrieved from [Link]

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. (2024). JACS Au. Retrieved from [Link]

  • The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. (2023). ChemRxiv. Retrieved from [Link]

  • Substituted cycloalkyls as modulators of the integrated stress pathway. (2020). Google Patents.
  • A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis. (2019). Journal of the American Chemical Society. Retrieved from [Link]

  • Patent Application Publication US 2021/0139507 A1. (2021). Google Patents.

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Technical Support Center: Optimizing the Solubility of PROTACs Containing 3-Aminobicyclo[1.1.1]pentan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, enabling the degradation of previously "undruggable" proteins.[1][2] However, their complex, high-molecular-weight structures often place them "beyond the Rule of 5" (bRo5), leading to significant challenges in achieving adequate physicochemical properties, most notably aqueous solubility.[3][4][5] A common strategy to improve metabolic stability and escape planarity is the incorporation of rigid scaffolds like bicyclo[1.1.1]pentane (BCP), which can act as a bioisostere for aromatic rings.[6] The specific linker component, 3-aminobicyclo[1.1.1]pentan-1-ol, offers a 3D exit vector and potential hydrogen bonding sites.[7]

Despite these advantages, PROTACs incorporating this BCP moiety can still exhibit problematic solubility, leading to unreliable assay results, poor bioavailability, and formulation nightmares. This guide provides a comprehensive technical resource for researchers encountering these challenges, offering structured troubleshooting advice, detailed experimental protocols, and rational design strategies to optimize the solubility of these complex molecules.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is solubility such a critical and frequent issue for PROTACs?

A: PROTACs are inherently large and structurally complex molecules, often exceeding a molecular weight of 700 Da.[4] They are constructed from three components: a warhead for the target protein, a linker, and an E3 ligase ligand.[6] This modular nature often results in high lipophilicity and a large polar surface area, creating a delicate balance of properties that frequently leads to poor aqueous solubility.[1][3] This low solubility can hinder absorption, reduce bioavailability, and cause the compound to precipitate in aqueous assay buffers, confounding biological data.[3][8][9]

Q2: What is 3-aminobicyclo[1.1.1]pentan-1-ol and how does it impact PROTAC properties?

A: 3-Aminobicyclo[1.1.1]pentan-1-ol is a rigid, three-dimensional chemical scaffold often used as a component in PROTAC linkers.[7] The BCP core is a bioisostere of a para-substituted phenyl ring, but its non-aromatic, sp³-rich character can improve metabolic stability and aqueous solubility compared to a flat aromatic ring.[6][10] The amino and hydroxyl groups provide convenient points for chemical attachment and can engage in hydrogen bonding, potentially improving interactions with water. However, the overall impact on solubility is context-dependent and must be balanced with the properties of the rest of the PROTAC molecule.

Q3: What are the immediate signs of poor solubility during my experiments?

A: The most obvious signs are visual: precipitation, cloudiness, or crystallization in your DMSO stock solutions upon storage or in the final aqueous assay medium after dilution.[9] In biological assays, indirect signs can be more subtle but equally problematic, such as poor reproducibility between experiments, unexpectedly low potency, or a flat dose-response curve, which may indicate that the effective concentration of the dissolved compound is much lower than the nominal concentration.[9]

Q4: What is the difference between "kinetic" and "thermodynamic" solubility, and which should I measure?

A:

  • Kinetic solubility measures the concentration of a compound that remains in solution after a small volume of a concentrated DMSO stock is rapidly diluted into an aqueous buffer. It reflects the rate of precipitation and is relevant for most in vitro assays where compounds are added from DMSO stocks and incubated for a limited time.[11][12][13][14]

  • Thermodynamic solubility is the true equilibrium solubility, measured by determining the concentration of a compound in a saturated solution after prolonged incubation (e.g., 24-48 hours) of the solid material with the buffer.[11][14][15] This value is critical for understanding oral absorption and for developing formulations for in vivo studies.[11]

Recommendation: For early-stage discovery and troubleshooting in vitro assays, a high-throughput kinetic solubility assay is most practical.[13] For lead optimization and pre-formulation, measuring thermodynamic solubility is essential.[11][14]

Section 2: Troubleshooting Guide: Experimental Issues & Solutions

This section addresses common problems encountered in the lab and provides actionable solutions.

Problem: My PROTAC precipitates immediately upon dilution from DMSO into my aqueous assay buffer.
  • Primary Cause: You are exceeding the kinetic solubility limit of the compound in the final assay medium. The high concentration of the compound in the DMSO droplet cannot be maintained as it disperses into the aqueous environment.

  • Solutions Workflow:

    G start Problem: Compound Precipitates in Aqueous Buffer cause Cause: Exceeding Kinetic Solubility start->cause sol1 Solution 1: Optimize DMSO Dilution cause->sol1 Quickest Fix sol2 Solution 2: Modify Assay Buffer (Co-solvents / pH) cause->sol2 Assay-Dependent sol3 Solution 3: Use Formulation Aids (Cyclodextrins) cause->sol3 More Involved end Resolution: Clear Solution & Reliable Data sol1->end sol2->end sol3->end

    Caption: Troubleshooting workflow for compound precipitation.

    Solution 1: Optimize DMSO Stock and Dilution Protocol (Step-by-Step)

    • Lower Final DMSO %: Ensure the final concentration of DMSO in your assay is as low as possible, ideally ≤0.5%, to minimize solvent effects.[9]

    • Prepare an Intermediate Dilution: Instead of a single, large dilution (e.g., 1:1000 from 10 mM DMSO stock to 10 µM final), perform a serial dilution. First, dilute the high-concentration DMSO stock into a clean DMSO vial to a lower concentration (e.g., 1 mM). Then, perform the final dilution into the aqueous buffer from this intermediate stock. This reduces the localized concentration shock.

    • Vortex During Addition: When adding the DMSO stock to the aqueous buffer, ensure the buffer is being vortexed or rapidly mixed to promote immediate dispersion.

    Solution 2: Modify the Assay Buffer

    • pH Adjustment: If your PROTAC has ionizable groups (acidic or basic pKa), altering the buffer pH can significantly increase solubility. Test a range of physiologically relevant pH values (e.g., 6.5, 7.4, 8.0) to find an optimum.[9]

    • Incorporate Co-solvents: For cell-free assays, consider adding a small percentage of a water-miscible organic solvent like ethanol or polyethylene glycol (PEG 400) to the buffer to increase its solubilizing capacity.[9] Caution: Always run a vehicle control to ensure the co-solvent does not affect your assay readout.

    Solution 3: Employ Formulation Excipients

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, capable of encapsulating poorly soluble molecules.[16][17] Adding a cyclodextrin like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) to the assay buffer can create a soluble inclusion complex. Screen a range of HP-β-CD concentrations (e.g., 1-10 mM) to find the minimum effective concentration.

Problem: Assay results are inconsistent and potency appears low.
  • Primary Cause: The PROTAC has low thermodynamic solubility, leading to an unknown and variable amount of dissolved compound at the start of the experiment. The effective concentration is not the nominal concentration.

  • Solutions:

    1. Quantify the Solubility Limit: You must first determine the actual solubility in your specific assay buffer to understand the concentration limits you can reliably test.

    2. Perform a Kinetic Solubility Assay (See Protocol Below): This will give you a rapid assessment of the maximum concentration you can achieve without immediate precipitation.[12][14]

    3. Consider Biorelevant Media: For compounds intended for oral delivery, standard buffers may be misleading. PROTAC solubility can be significantly higher in simulated intestinal fluids (FaSSIF/FeSSIF) that contain bile salts and lipids.[4][18] Testing in these media can provide a more accurate picture of in vivo behavior.[19]

Section 3: Rational Design Strategies for Improved Solubility

If experimental tricks are insufficient, the molecule itself must be modified. The modular nature of PROTACs provides several avenues for optimization.

G start Goal: Improve Intrinsic PROTAC Solubility mod1 Modify Linker start->mod1 mod2 Modify E3 Ligand start->mod2 mod3 Modify Warhead start->mod3 sub1a Incorporate PEG units mod1->sub1a sub1b Add polar groups (ethers, amides) mod1->sub1b sub2a Switch to a more soluble E3 ligand (e.g., VHL vs CRBN) mod2->sub2a sub3a Add a polar solubilizing handle mod3->sub3a

Caption: Rational design decision tree for improving solubility.

  • Linker Modification: The linker is often the most flexible component for modification without compromising ternary complex formation.[18]

    • Incorporate Hydrophilic Moieties: Introducing short polyethylene glycol (PEG) chains or polar functional groups like ethers, amides, or basic nitrogen atoms into the linker can significantly enhance aqueous solubility.[9][18]

    • Balance is Key: While adding polarity helps solubility, excessive flexibility or hydrogen bond donors can negatively impact cell permeability.[18]

  • E3 Ligase Ligand Selection: The choice of E3 ligase and its corresponding ligand has a profound impact on the overall physicochemical properties of the PROTAC.[20][21][22]

    • Intrinsic Solubility of Ligands: Different E3 ligase ligands (e.g., for VHL vs. Cereblon (CRBN)) have different intrinsic solubilities.[23][24][25] Swapping from a more hydrophobic ligand to a more hydrophilic one, while maintaining binding affinity, can be a powerful strategy.[20] For example, some VHL ligands are inherently more soluble than the thalidomide-based ligands for CRBN.

  • Warhead/POI Ligand Modification: This is often the most challenging modification, as changes can easily disrupt binding to the protein of interest.

    • Solvent-Exposed Vectors: If structural information (e.g., a co-crystal structure) is available, identify a solvent-exposed region of the warhead where a small, polar solubilizing group (e.g., a hydroxyl or methoxy group) can be added without interfering with target engagement.

Data Summary: Illustrative Impact of Modifications

The following table provides a hypothetical example of how targeted modifications to a parent BCP-containing PROTAC could alter its key physicochemical properties and measured solubility.

Compound ID Modification cLogP Topological Polar Surface Area (TPSA) Kinetic Solubility (µM) in PBS, pH 7.4
PROTAC-ParentBCP-linker5.8135 Ų< 1
PROTAC-PEG2Added two PEG units to linker5.1154 Ų15
PROTAC-OHAdded hydroxyl to warhead5.5155 Ų8
PROTAC-VHLSwitched CRBN to VHL ligand4.9160 Ų25

Section 4: Key Experimental Protocols

Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)

This protocol provides a rapid method to assess the solubility of compounds upon precipitation from a DMSO stock solution into an aqueous buffer.[13]

Materials:

  • Test PROTACs (10 mM stock in 100% DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Clear, flat-bottom 96-well or 384-well plates

  • Plate reader with nephelometry or turbidity reading capabilities (e.g., absorbance at 620 nm)[14]

Methodology:

  • Plate Preparation: Add 198 µL of PBS (pH 7.4) to each well of a 96-well plate.

  • Compound Addition: Using a multichannel pipette or liquid handler, add 2 µL of the 10 mM DMSO stock solution directly into the PBS in the wells. This results in a final nominal concentration of 100 µM and a final DMSO concentration of 1%.

  • Mixing: Immediately place the plate on a plate shaker and mix for 5-10 minutes at room temperature.

  • Incubation: Let the plate stand at room temperature for 1-2 hours to allow for precipitation to equilibrate.

  • Measurement: Place the plate in the plate reader and measure the light scattering or turbidity at a suitable wavelength (e.g., 620 nm).

  • Data Analysis:

    • Run a positive control (a known insoluble compound) and a negative control (1% DMSO in PBS only).

    • Subtract the background reading of the negative control from all wells.

    • The solubility limit is defined as the highest concentration that does not produce a signal significantly above the background. For a more quantitative result, a serial dilution of the compound can be tested to pinpoint the concentration at which precipitation begins.

References

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. [Link]

  • 7 strategies to improve PROTACs' oral bioavailability. (2022). Drug Discovery and Development. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). NIH. [Link]

  • Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. (2011). ResearchGate. [Link]

  • Molecular Properties Of PROTACs And The Relationship To Formulation Design. (n.d.). Bend Bioscience. [Link]

  • Strategies for the formulation development of poorly soluble drugs via oral route. (2019). VBN. [Link]

  • Designing Soluble PROTACs: Strategies and Preliminary Guidelines. (2022). ACS Publications. [Link]

  • Designing Soluble PROTACs: Strategies and Preliminary Guidelines. (2022). NIH. [Link]

  • In vitro solubility assays in drug discovery. (2008). PubMed. [Link]

  • PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. (2024). MDPI. [Link]

  • Kinetic versus thermodynamic solubility temptations and risks. (2012). Ovid. [Link]

  • Aqueous Solubility Assays. (n.d.). Creative Bioarray. [Link]

  • Between Theory and Practice: Computational/Experimental Integrated Approaches to Understand the Solubility and Lipophilicity of PROTACs. (2024). ACS Publications. [Link]

  • Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy. (2025). NIH. [Link]

  • E3 Ligase Ligands in PROTAC. (n.d.). Precise PEG. [Link]

  • Physicochemical Properties and in Vitro Potencies of 1. (2023). ResearchGate. [Link]

  • Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability. (2023). ACS Publications. [Link]

  • The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. (2024). MDPI. [Link]

  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (2019). ACS Publications. [Link]

  • E3 ligase ligand optimization of Clinical PROTACs. (2023). ResearchGate. [Link]

  • Discovery of E3 Ligase Ligands for Target Protein Degradation. (2021). MDPI. [Link]

  • 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives: Synthesis and Incorporation into Peptides. (2025). ResearchGate. [Link]

  • Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. (2021). NIH. [Link]

  • Designing Soluble PROTACs: Strategies and Preliminary Guidelines. (2022). Semantic Scholar. [Link]

  • Bicyclic analgesic compound. (n.d.).
  • 3-aminobicyclo[1.1.1]pentan-1-ol hydrochloride. (n.d.). PubChem. [Link]

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stability issues of 3-Aminobicyclo[1.1.1]pentan-1-ol hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Aminobicyclo[1.1.1]pentan-1-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide insights and troubleshooting for potential stability issues encountered when handling this compound in solution. The unique strained bicyclo[1.1.1]pentane (BCP) core offers significant advantages in medicinal chemistry, often improving properties like solubility and metabolic stability when used as a bioisostere for phenyl rings or other moieties.[1][2][3] However, the inherent strain and functional groups of this compound may also present stability challenges in solution. This guide provides a structured approach to understanding and mitigating these issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

The recommended storage conditions for the solid material can vary slightly between suppliers, but generally point towards cool, dark, and dry conditions. It is crucial to consult the certificate of analysis and safety data sheet (SDS) provided with your specific batch.

Supplier Recommended Storage Temperature Additional Recommendations
ChemScene4°CProtect from light.[4]
Sigma-AldrichRoom TemperatureInert atmosphere.[5]
ChemicalBook2-8°CProtect from light.[6]
MedChemExpressRefer to Certificate of Analysis-
Synthonix Corp.Refrigerator-[7]

To ensure maximum shelf-life of the solid, we recommend storing it at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light .

Q2: I've prepared a stock solution of this compound. How should I store it and for how long is it stable?

The stability of this compound in solution is not extensively documented in publicly available literature. However, based on the structure (a primary amine and a tertiary alcohol on a strained ring system), its stability will be highly dependent on the solvent, pH, and storage conditions.

For short-term storage (less than 24 hours), solutions in high-purity aprotic solvents like DMSO or DMF, stored at 2-8°C and protected from light, are generally acceptable for initial experiments. For aqueous solutions, it is recommended to prepare them fresh. If storage of aqueous solutions is necessary, they should be buffered, sterile-filtered, and stored at 2-8°C for a minimal amount of time. Long-term storage of solutions is not recommended without conducting a compound-specific stability study.

Q3: What are the potential degradation pathways for this compound in solution?

While specific degradation pathways for this molecule are not well-documented, we can hypothesize potential routes based on its functional groups:

  • Oxidation of the Amine: The primary amine can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or light. This could lead to the formation of various oxidation products.

  • Reactions of the Strained BCP Core: The high ring strain of the bicyclo[1.1.1]pentane system (65-68 kcal/mol) makes it susceptible to reactions that release this strain, although it is generally more stable than [1.1.1]propellane.[3] Conditions such as strong acids or bases, or the presence of certain catalysts, could potentially lead to ring-opening or rearrangement reactions.

  • Influence of the Hydrochloride Salt: As a hydrochloride salt, the amine is protonated. In unbuffered aqueous solutions, the pH will be acidic. The stability of the compound may be different at neutral or basic pH where the free amine is present.

Here is a diagram illustrating a hypothetical oxidative degradation pathway:

G A 3-Aminobicyclo[1.1.1]pentan-1-ol B Oxidized Intermediates (e.g., imine, hydroxylamine) A->B Oxidizing agents (O2, metal ions, light) C Degradation Products B->C Further reactions G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare Stock Solution (e.g., 10 mM in DMSO) B Dilute to Working Concentration (e.g., 10 µM in buffered solution) A->B C Incubate at Desired Temp (e.g., 37°C) B->C D Sample at Time Points (t=0, 1, 2, 4, 8, 24h) C->D E Quench/Dilute Samples D->E F Analyze by LC-MS E->F G Plot % Remaining vs. Time F->G

Caption: Workflow for a solution stability study.

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a sufficient amount of this compound.

    • Dissolve in a suitable high-purity solvent (e.g., DMSO) to a known concentration (e.g., 10 mM). This is your stock solution.

  • Preparation of Test Solutions:

    • Prepare the test buffer or solvent system (e.g., phosphate-buffered saline at pH 7.4).

    • Dilute the stock solution into the test buffer to the final desired concentration (e.g., 10 µM). Prepare enough volume for all time points.

  • Incubation and Sampling:

    • Immediately take an aliquot of the test solution for the t=0 time point. This sample should be immediately quenched (e.g., by dilution in a cold organic solvent like acetonitrile) and stored at -20°C or colder until analysis.

    • Incubate the remaining test solution at the desired temperature (e.g., room temperature or 37°C), protected from light.

    • At subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw aliquots, quench them in the same manner as the t=0 sample, and store them for analysis.

  • Analysis:

    • Analyze all samples (from t=0 to the final time point) in a single batch by LC-MS or HPLC to minimize analytical variability.

    • Monitor the peak area of the parent compound (3-Aminobicyclo[1.1.1]pentan-1-ol).

  • Data Interpretation:

    • Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.

    • Plot the percentage remaining versus time to determine the degradation rate.

This guide provides a starting point for working with this compound. Given its novel structure, careful handling and, where necessary, empirical stability testing are recommended to ensure the integrity of your experimental results.

References

  • Spectroscopy Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • Google Patents. JP6506248B2 - Bicyclic analgesic compound.
  • PubChemLite. This compound. [Link]

  • ACS Publications. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). [Link]

  • ResearchGate. Stability Indicating Analytical Methods (SIAMS). [Link]

  • Separation Science. Analytical Techniques In Stability Testing. [Link]

  • ChemRxiv. Difluoro-substituted bicyclo[1.1.1]pentanes as novel motifs for medicinal chemistry: design, synthesis and characterization. [Link]

  • Wiley Online Library. An Insight into Non‐Covalent Interactions on the Bicyclo[1.1.1]pentane Scaffold. [Link]

  • Wiley Online Library. Bicyclo[1.1.1]pentanes, [n]Staffanes, [1.1.1]Propellanes, and Tricyclo[2.1.0.02,5]pentanes. [Link]

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Technical Support Center: Overcoming Steric Hindrance with 3-Aminobicyclo[1.1.1]pentan-1-ol Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Aminobicyclo[1.1.1]pentan-1-ol (BCP-NH₂OH) linkers. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging the unique properties of this rigid, three-dimensional scaffold to overcome steric challenges and enhance the physicochemical properties of their molecules. As a bifunctional linker, BCP-NH₂OH offers distinct exit vectors for molecular elaboration, making it a powerful tool in the design of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. Our goal is to explain the causality behind experimental choices, providing you with the rationale needed to optimize your synthetic strategies.

The Bicyclo[1.1.1]pentane (BCP) Advantage

The BCP scaffold is a bioisostere for para-substituted benzene rings, internal alkynes, and tert-butyl groups.[1][2] Its rigid, rod-like structure provides a defined spatial arrangement of substituents, which can be crucial for optimizing interactions with biological targets.[3] A key and somewhat counterintuitive feature of the bridgehead amine on a BCP core is its exceptional reactivity. This stems from a combination of low steric hindrance and high intrinsic nucleophilicity, making it more reactive than other hindered amines like the one on a bicyclo[2.2.2]octane (BCO) scaffold.[1] This enhanced reactivity is a significant advantage in many coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the bridgehead amine of 3-Aminobicyclo[1.1.1]pentan-1-ol surprisingly reactive despite being on a tertiary carbon?

A: This is an excellent and common question. The high reactivity of the BCP-amine is attributed to two main factors:

  • Low Steric Hindrance: The geometry of the BCP cage holds the three methylene bridges "back," away from the nitrogen's lone pair. This creates a surprisingly open pathway for electrophiles to approach the nitrogen, minimizing steric clash. The cone angle of a BCP-amine is significantly smaller than that of a more traditional bulky amine like tert-butylamine.[1]

  • High Intrinsic Nucleophilicity: The electronic structure of the strained BCP ring system enhances the nucleophilicity of the bridgehead amine.[1] This electronic effect, combined with the low steric barrier, makes it exceptionally reactive in nucleophilic attacks, such as amide bond formation.

Q2: My BCP-containing final compound has a low aqueous solubility. I thought BCPs were supposed to improve solubility?

A: While replacing a flat aromatic ring with a 3D saturated BCP core generally improves aqueous solubility and reduces non-specific binding, it is not a universal guarantee.[4] The overall solubility of the final molecule is a function of all its constituent parts. If the moieties you have attached to the BCP linker are large and lipophilic, they can still dominate the molecule's overall physicochemical profile.

  • Troubleshooting Tip: If solubility is an issue, consider introducing polar or ionizable groups on the other components of your molecule. Additionally, ensure your BCP linker is not derivatized with other nonpolar groups that may counteract the intended solubility benefit.

Q3: I am having difficulty interpreting the ¹H NMR spectrum of my BCP-derivatized product. The BCP protons are not well-resolved.

A: This is a known analytical challenge with BCP systems. The six bridge protons of the BCP core are chemically equivalent and often appear as a sharp singlet in the ¹H NMR spectrum. However, depending on the substituents at the C1 and C3 positions and the solvent used, this signal can broaden or become a more complex multiplet.

  • Troubleshooting Tips:

    • High-Field NMR: Acquiring the spectrum on a higher field instrument (e.g., 600 MHz or above) can improve resolution.

    • Solvent Change: Try acquiring the spectrum in a different deuterated solvent. Sometimes, changing the solvent can alter the chemical environment enough to resolve overlapping signals.

    • 2D NMR: Techniques like COSY and HSQC can be invaluable. Although there are no proton-proton couplings within the BCP bridge protons, these experiments can help confirm the connectivity of your substituents to the BCP core by showing correlations to the bridgehead carbons.

    • ¹³C NMR: The bridgehead carbons and bridge carbons of the BCP core have distinct chemical shifts, which can be a more reliable diagnostic tool for confirming the presence of the scaffold.

Q4: Do I need to protect both the amine and hydroxyl groups of 3-Aminobicyclo[1.1.1]pentan-1-ol before performing a coupling reaction?

A: It depends on your synthetic route and the nature of your coupling partners. An orthogonal protecting group strategy is often the most robust approach.[5]

  • Selective Amine Coupling: The amine is significantly more nucleophilic than the tertiary alcohol. For many standard amide coupling reactions, you can often react the amine selectively without protecting the alcohol. However, for highly reactive electrophiles or harsh reaction conditions, protection of the alcohol may be necessary to avoid side reactions.

  • Selective Alcohol Coupling: To functionalize the hydroxyl group (e.g., via etherification), you must protect the amine to prevent it from reacting first.

  • Recommended Strategy: A common and effective orthogonal strategy is to protect the amine with a Boc group (acid-labile) and the alcohol with a silyl ether like TBDMS (fluoride-labile).[5] This allows for the selective deprotection and functionalization of each group independently.

Troubleshooting Guide: Amide Coupling Reactions

Amide bond formation is the most common reaction involving the amino group of the BCP-NH₂OH linker. While the amine is highly reactive, challenges can still arise, particularly with sterically demanding coupling partners.

Issue 1: Low or No Yield in Amide Coupling with a Sterically Hindered Carboxylic Acid.

  • Underlying Cause: Even with the BCP-amine's high reactivity, extreme steric hindrance from the carboxylic acid partner can slow the reaction rate of nucleophilic attack on the activated acid intermediate. Standard coupling reagents may not be sufficiently reactive to overcome this barrier.

  • Solutions:

    Solution Rationale & Protocol
    1. Switch to a More Potent Coupling Reagent Uronium or phosphonium-based reagents are more effective for hindered couplings. HATU, HBTU, and PyBOP are excellent choices.[6] They form highly reactive activated esters that are more susceptible to nucleophilic attack by the hindered amine.
    2. In-situ Acyl Fluoride Formation Acyl fluorides are highly reactive intermediates. Converting the carboxylic acid to an acyl fluoride in situ can dramatically improve yields where other methods fail.[7] This is particularly effective for coupling with electron-deficient or sterically hindered amines.
    3. Increase Reaction Temperature Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance. Microwave heating can be particularly effective for rapidly screening conditions and driving difficult couplings to completion.[6]
Experimental Protocol: Amide Coupling of a Hindered Acid using Acyl Fluoride Method

This protocol is adapted for sterically challenging couplings where standard methods have failed.[7]

  • Acid Activation: In an inert atmosphere glovebox or under a stream of argon, dissolve the sterically hindered carboxylic acid (1.0 equiv) in anhydrous DCM or MeCN. Add cyanuric fluoride (1.1 equiv) and a catalytic amount of pyridine (0.2 equiv). Stir the reaction at room temperature for 1-2 hours to allow for the formation of the acyl fluoride. Monitor by TLC or LC-MS if possible.

  • Coupling: To the activated acyl fluoride solution, add a solution of 3-Aminobicyclo[1.1.1]pentan-1-ol (1.2 equiv) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equiv) in the same anhydrous solvent.

  • Heating: Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) and monitor its progress by LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with saturated aqueous NaHCO₃ solution, and extract the product with an organic solvent (e.g., EtOAc). Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

G

Troubleshooting Guide: Ether Synthesis Reactions

Functionalizing the tertiary hydroxyl group of BCP-NH₂OH via etherification (e.g., Williamson ether synthesis) is challenging due to the severe steric hindrance around the oxygen atom.[8] Standard Sₙ2 conditions are often ineffective.

Issue 2: Failure of Williamson Ether Synthesis with BCP-NH₂OH.

  • Underlying Cause: The tertiary alcohol on the BCP core is extremely sterically hindered. The traditional Williamson ether synthesis relies on an Sₙ2 reaction, where an alkoxide attacks an alkyl halide.[8] This pathway is highly sensitive to steric bulk at the reaction center. For a tertiary alcohol, elimination of the alkyl halide to form an alkene is the overwhelmingly favored pathway, and substitution is rarely observed.

  • Solutions:

    Solution Rationale & Protocol
    1. Use a More Reactive Electrophile Instead of simple alkyl halides, use highly reactive electrophiles like alkyl triflates or tosylates. These have better leaving groups, which can facilitate the reaction. However, elimination will still be a competitive side reaction.
    2. Alternative C-O Bond Forming Reactions Consider reactions that do not proceed via a classic Sₙ2 mechanism. For example, copper-catalyzed couplings of alcohols with α-bromo carbonyl compounds can be effective for forming hindered ethers.[9] Another advanced strategy involves the use of electrogenerated carbocations under non-acidic conditions, which can be trapped by hindered alcohols.[10]
    3. Mitsunobu Reaction The Mitsunobu reaction can sometimes be effective for forming hindered ethers, but it also has its limitations with tertiary alcohols and can be prone to failure due to steric hindrance preventing the formation of the key oxyphosphonium intermediate.[10]
Experimental Protocol: Copper-Catalyzed Hindered Ether Synthesis

This protocol is a starting point for the synthesis of hindered ethers when traditional methods fail, adapted from literature procedures.[9]

  • Prerequisites: This reaction requires the amine on the BCP core to be protected (e.g., as a Boc-carbamate).

  • Reaction Setup: To a reaction vial, add the Boc-protected 3-amino-bicyclo[1.1.1]pentan-1-ol (1.0 equiv), the α-bromo carbonyl compound (1.2 equiv), CuI (0.1 equiv), and L-proline (0.2 equiv).

  • Solvent and Base: Add a suitable solvent such as DMSO or DMF, followed by a base like K₂CO₃ or Cs₂CO₃ (2.0 equiv).

  • Heating: Seal the vial and heat the reaction mixture to 80-100 °C. Monitor the reaction by LC-MS.

  • Work-up and Purification: After the reaction is complete, cool to room temperature, dilute with water, and extract with an organic solvent. Wash the organic layers, dry, and concentrate. The crude product can then be purified by column chromatography.

  • Deprotection: The Boc protecting group can be removed under standard acidic conditions (e.g., TFA in DCM) to yield the final product.

G

References

  • Chen, Y., et al. (2014). A catalytic method for the synthesis of sterically-hindered ethers and thioethers from α-bromo carbonyl compounds. Angewandte Chemie International Edition, 53(43), 11624-11627. Available at: [Link]

  • Lu, C., et al. (2022). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. Bioorganic & Medicinal Chemistry Letters, 74, 128912. Available at: [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. Available at: [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark. Available at: [Link]

  • Bull, J. A., et al. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 1(10), 1594-1612. Available at: [Link]

  • Luo, J., et al. (2021). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. Nature, 595(7868), 537-542. Available at: [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. Available at: [Link]

  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9511-9520. Available at: [Link]

  • Grygorenko, O. O., et al. (2004). 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives: Synthesis and Incorporation into Peptides. European Journal of Organic Chemistry, 2004(21), 4441-4449. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

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Technical Support Center: Navigating PROTAC Aggregation with Rigid Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs). This resource is designed to provide expert guidance on a common challenge in PROTAC development: aggregation, particularly when employing rigid linkers. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these hurdles and advance your research.

Introduction to PROTAC Aggregation

PROTACs are large, complex molecules that often push the boundaries of traditional small-molecule drug properties. Their high molecular weight and often hydrophobic nature make them prone to aggregation, a phenomenon where individual molecules clump together to form larger, often insoluble, particles.[1] This can lead to a host of experimental problems, including poor solubility, precipitation, and inaccurate biological data.

Rigid linkers, while often desirable for pre-organizing the PROTAC conformation to enhance ternary complex formation and potency, can exacerbate aggregation issues by reducing the molecule's flexibility and potentially increasing its planarity and intermolecular stacking.[2][3] This guide will provide you with the knowledge and tools to anticipate, diagnose, and mitigate aggregation challenges associated with rigid-linker PROTACs.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Issue 1: My PROTAC with a rigid linker is precipitating out of my aqueous buffer.

Q: I've dissolved my PROTAC in DMSO, but upon dilution into my aqueous assay buffer, I observe immediate precipitation. What's happening and how can I fix it?

A: This is a classic sign of poor aqueous solubility, a common challenge with PROTACs due to their high molecular weight and hydrophobicity.[1][4] The rigid linker, while potentially beneficial for activity, may be contributing to this issue. Here’s a systematic approach to troubleshoot this problem:

Step 1: Confirm the Issue is Solubility-Related

First, visually inspect the solution for turbidity or visible particles. You can also use Dynamic Light Scattering (DLS) to confirm the presence of large aggregates.

Step 2: Optimize Your Buffer Conditions

The composition of your aqueous buffer can significantly impact PROTAC solubility.[1] Consider the following modifications:

  • pH Adjustment: Ensure the buffer pH is at least one unit away from the isoelectric point (pI) of your PROTAC to avoid minimizing its net charge and thus its solubility.[5]

  • Ionic Strength: Modifying the salt concentration can sometimes improve solubility. Experiment with a range of salt concentrations (e.g., 50 mM to 250 mM NaCl).

  • Add Excipients: Introducing solubilizing agents can be highly effective. Common choices include:

    • Co-solvents: Low percentages (1-5%) of organic co-solvents like ethanol or glycerol can improve solubility.[5]

    • Detergents: Non-ionic detergents such as Tween-20 or Triton X-100 at concentrations just above their critical micelle concentration (CMC) can help keep your PROTAC in solution.

Step 3: Consider Formulation Strategies

If buffer optimization is insufficient, more advanced formulation approaches may be necessary. These are particularly useful for in vivo studies but can also be adapted for in vitro work.

  • Amorphous Solid Dispersions (ASDs): Embedding the PROTAC in a polymer matrix can prevent crystallization and improve dissolution.[6][7][8] This involves co-dissolving the PROTAC and a polymer (e.g., PVP, HPMCAS) and then removing the solvent.[6][7][8]

  • Lipid-Based Formulations: Encapsulating your PROTAC in lipid nanoparticles or emulsions can significantly enhance its apparent solubility in aqueous media.[4][6]

Experimental Workflow: Buffer Optimization for a Precipitating PROTAC

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Outcome A PROTAC Precipitates in Aqueous Buffer B Step 1: Characterize Aggregation (e.g., DLS) A->B C Step 2: Modify Buffer pH (Away from pI) B->C D Step 3: Adjust Ionic Strength (e.g., 50-250 mM NaCl) C->D E Step 4: Add Solubilizing Excipients (e.g., 1-5% Glycerol, 0.01% Tween-20) D->E F Step 5: Evaluate Solubility (Visually and/or with DLS) E->F G PROTAC Remains Soluble F->G Success H Precipitation Persists F->H Failure I Consider Advanced Formulation (e.g., ASDs, Lipid Nanoparticles) H->I

Caption: A stepwise workflow for troubleshooting PROTAC precipitation in aqueous buffers.

Issue 2: My PROTAC shows low degradation efficiency in my cellular assay, despite good target binding.

Q: My PROTAC binds to the target protein and the E3 ligase in biochemical assays, but I'm not seeing efficient degradation in cells. Could aggregation be the culprit?

A: Yes, aggregation can significantly impact cellular activity even if the PROTAC is active in a biochemical setting.[9] Here’s how to dissect this issue:

Step 1: Assess PROTAC Stability and Solubility in Cell Culture Media

Even if your PROTAC is soluble in your initial stock solution (e.g., DMSO), it can precipitate when diluted into the complex environment of cell culture media.[1]

  • Media Stability Test: Incubate your PROTAC in the cell culture medium (with and without serum) for the duration of your experiment. Then, centrifuge the medium and analyze the supernatant by HPLC or LC-MS to quantify the amount of PROTAC that remains in solution. A significant decrease indicates precipitation or degradation.

  • DLS in Media: If possible, perform DLS on your PROTAC in the cell culture medium to directly observe aggregation.

Step 2: Investigate Cellular Permeability

Poor cellular permeability can also lead to low degradation efficiency.[10][11] While not directly an aggregation issue, the physicochemical properties that lead to aggregation (high hydrophobicity, large size) also negatively impact permeability.[4][12]

  • Cellular Uptake Assays: Use LC-MS to quantify the intracellular concentration of your PROTAC after a specific incubation time.

  • Permeability Assays: If you have the resources, consider running a PAMPA or Caco-2 assay to assess passive permeability.[10]

Step 3: Re-evaluate Linker Design

If you suspect aggregation and/or poor permeability are the root causes, you may need to revisit the linker design.

  • Incorporate Polar Moieties: Replacing a purely hydrophobic rigid linker with one containing polar functional groups (e.g., ethers, amides) can improve solubility. For instance, replacing a linear alkyl chain with a piperazine-containing linker has been shown to enhance solubility.[1][13]

  • Introduce 3D Character: Incorporating spirocyclic scaffolds can increase rigidity while also improving aqueous solubility and reducing the molecule's planarity, which can discourage aggregation.[2]

  • Balance Rigidity and Flexibility: While the goal is a rigid linker, introducing a small degree of flexibility (e.g., a single rotatable bond) might be enough to disrupt crystal packing and improve solubility without significantly compromising the pre-organized conformation.[14]

Data Summary: Impact of Linker Modification on PROTAC Properties

Linker TypeKey FeaturePotential Impact on AggregationReference
Alkyl Chain Hydrophobic, flexibleHigh potential for aggregation due to hydrophobicity.[15]
PEG Linker Hydrophilic, flexibleCan improve solubility and reduce aggregation.[14][15]
Piperazine-containing Introduces basic center, rigidCan improve solubility through protonation.[1][13]
Spirocyclic Rigid, 3D characterCan improve solubility and reduce aggregation.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of PROTAC aggregation?

A: PROTACs are susceptible to aggregation due to a combination of factors inherent to their structure:

  • High Molecular Weight and Structural Complexity: PROTACs are large molecules, often exceeding the "rule of five" guidelines for oral bioavailability, which can contribute to poor solubility.[1]

  • Hydrophobicity: Many PROTACs have a hydrophobic nature, which can lead to self-association and aggregation in aqueous environments to minimize unfavorable interactions with water.[1]

  • Rigid Linkers: While beneficial for potency, rigid linkers can reduce conformational flexibility, potentially promoting the ordered packing of molecules that leads to aggregation and precipitation.[2][3]

Q2: How can I proactively prevent PROTAC aggregation during the design phase?

A: Preventing aggregation starts with thoughtful design. Consider these strategies:

  • Optimize Physicochemical Properties: Aim for a balance between the hydrophobicity required for cell permeability and the hydrophilicity needed for aqueous solubility. Computational tools can help predict properties like cLogP and polar surface area (PSA).

  • Smart Linker Design: Instead of simple, hydrophobic rigid linkers, consider incorporating elements that improve solubility, such as piperazine rings or short PEG chains.[1][13][14]

  • Consider the E3 Ligase: Different E3 ligase binders have different physicochemical properties. Choosing a more soluble binder can help improve the overall properties of the PROTAC.[16]

Q3: What analytical techniques can I use to detect and quantify PROTAC aggregation?

A: Several biophysical techniques are available to monitor the aggregation state of your PROTAC:

TechniquePrincipleInformation Obtained
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light from particles in Brownian motion.[1]Provides the size distribution of particles, allowing for the detection of aggregates.[1]
Size-Exclusion Chromatography (SEC) Separates molecules based on their size as they pass through a porous column.[1]Can separate and quantify monomers, dimers, and larger aggregates.[1]
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) Measures changes in the thermal denaturation temperature of a protein in the presence of a ligand.[1][17]While primarily for protein stability, changes in melting temperature can indicate ligand binding and potential aggregation-induced effects.[1][17]
Analytical Ultracentrifugation (AUC) Studies the sedimentation of molecules in a centrifugal field.Provides information on the size, shape, and stoichiometry of complexes in solution.[18]

Mechanism of PROTAC Action and the Challenge of Aggregation

G cluster_0 Productive Pathway cluster_1 Non-Productive Pathway A PROTAC D Ternary Complex (POI-PROTAC-E3) A->D G Aggregated PROTAC A->G Self-Association B Target Protein B->D C E3 Ligase C->D E Ubiquitination of Target Protein D->E F Proteasomal Degradation E->F H Precipitation G->H I No Cellular Uptake G->I J Reduced Bioavailability H->J I->J

Caption: The productive degradation pathway of a PROTAC versus the non-productive aggregation pathway.

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for PROTAC Aggregation Analysis

Objective: To determine the size distribution of a PROTAC in solution and detect the presence of aggregates.

Materials:

  • PROTAC sample

  • Appropriate solvent/buffer (filtered through a 0.22 µm filter)

  • DLS instrument

  • Low-volume quartz or disposable cuvette

Procedure:

  • Sample Preparation:

    • Prepare your PROTAC solution at the desired concentration in the filtered buffer.

    • Ensure the solution is visually clear and free of dust or other particulates. If necessary, centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes) to pellet any large debris.

    • Carefully transfer the supernatant to a clean, dust-free cuvette.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Enter the solvent viscosity and refractive index parameters into the software.

  • Data Acquisition:

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the set temperature for at least 5 minutes.

    • Perform multiple measurements (e.g., 3-5 runs of 10-15 acquisitions each) to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution by intensity, volume, and number.

    • A monomodal peak corresponding to the expected hydrodynamic radius of the monomeric PROTAC indicates a non-aggregated sample.

    • The presence of larger peaks or a high polydispersity index (PDI > 0.3) suggests the presence of aggregates.

Protocol 2: Thermal Shift Assay (TSA) to Assess PROTAC-Induced Aggregation

Objective: To assess the effect of a PROTAC on the thermal stability of the target protein, which can be indicative of binding and potential aggregation.

Materials:

  • Purified target protein

  • PROTAC stock solution (in DMSO)

  • Fluorescent dye (e.g., SYPRO Orange)

  • Real-time PCR instrument

  • 96-well PCR plates

Procedure:

  • Reaction Setup:

    • In a 96-well plate, prepare a reaction mixture containing the target protein at a suitable concentration (e.g., 2 µM), the fluorescent dye (e.g., 5X concentration), and the appropriate buffer.

    • Add the PROTAC at various concentrations to different wells. Include a no-PROTAC control and a DMSO vehicle control. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Set up a temperature ramp, for example, from 25°C to 95°C with a ramp rate of 1°C/minute.

    • Monitor the fluorescence of the dye at each temperature increment.

  • Data Analysis:

    • Plot fluorescence as a function of temperature.

    • Determine the melting temperature (Tm), which is the midpoint of the unfolding transition.

    • A shift in Tm in the presence of the PROTAC indicates binding. A significant decrease in the maximum fluorescence signal or a noisy transition can sometimes suggest that the PROTAC is causing the protein to aggregate upon unfolding.

References

  • BenchChem. (2025). Preventing aggregation of PROTACs during synthesis and storage.
  • Syahputra, E. W., et al. (2025). PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. Pharmaceutics, 17(4), 501. [Link]

  • Pöstges, F., et al. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. Pharmaceutics, 15(1), 189. [Link]

  • Chemberk, J. C., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. bioRxiv. [Link]

  • Wu, T. (2022). 7 strategies to improve PROTACs' oral bioavailability. Drug Discovery and Development. [Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]

  • Nishiguchi, T., et al. (2024). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Molecular Systems Design & Engineering. [Link]

  • Pöstges, F., et al. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. ResearchGate. [Link]

  • Mount Sinai Scholars Portal. (2025). PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. [Link]

  • Zhang, X., et al. (2023). Current strategies for improving limitations of proteolysis targeting chimeras. European Journal of Medicinal Chemistry, 252, 115289. [Link]

  • Fallacara, A. L., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13(9), 1101-1108. [Link]

  • Al-Barqawi, H. S., et al. (2023). Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022. Pharmaceuticals, 16(3), 422. [Link]

  • ResearchGate. (2015). How can I troubleshoot protein precipitation after purification?. [Link]

  • Kumar, A., et al. (2022). Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches. Frontiers in Molecular Biosciences, 9, 879556. [Link]

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Technical Support Center: Characterizing 3-Aminobicyclo[1.1.1]pentan-1-ol (BCP) PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs) incorporating the 3-Aminobicyclo[1.1.1]pentan-1-ol (BCP-OH) moiety. The unique structural and physicochemical properties of the BCP core, prized for its role as a rigid, three-dimensional phenyl ring bioisostere, introduce distinct analytical hurdles.[1][2][3] This guide provides in-depth troubleshooting advice and validated protocols in a direct question-and-answer format to navigate these challenges effectively.

Section 1: Synthesis and Purification FAQs

The integration of the rigid BCP scaffold can influence reaction kinetics and introduce significant challenges in purification compared to more flexible alkyl or PEG linkers.

Q1: My coupling reaction between the BCP-OH linker fragment and my warhead/E3 ligase ligand is inefficient. What are the likely causes and solutions?

A1: Low coupling efficiency often stems from two primary factors: steric hindrance and poor solubility. The BCP cage is sterically demanding, which can slow down standard amide or ether bond formations.

  • Causality & Experimental Choice: Standard coupling reagents may not be robust enough to overcome the steric barrier. Choosing a more potent coupling agent is critical. Similarly, the BCP fragment can reduce the solubility of reaction intermediates in common organic solvents.

  • Troubleshooting Steps:

    • Reagent Selection: Switch from standard coupling reagents like HATU to more potent ones like TBTU or COMU, which can be more effective for sterically hindered couplings.[4]

    • Solvent System: If solubility is an issue, consider using a more polar aprotic solvent like DMF or NMP, or a solvent mixture. Gently heating the reaction (e.g., to 40-50 °C) can also improve solubility and reaction rates, but monitor for potential degradation of other functional groups.

    • Order of Synthesis: If possible, consider attaching the less sterically hindered binding partner to the BCP linker first. This can sometimes create a more accessible intermediate for the second, more challenging coupling step.

Q2: I'm struggling with the purification of my final BCP-PROTAC. Reversed-phase HPLC is giving me broad peaks and poor resolution.

A2: This is a common issue. The properties that make BCP PROTACs attractive—large size, potential for multiple charge states, and unique polarity from the BCP core—also make them challenging to purify. Broad peaks often indicate on-column aggregation, poor solubility in the mobile phase, or secondary interactions with the column material.

  • Causality & Experimental Choice: The BCP moiety imparts a unique, greasy yet polar character that doesn't behave like a typical flat aromatic ring. Furthermore, the overall PROTAC molecule can be "sticky." Standard C18 columns and acetonitrile/water gradients may not be sufficient to achieve sharp, symmetrical peaks.

  • Troubleshooting & Protocol:

    • Column Hardware: Non-specific binding to the metal surfaces of conventional columns is a known problem for large molecules like PROTACs.[5][6] Using columns with hybrid surface technology (e.g., Waters MaxPeak HPS) can significantly reduce peak tailing and improve recovery by minimizing these secondary interactions.[6]

    • Mobile Phase Additives: Add a low concentration of a different acid, like 0.1% formic acid, to both mobile phases. This ensures consistent protonation of basic sites on the molecule, leading to more uniform chromatographic behavior.

    • Organic Modifier: If you are using acetonitrile, try switching to methanol or isopropanol as the organic modifier. The different selectivity can sometimes dramatically improve peak shape and resolution for complex molecules.

    • Gradient Optimization: Employ a shallower gradient. A slow, extended gradient gives the molecule more time to interact with the stationary phase, often improving separation from closely related impurities.

Section 2: Structural Characterization & Purity Analysis

Confirming the structure and purity of a BCP-PROTAC requires careful optimization of standard analytical techniques like NMR and Mass Spectrometry.

Q3: The proton signals for the BCP core in my ¹H NMR spectrum are weak and difficult to interpret. How can I confidently confirm its presence and integrity?

A3: The BCP core protons have a characteristic signal, but in the context of a large PROTAC molecule (~1000 Da), they represent a small fraction of the total protons, leading to low signal intensity.[5]

  • Causality & Experimental Choice: The BCP cage consists of six bridge protons and two bridgehead carbons. The six bridge protons typically appear as a sharp singlet or a very narrow multiplet because of the high symmetry and rigid nature of the cage.[7][8][9] Its chemical shift will be influenced by the adjacent functional groups.

  • Troubleshooting Steps:

    • Increase Scan Number: Acquire a significantly higher number of scans (e.g., 128 or 256) than you would for a typical small molecule to improve the signal-to-noise ratio for the BCP protons.

    • Use 2D NMR: A 2D ¹H-¹³C HSQC experiment is invaluable. The BCP bridgehead and bridge carbons have distinct chemical shifts, and correlating them to their attached protons provides unambiguous confirmation of the scaffold's presence.

    • Reference Spectra: Compare your spectrum to known spectra of BCP-containing building blocks, such as 3-aminobicyclo[1.1.1]pentan-1-ol hydrochloride, to identify the characteristic chemical shift region for the BCP protons.[10]

Q4: My BCP-PROTAC is fragmenting in the mass spectrometer source, making it difficult to detect the parent molecular ion [M+H]⁺. How can I get a clean mass spectrum?

A4: In-source fragmentation is a frequent challenge for PROTACs due to the lability of the linker region under typical ESI conditions.[5][11] The goal is to use the "softest" ionization conditions possible.

  • Causality & Experimental Choice: High voltages and temperatures used to generate ions in the MS source can provide enough energy to break weaker bonds in the PROTAC linker before the molecule is even analyzed. Optimizing these parameters is key to preserving the intact molecule.

  • Workflow Diagram: Optimizing MS Parameters

start No [M+H]⁺ or High Fragmentation step1 Reduce Ion Source Temperature (e.g., from 400°C to 250°C) start->step1 step2 Lower Ionizing Energy (Capillary/Fragmentor Voltage) step1->step2 step3 Look for Multiply-Charged Ions (e.g., [M+2H]²⁺, [M+3H]³⁺) step2->step3 end Clean Molecular Ion Detected step3->end Successful

Caption: Workflow for minimizing in-source fragmentation in MS.

  • Recommended MS Parameter Adjustments:

ParameterStandard SettingRecommended SettingRationale
Ion Source Temperature 350-450 °C200-300 °CReduces thermal degradation of the linker.[5][11]
Fragmentor/Capillary Voltage 100-150 V70-100 VLowers the energy of collisions in the source, preventing premature fragmentation.[5][11]
Charge State [M+H]⁺[M+2H]²⁺, [M+3H]³⁺Larger molecules readily accept multiple charges, shifting the m/z to a lower range where detection can be more sensitive.[5]
Section 3: In Vitro & Cellular Assay Troubleshooting

The ultimate test of a PROTAC is its ability to function in a biological system. BCP-PROTACs can face hurdles related to their physicochemical properties.

Q6: My BCP-PROTAC binds its target and the E3 ligase in biochemical assays, but I see minimal to no protein degradation in my cell-based assays. What's the disconnect?

A6: This is a classic PROTAC efficacy problem, often termed the "biochemical-cellular disconnect." For PROTACs, it frequently points to issues with cell permeability or unintended subcellular trafficking.[12]

  • Causality & Experimental Choice: A PROTAC must cross the cell membrane to reach its cytoplasmic targets. The large, rigid, and often polar nature of BCP-PROTACs can make this challenging. Alternatively, if the molecule has lysosomotropic properties (basic and lipophilic), it can be trapped and degraded in the acidic lysosome, preventing it from engaging the proteasome.[12]

  • Troubleshooting Workflow Diagram:

start Good Binding, No Degradation hyp1 Hypothesis 1: Poor Permeability start->hyp1 hyp2 Hypothesis 2: Lysosomal Sequestration start->hyp2 hyp3 Hypothesis 3: Poor Ternary Complex in cellulo start->hyp3 test1 Run LC-MS-based Permeability Assay (e.g., PAMPA) hyp1->test1 test2 Perform Lysosomal Inhibition Rescue Assay (Protocol 2) hyp2->test2 test3 Perform Cellular Target Engagement Assay (e.g., NanoBRET) hyp3->test3

Caption: Troubleshooting workflow for lack of cellular degradation.

  • Experimental Protocol 2: Lysosomal Sequestration Rescue Assay

    • Objective: To determine if the lack of degradation is due to the PROTAC being trafficked to and degraded in the lysosome.

    • Materials: Your BCP-PROTAC, a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine), cell line of interest, DMSO, cell lysis buffer, antibodies for western blotting.

    • Procedure: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Pre-treat one set of wells with a known concentration of the lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for 1-2 hours. Treat a control set with vehicle (DMSO). c. Add your BCP-PROTAC at its target degradation concentration (e.g., DC₅₀ if known, or a range of concentrations) to both the inhibitor-treated and untreated wells. d. Incubate for the desired degradation period (e.g., 4, 8, or 16 hours). e. Harvest the cells, lyse them, and perform a western blot to analyze the levels of your target protein.

    • Interpreting Results:

      • No Rescue: If the target protein level is low in both inhibitor-treated and untreated wells, lysosomal degradation is likely not the primary issue.

      • Rescue Observed: If you see significantly more target protein remaining in the inhibitor-treated wells compared to the PROTAC-only wells, it strongly suggests your PROTAC is being sequestered and degraded in the lysosome.[12] This indicates a need to re-design the molecule to be less lysosomotropic.

Q7: How can I determine if my BCP-PROTAC is stable in a complex biological matrix like human plasma?

A7: Assessing stability in plasma is crucial as it predicts the compound's half-life in vivo. PROTACs can be susceptible to hydrolysis or metabolism, especially at the linker.[5][13] An LC-MS/MS-based assay is the gold standard for this measurement.

  • Experimental Protocol 1: Plasma Stability Assay

    • Objective: To quantify the disappearance of the parent PROTAC over time in plasma.

    • Materials: BCP-PROTAC, control compound (known stable compound), human plasma (or species of interest), acetonitrile, LC-MS/MS system.

    • Procedure: a. Pre-warm plasma to 37 °C. b. Spike your BCP-PROTAC into the plasma at a final concentration of 1 µM. c. Immediately take a sample for the T=0 time point by adding an aliquot of the plasma/PROTAC mixture to 3 volumes of ice-cold acetonitrile (this precipitates proteins and stops the reaction). d. Incubate the remaining plasma/PROTAC mixture at 37 °C. e. Take additional time points (e.g., 15, 30, 60, 120 minutes) by removing aliquots and quenching them in ice-cold acetonitrile. f. Centrifuge all quenched samples to pellet the precipitated proteins. g. Analyze the supernatant from each time point by LC-MS/MS, monitoring for the parent PROTAC's mass transition.

    • Data Analysis: a. Plot the peak area of the PROTAC against time. b. Calculate the percentage of PROTAC remaining at each time point relative to T=0.[14] c. Determine the half-life (t₁/₂) from the slope of the natural log plot of percent remaining versus time. A stable compound will show >90% remaining after 120 minutes.

Section 4: Biophysical Characterization FAQs

Q9: Which biophysical techniques are most suitable for confirming the formation and stability of the ternary complex (Target Protein-BCP-PROTAC-E3 Ligase)?

A9: Confirming the formation of a productive ternary complex is fundamental to rational PROTAC design. While several techniques exist, they offer different insights into the binding events.

  • Causality & Experimental Choice: The choice of technique depends on whether you need to measure binding affinity, kinetics, thermodynamics, or simply confirm complex formation in a cellular context. Each method has its own requirements for protein quantity and quality.

  • Comparison of Key Biophysical Techniques:

TechniqueMeasuresProsCons
Isothermal Titration Calorimetry (ITC) Binding affinity (Kᴅ), stoichiometry (n), and thermodynamics (ΔH, ΔS)Provides a complete thermodynamic profile of the interaction.[15]Requires large amounts of pure, soluble protein. Low throughput.
Surface Plasmon Resonance (SPR) Binding kinetics (kₐ, kᴅ) and affinity (Kᴅ)Real-time analysis, provides kinetic information, uses less protein than ITC.Requires one binding partner to be immobilized on a sensor chip.
NanoBRET Proximity of two proteins in live cellsPerformed in a physiological context, can monitor complex formation in real-time.[15][16]Requires genetic engineering of cells (e.g., CRISPR/Cas9) to tag proteins. Indirect measure of binding.
Fluorescence Polarization (FP) Binding affinity (Kᴅ)Homogeneous assay, high-throughput potential.Requires a fluorescently labeled ligand; can have interference from compound fluorescence.[15]

For BCP-PROTACs, starting with a technique like SPR or FP to screen for ternary complex formation is efficient. Promising candidates can then be further characterized by ITC to understand the thermodynamic drivers of cooperativity, which is a key predictor of degradation efficiency.[15]

References
  • WuXi AppTec DMPK. (2023). PROTAC Bioanalysis: Challenges and Strategies.
  • WuXi AppTec. (2023). Overcoming Challenges of PROTAC Bioanalysis to Unleash the Potential.
  • Waters Corporation. (N.D.). Method Development of Proteolysis Targeting Chimera (PROTAC) Compound ARV-825 Forced Degradation Sample Using the Systematic Screening Protocol.
  • BenchChem. (2025). A Comparative Guide to Mass Spectrometry for PROTAC-Induced Degradation Analysis.
  • Taylor & Francis Online. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Available from: [Link]

  • BenchChem. (2025). Technical Support Center: Navigating PROTAC Subcellular Trafficking.
  • National Center for Biotechnology Information. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Available from: [Link]

  • Semantic Scholar. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane- 1,3-dicarboxylic Acid (BCP). Available from: [Link]

  • ACS Publications. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Available from: [Link]

  • National Center for Biotechnology Information. (2025). Methods to accelerate PROTAC drug discovery. Available from: [Link]

  • Macmillan Group. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Available from: [Link]

  • National Center for Biotechnology Information. (2025). Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. Available from: [Link]

  • ACS Publications. (2025). Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C C, C–C Functionalization Reactions. Available from: [Link]

  • ResearchGate. (N.D.). Rational design of CBP‐targeting PROTAC obtained by modeling the.... Available from: [Link]

  • bioRxiv. (N.D.). Characterizing the conformational ensemble of PROTAC degraders in solution. Available from: [Link]

  • PNAS. (2025). Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes. Available from: [Link]

  • Reaction Biology. (N.D.). Protein Degradation Assays - PROTAC Screening. Available from: [Link]

  • PubMed. (2025). Characterizing the conformational ensemble of PROTAC degraders in solutions via atomistic simulations. Available from: [Link]

  • ResearchGate. (N.D.). Figure 4. PROTAC permeability, stability, and cellular activity. (A).... Available from: [Link]

  • National Center for Biotechnology Information. (2021). Direct catalytic asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes. Available from: [Link]

  • National Center for Biotechnology Information. (N.D.). Synthesis and pharmacological evaluation of choroquine derivatives bearing long aminated side chains as antivirus and anti-inflammatory agents. Available from: [Link]

  • Royal Society of Chemistry. (2018). Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Available from: [Link]

  • ACS Community. (2023). Biological Characterization and Development Workflows for Targeted Protein Degradation. Available from: [Link]

  • National Center for Biotechnology Information. (N.D.). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. Available from: [Link]

  • eLife. (2025). PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation. Available from: [Link]

  • Figshare. (N.D.). Supporting Information. Available from: [Link]

  • Wiley Online Library. (N.D.). PROTACs: Current Trends in Protein Degradation by Proteolysis-Targeting Chimeras. Available from: [Link]

  • Wiley Online Library. (N.D.). Catalyst-free, visible-light-induced [2π + 2σ] cycloaddition towards azabicyclohexanes. Available from: [Link]

  • University of Groningen. (N.D.). Valorization of Platform Chemicals using Photoredox Catalysis. Available from: [Link]

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PROTAC Linker Optimization: A Technical Support Center for Enhanced Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for PROTAC (Proteolysis-Targeting Chimera) development. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the critical role of the linker in PROTAC efficacy. As a senior application scientist, my goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your research.

Introduction: The Linker as the Linchpin of PROTAC Success

PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] The linker is far more than an inert spacer; its composition, length, flexibility, and attachment points are critical determinants of a PROTAC's potency, selectivity, and pharmacokinetic properties.[2][] A well-designed linker facilitates the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation of the target protein by the proteasome.[][4] This guide will address common challenges in linker design and provide actionable strategies for optimization.

Core Principles of PROTAC Action

To effectively troubleshoot, a firm grasp of the PROTAC mechanism of action is essential. The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Mechanism POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binding PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Troubleshooting_Low_Degradation Start Low/No Degradation Observed Permeability Is the PROTAC cell-permeable? Start->Permeability Engagement Does the PROTAC engage the POI and E3 ligase? Permeability->Engagement Yes OptimizePerm Optimize Linker for Permeability (e.g., add hydrophobic moieties) Permeability->OptimizePerm No Ternary Is a stable ternary complex formed? Engagement->Ternary Yes OptimizeBind Modify Linker Attachment Point or Ligand Engagement->OptimizeBind No OptimizeLinker Systematically Vary Linker (Length, Composition, Rigidity) Ternary->OptimizeLinker No Success Degradation Achieved Ternary->Success Yes OptimizePerm->Start OptimizeBind->Start OptimizeLinker->Start

Caption: A logical workflow for troubleshooting low degradation activity.

Detailed Troubleshooting Steps:

  • Question: Is poor cell permeability the issue?

    • Rationale: PROTACs are often large molecules that may struggle to cross the cell membrane. [5] * Suggested Action: Assess cell permeability using an assay like the Parallel Artificial Membrane Permeability Assay (PAMPA). [6]If permeability is low, consider synthesizing PROTACs with more hydrophobic linkers, such as alkyl chains, or hybrid linkers to enhance cell uptake. [7]

  • Question: Is there a lack of target or E3 ligase engagement?

    • Rationale: The PROTAC may not be binding to its intended targets within the cell. [8] * Suggested Action: Confirm target engagement using cellular thermal shift assays (CETSA) or NanoBRET™ assays. [9]If engagement is weak, the linker attachment point on the warhead or E3 ligase ligand may need to be re-evaluated. [10]

  • Question: Is a stable ternary complex not being formed?

    • Rationale: Even with binary engagement, the linker may not be optimal for bringing the POI and E3 ligase together in a productive orientation. [7][8] * Suggested Action: Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure ternary complex formation and stability in vitro. [11][10]If a stable complex is not formed, a systematic optimization of the linker is required. This involves synthesizing a library of PROTACs with varying linker lengths, compositions, and rigidities. [12]

Scenario 2: My PROTAC has poor solubility.
  • Rationale: The large, hydrophobic nature of many PROTACs can lead to poor aqueous solubility, which can hinder their use in biological assays and limit their therapeutic potential. [13]* Suggested Action:

    • Incorporate Hydrophilic Linkers: The most common strategy is to use polyethylene glycol (PEG) linkers. The ether oxygens in the PEG backbone increase the molecule's affinity for water. [14] 2. Introduce Polar Functional Groups: Incorporating polar groups like piperazine into the linker can also enhance solubility. [13] 3. Systematic Evaluation: Synthesize a series of PROTACs with varying PEG linker lengths and assess their solubility.

Linker ModificationExpected Impact on SolubilityExpected Impact on Permeability
Increase Alkyl Chain LengthDecreaseIncrease (to a point)
Increase PEG Chain LengthIncreaseDecrease
Incorporate PiperazineIncreaseVariable

Note: This table presents general trends; the optimal balance between solubility and permeability must be determined empirically for each PROTAC system.

Scenario 3: My PROTAC is causing off-target degradation.
  • Rationale: Off-target effects can arise from the non-specific binding of the warhead or E3 ligase ligand, or from the PROTAC inducing the degradation of proteins other than the intended target. [15][16]The linker can influence the presentation of the ligands and thus impact selectivity.

  • Suggested Action:

    • Proteomic Profiling: Use mass spectrometry-based proteomics to identify off-target proteins that are degraded upon PROTAC treatment. [17] 2. Linker Modification for Selectivity: Altering the linker length or rigidity can change the geometry of the ternary complex, potentially disfavoring interactions with off-target proteins. [18]For example, a subtle change in linker length has been shown to abolish the degradation of one protein while maintaining the degradation of another. [18] 3. Control Experiments: Synthesize and test negative controls, such as a PROTAC with an inactive enantiomer of the E3 ligase ligand, to confirm that the observed degradation is dependent on the formation of a productive ternary complex. [15]

Experimental Protocols

Protocol 1: General Synthesis of an Amide-Linked PROTAC with a PEG Linker

This protocol describes a two-step process involving amide bond formation and click chemistry, two common methods for PROTAC synthesis. [][19] Step 1: Amide Coupling of E3 Ligase Ligand with Bifunctional PEG Linker

  • Dissolve Reagents: In a round-bottom flask under a nitrogen atmosphere, dissolve the E3 ligase ligand (e.g., pomalidomide with a free amine, 1.0 eq) and a bifunctional PEG linker with a terminal carboxylic acid and an azide (e.g., HOOC-PEGn-N3, 1.1 eq) in anhydrous DMF. [16]2. Activate and Couple: Add a coupling reagent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq) to the solution. Stir at room temperature for 15 minutes. [16]3. Monitor Reaction: Track the progress of the reaction using LC-MS. [16]4. Purify Intermediate: Once the reaction is complete, purify the E3 ligase-linker intermediate using preparative HPLC. [16] Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

  • Dissolve Components: In a vial, dissolve the purified E3 ligase-linker-azide intermediate (1.0 eq) and the POI ligand functionalized with a terminal alkyne (1.0 eq) in a suitable solvent system (e.g., t-BuOH/H2O). [16]2. Prepare Catalysts: In separate vials, prepare fresh aqueous solutions of copper(II) sulfate pentahydrate (CuSO4·5H2O, 0.1 eq) and sodium ascorbate (0.2 eq). [16]3. Initiate Reaction: Add the copper sulfate solution, followed by the sodium ascorbate solution, to the reaction mixture. Stir at room temperature. [16]4. Monitor and Purify: Monitor the reaction by LC-MS. Upon completion, purify the final PROTAC product by preparative HPLC. [16]5. Characterize: Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). [14]

Protocol 2: Western Blot Analysis for Protein Degradation

This is the standard method for quantifying the reduction in target protein levels. [1][19]

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO). [7]2. Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors. [7]3. Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading. [7]4. SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis. [16]5. Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. [1]6. Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. [11] * Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. [11] * Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. [11] * Also, probe the membrane with a primary antibody against a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading. [7]7. Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. [11] * Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. [16] * Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation). []

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a powerful technique for studying the kinetics and affinity of biomolecular interactions in real-time. [11][18]

  • Ligand Immobilization: Covalently immobilize the E3 ligase (e.g., VCB complex) onto the surface of an SPR sensor chip using amine coupling. [18]2. Binary Interaction Analysis:

    • Inject a dilution series of the PROTAC over the immobilized E3 ligase to measure the binary binding kinetics (ka, kd) and affinity (KD). [18] * In a separate experiment, if possible, immobilize the POI and inject the PROTAC to determine the other binary interaction.

  • Ternary Complex Analysis:

    • Prepare solutions of the POI at a constant concentration mixed with a dilution series of the PROTAC.

    • Inject these pre-incubated solutions over the immobilized E3 ligase surface. The increased binding response compared to the PROTAC alone indicates the formation of the ternary complex. [18]4. Data Analysis: Fit the sensorgrams to appropriate binding models to determine the kinetic and affinity constants for the ternary complex. Calculate the cooperativity factor (α) by comparing the binary and ternary dissociation constants (α = KDbinary / KDternary). [18]

Conclusion

The optimization of the linker is a multifactorial process that is central to the development of effective PROTACs. A systematic and empirical approach, guided by the principles and protocols outlined in this technical support center, is essential for navigating the complexities of PROTAC design. By carefully considering the interplay between linker length, composition, and attachment points, researchers can rationally design and refine PROTACs to achieve potent, selective, and bioavailable protein degraders.

References

  • Optimizing PROTAC Efficacy: A Comparative Guide to Linker Length Vari
  • Revolutionizing Drug Discovery: A Step-by-Step Guide to PROTAC Linker
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  • Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency.
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  • Application Notes and Protocols: Enhancing PROTAC Water Solubility with PEG Linkers - Benchchem.
  • Comparing the efficacy of different PROTAC linkers in targeted protein degrad
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  • How to solve PROTAC Bcl-xL degrader-1 solubility issues - Benchchem.
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  • PROTAC Ternary Complex Assay Services - BOC Sciences.
  • Proteolysis-targeting chimeras with reduced off-targets - PMC - NIH.
  • Interpreting unexpected results in PROTAC experiments - Benchchem.
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Validation & Comparative

A Senior Application Scientist's Guide to the Orthogonal Purity Analysis of 3-Aminobicyclo[1.1.1]pentan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Executive Summary: Beyond the Single-Method Mindset

In modern medicinal chemistry, 3-Aminobicyclo[1.1.1]pentan-1-ol hydrochloride has emerged as a critical bioisostere, prized for its ability to impart favorable physicochemical properties to drug candidates. However, the very features that make it attractive—its rigid, three-dimensional structure, high polarity, and lack of a UV chromophore—present significant challenges for traditional analytical purity assessments. This guide moves beyond simplistic, single-method approaches to present a comprehensive, orthogonal strategy for the robust purity determination of this vital building block.

As senior scientists, we understand that true confidence in a material's purity comes not from a single data point, but from the convergence of evidence from multiple, mechanistically distinct analytical techniques. This guide details the practical application, comparative performance, and underlying rationale for a suite of methods, including High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, Quantitative Nuclear Magnetic Resonance (qNMR), and Ion Chromatography (IC). By understanding the strengths and limitations of each, researchers can build a self-validating analytical system that ensures the quality and consistency required for successful drug development.

The Analytical Challenge: A Molecule of Contradictions

The purity analysis of 3-Aminobicyclo[1.1.1]pentan-1-ol HCl is complicated by several intrinsic properties:

  • Lack of a Chromophore: The molecule does not absorb UV-Visible light, rendering standard HPLC-UV detection ineffective for impurity profiling.[1][2]

  • High Polarity and Ionic Nature: The presence of both an amine and an alcohol, combined with its salt form, leads to poor retention on traditional reversed-phase HPLC columns and makes it non-volatile for direct GC analysis.

  • Potential for Multiple Impurity Types: Impurities can range from organic starting materials and by-products to inorganic salts and residual water, necessitating a diverse analytical toolkit.

A multi-faceted, or orthogonal, approach is therefore not just recommended; it is essential for a complete and accurate purity profile.

Orthogonal Methodologies: A Comparative Overview

A robust purity assessment relies on techniques that measure the analyte and its potential impurities based on different chemical and physical principles. The following methods form a powerful combination for 3-Aminobicyclo[1.1.1]pentan-1-ol HCl.

Analytical Method Principle of Separation/Detection Primary Purity Assessment Key Advantages Key Limitations
HPLC-ELSD Polarity-based separation (HILIC) and light scattering detection of non-volatile analytes.Organic Impurities, DegradantsUniversal detection for non-volatile compounds; gradient compatible.[3]Non-linear response; requires volatile mobile phases; less sensitive than MS.
GC-MS (with Derivatization) Volatility-based separation and mass-to-charge ratio detection.Volatile Organic Impurities, IsomersHigh separation efficiency; structural elucidation of impurities via MS.Requires derivatization for polar analytes; potential for analyte degradation at high temperatures.[4][5]
Quantitative NMR (qNMR) Nuclear spin resonance in a magnetic field.Absolute Purity (Assay vs. Standard)Primary ratio method; requires no identical reference standard for impurities; highly precise.[6][7][8]Lower sensitivity than chromatographic methods; requires careful selection of internal standard.
Ion Chromatography (IC) Ion-exchange separation with conductivity detection.Counter-ion (Chloride) Content, Inorganic AnionsDirect quantification of ionic species; high sensitivity for anions like chloride.[9][10]Limited to ionic analytes; requires a specific instrument setup.
Karl Fischer Titration Electrochemical titration based on a reaction with water.Water ContentGold standard for water determination; highly specific and accurate.[11][12][13]Only measures water content.

Experimental Protocols & In-Depth Analysis

Method 1: HPLC with Evaporative Light Scattering Detection (ELSD)

Expertise & Causality: Standard reversed-phase HPLC fails to retain this polar compound. We therefore turn to Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase and a high organic mobile phase to retain and separate polar analytes.[14] Since the analyte is non-chromophoric, ELSD is an ideal choice. It nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles, offering near-universal detection.[1][3]

Experimental Workflow: HPLC-ELSD

cluster_prep Sample Preparation cluster_hplc HPLC-ELSD System cluster_analysis Data Analysis s_prep1 Accurately weigh ~10 mg of sample s_prep2 Dissolve in 10 mL of Diluent s_prep1->s_prep2 Volumetric Flask h_inj Inject 5 µL s_prep2->h_inj h_sep HILIC Separation h_inj->h_sep h_det ELSD Detection h_sep->h_det d_an Integrate Peaks h_det->d_an Chromatogram d_calc Calculate % Area for Purity d_an->d_calc cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS System cluster_analysis Data Analysis s_prep1 Weigh ~1 mg sample into vial s_prep2 Add 200 µL Pyridine and 200 µL BSTFA s_prep1->s_prep2 s_prep3 Heat at 70°C for 30 min s_prep2->s_prep3 g_inj Inject 1 µL s_prep3->g_inj g_sep GC Separation g_inj->g_sep g_det MS Detection (EI) g_sep->g_det d_an Integrate TIC g_det->d_an TIC & Mass Spectra d_lib Identify Impurities (Library/Fragmentation) d_an->d_lib cluster_inputs Measured Inputs cluster_constants Known Constants cluster_calc Calculation I_analyte Integral of Analyte Signal (I_an) calc Purity_an = (I_an / I_std) * (N_std / N_an) * (MW_an / MW_std) * (W_std / W_an) * P_std I_analyte->calc I_std Integral of Standard Signal (I_std) I_std->calc W_std Weight of Standard (W_std) W_std->calc W_analyte Weight of Sample (W_an) W_analyte->calc N_analyte Protons in Analyte Signal (N_an) N_analyte->calc N_std Protons in Standard Signal (N_std) N_std->calc MW_analyte MW of Analyte (MW_an) MW_analyte->calc MW_std MW of Standard (MW_std) MW_std->calc P_std Purity of Standard (P_std) P_std->calc Purity_Result Purity_Result calc->Purity_Result Final Assay Value

Sources

The Linker's Dilemma: A Comparative Guide to Rigid vs. Flexible Linkers in PROTACs for BRD4 Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis-Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[1] While significant attention is often paid to the warhead and E3 ligase ligand, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, profoundly influencing ternary complex formation, degradation efficiency, and pharmacokinetic properties.[2]

This guide provides an in-depth technical comparison of rigid versus flexible linkers in the context of PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a high-value target in oncology.[3] We will explore the causal relationships behind linker design choices, present supporting experimental data, and provide detailed protocols for the evaluation of PROTAC performance.

The Central Role of the Linker in Ternary Complex Formation

The primary function of a PROTAC is to induce the formation of a ternary complex between the target protein and an E3 ligase.[4] The linker dictates the spatial orientation and proximity of these two proteins, which is essential for the efficient transfer of ubiquitin to the target, marking it for proteasomal degradation.[5] The choice between a flexible or a rigid linker can dramatically impact the stability and productivity of this ternary complex.[6]

Flexible Linkers: The Advantage of Adaptability

Flexible linkers, typically composed of polyethylene glycol (PEG) or alkyl chains, are the most common motifs used in PROTAC design due to their synthetic accessibility and conformational freedom.[3][5]

Advantages:

  • Conformational Sampling: The high degree of rotational freedom allows the PROTAC to adopt multiple conformations, increasing the probability of achieving a productive ternary complex geometry.[7]

  • Improved Solubility: Hydrophilic PEG linkers can enhance the aqueous solubility of the often-lipophilic PROTAC molecule, which is beneficial for cell permeability and overall pharmacokinetic properties.[3]

  • Synthetic Tractability: The synthesis of PROTACs with flexible linkers is generally more straightforward, allowing for the rapid generation of libraries with varying linker lengths.[7]

Disadvantages:

  • Entropic Penalty: The high flexibility of the linker can lead to a significant entropic penalty upon binding to form the ternary complex, potentially reducing its stability.[7]

  • Potential for Unproductive Conformations: The linker's flexibility may also lead to the adoption of conformations that are not conducive to ubiquitination, thereby reducing the overall degradation efficiency.[7]

Rigid Linkers: Pre-organization for Potency

Rigid linkers incorporate structural elements such as aromatic rings, alkynes, or cyclic structures (e.g., piperazine, piperidine) to restrict conformational freedom.[7][8] This pre-organization can orient the warhead and E3 ligase ligand in a bioactive conformation that is optimal for ternary complex formation.[9]

Advantages:

  • Reduced Entropic Penalty: By constraining the PROTAC in a conformation favorable for binding, rigid linkers can reduce the entropic cost of ternary complex formation, leading to enhanced stability and potency.[10]

  • Improved Selectivity: A more defined three-dimensional structure can improve selectivity for the target protein by disfavoring the formation of off-target ternary complexes.[6]

  • Enhanced Metabolic Stability: The incorporation of cyclic or aromatic moieties can improve the metabolic stability of the PROTAC, leading to a longer half-life in vivo.[9]

Disadvantages:

  • Synthetic Complexity: The synthesis of PROTACs with rigid linkers is often more challenging and resource-intensive.[10]

  • Risk of Geometric Mismatch: If the pre-organized conformation is not ideal for a specific target and E3 ligase pair, it can lead to steric clashes and prevent the formation of a productive ternary complex.[10]

Visualizing the PROTAC Mechanism and Linker Impact

The following diagrams illustrate the fundamental mechanism of PROTAC-mediated protein degradation and the conceptual difference between flexible and rigid linkers in ternary complex formation.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ub Ubiquitination PROTAC PROTAC POI BRD4 (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Binds Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI->Ternary E3->Ternary Ternary->PROTAC Recycling Ub_POI Ubiquitinated POI Ternary->Ub_POI Ub Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Fragments Degraded Peptides Proteasome->Fragments Degradation Ub Ubiquitin Ub->Ternary

Caption: PROTAC-mediated degradation of BRD4.

Linker_Comparison cluster_flexible Flexible Linker cluster_conformations Multiple Conformations cluster_rigid Rigid Linker POI_flex BRD4 E3_flex E3 Ligase p1 p2 p2->POI_flex p2->E3_flex p3 POI_rigid BRD4 E3_rigid E3 Ligase PROTAC_rigid Pre-organized PROTAC PROTAC_rigid->POI_rigid PROTAC_rigid->E3_rigid

Caption: Conceptual difference between flexible and rigid linkers.

Quantitative Comparison of BRD4-Targeting PROTACs

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax signifies greater degradation efficacy.[5]

The following table summarizes the performance of representative BRD4-targeting PROTACs with different linker types.

Disclaimer: The data presented below is compiled from various studies. Direct comparison of absolute values should be approached with caution, as experimental conditions such as cell lines, treatment times, and detection methods can vary significantly between publications. The primary purpose of this table is to illustrate the general trends and the impact of linker modifications.

PROTACLinker TypeLinker DescriptionDC50 (nM)Dmax (%)Cell LineE3 Ligase Recruited
MZ1 FlexiblePEG-based~10-23>90HeLa, H661, H838VHL
dBET1 FlexiblePEG-based~100>90AML cellsCRBN
ARV-825 FlexiblePEG-based->90-CRBN
Compound with Alkyne Linker RigidPhenyl-alkyne<1>9522Rv1CRBN
PROTAC with Piperazine Linker RigidPiperazine-containing<1>90VCaPVHL

Key Observations:

  • Potency: Several studies suggest that incorporating rigidity into the linker, through elements like alkynes or piperazine rings, can lead to highly potent BRD4 degraders with DC50 values in the sub-nanomolar range.[6][7]

  • Linker Length Optimization: For flexible linkers, there is often an optimal length for maximal degradation. For instance, studies with PEG-based BRD4 PROTACs have shown that both excessively short and long linkers can be detrimental to degradation efficiency.[4]

  • Selectivity: The linker can influence the selectivity of degradation among the BET family members (BRD2, BRD3, and BRD4). For example, the flexible linker in MZ1 contributes to its preferential degradation of BRD4 over BRD2 and BRD3.[7]

Experimental Protocols for PROTAC Evaluation

A systematic evaluation of PROTACs requires a suite of well-controlled experiments to assess target engagement, ubiquitination, and degradation.

Experimental Workflow

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Design PROTAC Design & Synthesis Binding Target Engagement (e.g., CETSA, NanoBRET) Design->Binding Ubiquitination Ubiquitination Assay (In Vitro / In-Cell) Binding->Ubiquitination Degradation Degradation Assay (Western Blot) Ubiquitination->Degradation Cellular Cellular Phenotype (e.g., Viability, Apoptosis) Degradation->Cellular

Caption: A typical experimental workflow for evaluating PROTACs.

Western Blot for BRD4 Degradation

This is the gold-standard assay to quantify the reduction in BRD4 protein levels following PROTAC treatment.[9]

Protocol:

  • Cell Culture and Treatment:

    • Seed a relevant human cell line (e.g., HeLa, HEK293, or a cancer cell line with known BRD4 dependency) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.

    • Quantify the band intensities and normalize the BRD4 signal to the loading control.

    • Calculate the percentage of BRD4 degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[9]

In-Cell Ubiquitination Assay (NanoBRET™)

This assay provides direct evidence of PROTAC-mediated ubiquitination of the target protein in live cells.

Protocol:

  • Cell Line Preparation:

    • Use a cell line (e.g., HEK293) where the endogenous BRD4 is tagged with a HiBiT peptide using CRISPR/Cas9. These cells should also stably express the LgBiT subunit of the NanoBiT® luciferase.

    • Transfect these cells to express a HaloTag®-Ubiquitin fusion protein.

  • Assay Setup:

    • Plate the cells in a 384-well plate.

    • Replace the medium with one supplemented with a Nano-Glo® live-cell substrate and incubate for 1 hour.

    • Add the PROTAC at various concentrations.

  • Data Acquisition:

    • Measure the bioluminescence resonance energy transfer (BRET) signal kinetically over several hours using a plate reader equipped for BRET measurements.

    • An increase in the BRET signal indicates the proximity of the HaloTag®-Ubiquitin to the HiBiT-BRD4, signifying ubiquitination.

  • Data Analysis:

    • Plot the BRET ratio over time for each PROTAC concentration to determine the kinetics and potency of ubiquitination.

Ternary Complex Formation Assay (NanoBRET™)

This assay measures the formation of the BRD4-PROTAC-E3 ligase ternary complex in live cells.

Protocol:

  • Cell Line Preparation:

    • Co-express a NanoLuc®-BRD4 fusion protein (donor) and a HaloTag®-E3 ligase (e.g., VHL or CRBN) fusion protein (acceptor) in a suitable cell line (e.g., HEK293).[8]

  • Assay Setup:

    • Plate the cells and label the HaloTag® fusion protein with a fluorescent ligand.

    • Treat the cells with a serial dilution of the PROTAC.

  • Data Acquisition and Analysis:

    • Measure the BRET signal. An increase in the BRET signal indicates the formation of the ternary complex.

    • Plot the BRET ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a label-free method to confirm that the PROTAC binds to BRD4 in a cellular context.[6]

Protocol:

  • Cell Treatment:

    • Treat intact cells with the PROTAC or a vehicle control for a specified duration (e.g., 1-2 hours).

  • Thermal Challenge:

    • Harvest the cells and resuspend them in PBS.

    • Heat aliquots of the cell suspension to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates to separate the soluble (non-denatured) protein fraction from the aggregated (denatured) protein pellet.

  • Analysis:

    • Analyze the amount of soluble BRD4 in the supernatant by Western blot.

    • Plot the amount of soluble BRD4 as a function of temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates that the PROTAC has bound to and stabilized BRD4, confirming target engagement.[6]

Conclusion: A Balancing Act in Linker Design

The choice between a flexible and a rigid linker in the design of BRD4-targeting PROTACs is a critical decision that requires a balance between synthetic feasibility, biophysical properties, and biological activity. While flexible linkers offer adaptability and ease of synthesis, rigid linkers can provide a path to enhanced potency and improved pharmacokinetic properties through conformational pre-organization.[7][10]

The optimal linker is highly dependent on the specific warhead and E3 ligase ligand pair. Therefore, a systematic approach to linker design, involving the synthesis and evaluation of a diverse set of linkers with varying lengths, compositions, and rigidities, is paramount for the development of potent and selective BRD4-degrading PROTACs. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of these next-generation therapeutics.

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3-Aminobicyclo[1.1.1]pentan-1-ol vs PEG linkers in PROTAC development

The optimal linker is highly dependent on the specific target protein and E3 ligase pair, and there is no one-size-fits-all solution. [1][4]The future of PROTAC development will likely involve a combination of approaches: using flexible linkers for initial library screening and employing structure-based design with rigid 3D scaffolds like BCP for lead optimization. Advances in computational modeling and structural biology will be essential to better predict optimal linker geometries, thereby reducing the empiricism currently required and accelerating the development of the next generation of targeted protein degraders. [1][21]

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A Head-to-Head Comparison of Bicyclo[1.1.1]pentane-Based Linkers: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Escaping Flatland with Bicyclo[1.1.1]pentane

In the realm of medicinal chemistry, the quest to move beyond flat, aromatic structures towards three-dimensional (3D) molecular architectures has gained significant momentum. This "escape from flatland" is driven by the potential of 3D scaffolds to improve key drug-like properties.[1] The bicyclo[1.1.1]pentane (BCP) core has emerged as a prominent player in this arena, serving as a rigid, non-polar bioisostere for the commonly used para-substituted phenyl ring.[2][3] This guide provides a head-to-head comparison of different BCP-based linkers, offering insights into their synthesis, properties, and applications to inform rational drug design.

The fundamental appeal of the BCP linker lies in its unique structural and physicochemical properties. Unlike the planar phenyl ring, the BCP core is a saturated, strained cage system that enforces a rigid, linear geometry between its bridgehead substituents.[3] This rigidity can be advantageous in positioning pharmacophores for optimal target engagement. Furthermore, the sp³-rich nature of the BCP core often leads to significant improvements in aqueous solubility, metabolic stability, and cell permeability compared to their aromatic counterparts.[4][5]

This guide will delve into a comparative analysis of three classes of BCP-based linkers: the foundational 1,3-disubstituted BCP, functionalized 1,3-disubstituted BCPs, and the less explored 1,2-disubstituted BCPs. We will examine experimental data that underscores the advantages of these linkers and provide detailed protocols for their synthesis and evaluation.

Comparative Analysis of BCP-Based Linkers

The Foundational Linker: 1,3-Disubstituted Bicyclo[1.1.1]pentane

The most common BCP-based linker is the 1,3-disubstituted variant, which serves as a bioisostere for para-substituted phenyl rings.[6] Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is a key building block for introducing this linker into molecules.[7]

Caption: Structural comparison of a 1,3-disubstituted BCP linker and a para-substituted phenyl linker.

Performance Comparison: BCP vs. Phenyl Linkers

The true value of BCP linkers is evident in the improved physicochemical properties they impart on bioactive molecules. The following table summarizes experimental data from studies where a para-phenyl ring was replaced with a 1,3-disubstituted BCP moiety.

Compound Linker Type Potency (IC₅₀) Aqueous Solubility Cell Permeability (Papp) Metabolic Stability (t₁/₂) Reference
Avagacestat Analogue p-FluorophenylSimilarLowerLowerLower[5]
BCPSimilarImprovedImprovedImproved[5]
Darapladib Analogue Phenyl~1x9-fold increase (kinetic)3.5-fold increaseNot Reported[4]
BCP~1x3-fold increase (thermodynamic)(705 nm/s vs 203 nm/s)Not Reported[4]

Causality Behind Performance:

The enhanced performance of BCP-containing compounds can be attributed to several factors:

  • Increased Solubility: The non-planar, saturated nature of the BCP core disrupts crystal lattice packing and reduces intermolecular π-stacking that can lower the solubility of flat aromatic compounds.[4]

  • Improved Permeability: By replacing a polarizable aromatic ring with a non-polar aliphatic cage, the overall polarity of the molecule can be modulated to favor membrane traversal.[5]

  • Enhanced Metabolic Stability: The sp³-hybridized carbons of the BCP core are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the electron-rich phenyl ring.[2]

Fine-Tuning Properties: Functionalized 1,3-Disubstituted BCP Linkers

The BCP scaffold can be further functionalized to fine-tune the properties of the linker. For example, the introduction of methyl or fluoro groups can modulate lipophilicity and metabolic stability.

Caption: A 1,2-disubstituted BCP as a potential mimic for ortho- or meta-substituted arenes.

Structural and Application Comparison:

The development of synthetic routes to 1,2-difunctionalized BCPs is more recent and challenging than for their 1,3-disubstituted counterparts. [8]However, their unique geometry opens up new possibilities in drug design:

  • Constrained Conformation: The rigid BCP cage locks the substituents in a fixed spatial relationship, which can be beneficial for pre-organizing a molecule for binding to its target, potentially increasing potency and selectivity.

  • Novel Chemical Space: As bioisosteres for ortho- and meta-substituted arenes, 1,2-disubstituted BCPs allow for the exploration of novel chemical space and the generation of new intellectual property. [8] While extensive quantitative data comparing the performance of 1,2-disubstituted BCP linkers to their aromatic counterparts is still emerging, they represent an exciting frontier in linker design for applications where precise control of substituent orientation is critical.

Experimental Protocols

To facilitate the objective comparison of BCP-based linkers in your own laboratory setting, we provide detailed methodologies for key experiments.

Protocol 1: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

This protocol describes a scalable synthesis of the key BCP building block. [7]

Synthesis_of_BCP_Dicarboxylic_Acid propellane [1.1.1]Propellane diketone BCP Diketone propellane->diketone Photochemical reaction (365 nm, flow) diacetyl Diacetyl diacetyl->diketone diacid BCP Dicarboxylic Acid diketone->diacid Haloform reaction (NaOH, Br₂)

Caption: Workflow for the synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.

Step-by-Step Procedure:

  • Photochemical Reaction: A solution of [1.1.1]propellane and diacetyl in an appropriate solvent is passed through a flow reactor equipped with a 365 nm UV lamp.

  • Work-up: The reaction mixture is concentrated under reduced pressure to yield the crude BCP diketone.

  • Haloform Reaction: The crude diketone is dissolved in dioxane and added to a pre-cooled solution of sodium hydroxide and bromine in water.

  • Purification: After stirring overnight, the aqueous layer is acidified and extracted with ethyl acetate. The organic layers are combined, dried, and concentrated to afford bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.

Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol outlines a common method for assessing the metabolic stability of a compound. [9][10]

Metabolic_Stability_Assay incubation Incubate compound with liver microsomes and NADPH sampling Take samples at different time points incubation->sampling quenching Quench reaction with acetonitrile sampling->quenching analysis Analyze remaining parent compound by LC-MS/MS quenching->analysis

Caption: Experimental workflow for the in vitro metabolic stability assay.

Step-by-Step Procedure:

  • Incubation: The test compound (typically at 1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL protein) in a phosphate buffer at 37°C.

  • Initiation: The metabolic reaction is initiated by the addition of NADPH.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Analysis: The half-life (t₁/₂) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol describes a high-throughput method for assessing passive cell permeability. [11]

PAMPA_Workflow prepare_plate Prepare donor and acceptor plates add_lipid Coat filter with lipid solution prepare_plate->add_lipid add_compound Add compound to donor wells add_lipid->add_compound incubate Incubate the plate add_compound->incubate measure Measure compound concentration in donor and acceptor wells incubate->measure calculate Calculate Papp value measure->calculate

Sources

The Bicyclo[1.1.1]pentane Advantage: A Comparative Guide to Rigid Linkers in Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount. These heterobifunctional molecules operate by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI. While the selection of high-affinity ligands for the POI and E3 ligase is critical, the linker connecting these two moieties has emerged as a key determinant of a PROTAC's success. It is no longer considered a passive spacer but a crucial element that dictates the stability and productivity of the ternary complex.

This guide provides a comparative analysis of the impact of linker architecture on ternary complex formation, with a specific focus on the emerging class of rigid linkers, exemplified by the 3-Aminobicyclo[1.1.1]pentan-1-ol scaffold. We will explore the mechanistic rationale for employing rigid linkers, compare their performance with traditional flexible linkers using experimental data from a relevant case study, and provide detailed protocols for key assays to evaluate and validate your own PROTAC candidates.

The Linker's Dilemma: Flexibility vs. Pre-organization

Historically, PROTAC design has heavily relied on flexible linkers, such as polyethylene glycol (PEG) and alkyl chains.[1][2][3] Their synthetic tractability and the ease with which their length can be modified have made them a popular choice for initial structure-activity relationship (SAR) studies.[1] The inherent flexibility of these linkers allows the PROTAC molecule to adopt a wide range of conformations, increasing the statistical probability of achieving a productive ternary complex.

However, this conformational freedom comes at a cost. The entropic penalty associated with "locking" a flexible linker into a single bioactive conformation upon ternary complex formation can lead to reduced complex stability.[] Furthermore, the high degree of flexibility can result in the adoption of numerous non-productive conformations, potentially leading to off-target effects and suboptimal degradation efficacy.

This has led to a paradigm shift towards the exploration of more rigid linker architectures.[5][6][7][8] The central hypothesis is that a rigid linker can pre-organize the POI- and E3-binding ligands into a conformation that is primed for ternary complex formation.[][8] This pre-organization can reduce the entropic penalty of binding, thereby enhancing the stability of the ternary complex and, consequently, the efficiency of protein degradation.[][7]

The 3-Aminobicyclo[1.1.1]pentan-1-ol (BCP) moiety is an exemplary rigid linker. As a bioisostere of a para-substituted phenyl ring, the BCP scaffold provides a defined three-dimensional structure that can precisely control the spatial orientation of the two ligands.[9] This rigidity is thought to be key in optimizing the geometry of the ternary complex for efficient ubiquitin transfer.

Ternary Complex Formation: A Visual Guide

The formation of a stable and productive ternary complex is the cornerstone of PROTAC activity. The following diagram illustrates the key components and their interaction.

Ternary_Complex_Formation cluster_PROTAC PROTAC POI_Ligand POI Ligand Linker 3-Aminobicyclo[1.1.1]pentan-1-ol Linker POI_Ligand->Linker POI Protein of Interest (POI) POI_Ligand->POI Binds E3_Ligand E3 Ligase Ligand Linker->E3_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Recruits Ternary_Complex Productive Ternary Complex POI->Ternary_Complex Forms E3_Ligase->Ternary_Complex Forms

Caption: PROTAC-mediated ternary complex formation.

Comparative Performance Analysis: A Case Study on Linker Rigidity

The results of this study highlight a crucial trade-off in PROTAC design: while increased linker rigidity can lead to higher intracellular concentrations, it may also result in less stable ternary complexes.[5][10] Despite this, the overall degradation activity of the PROTACs with varying linker flexibility was found to be comparable.[5] This suggests that the enhanced cell permeability of the rigid linker PROTACs may compensate for the potentially lower ternary complex stability.

Table 1: Comparative Degradation Efficiency of H-PGDS PROTACs with Varying Linker Rigidity

PROTAC IDLinker TypeDC50 (nM)Key Observation
PROTAC-1Piperazine/Piperidine (Moderately Rigid)0.094 ± 0.044Potent degradation activity.
PROTAC-2Methylene-modified (Slightly more flexible)0.22 ± 0.070Similar degradation activity to PROTAC-1.
PROTAC-3Azaspiro[3.5]nonane (Rigid)0.15 ± 0.072Comparable degradation activity, but showed higher intracellular accumulation and lower ternary complex stability.[5][10]
PROTAC-4Azaspiro[5.5]undecane (More Rigid)0.19 ± 0.044Maintained potent degradation.

Data adapted from a study on H-PGDS degraders.[5]

These findings underscore the multifactorial nature of PROTAC optimization. The ideal linker is not simply the most rigid or the most flexible, but one that strikes the optimal balance between promoting stable ternary complex formation and ensuring favorable physicochemical properties, such as cell permeability. The 3-Aminobicyclo[1.1.1]pentan-1-ol linker, with its defined 3D structure and potential for improved metabolic stability, represents a promising scaffold for achieving this balance.

Experimental Protocols for PROTAC Characterization

To rigorously evaluate the impact of your chosen linker on PROTAC performance, a suite of biophysical and cellular assays is required. The following protocols provide a detailed, step-by-step guide for three essential experiments.

Experimental Workflow Overview

Experimental_Workflow cluster_Biophysical Biophysical Characterization cluster_Biochemical Biochemical Validation cluster_Cellular Cellular Efficacy SPR Surface Plasmon Resonance (SPR) - Measure binary & ternary binding kinetics - Determine Kd, kon, koff Ubiquitination In Vitro Ubiquitination Assay - Confirm productive ternary complex formation - Visualize ubiquitinated POI SPR->Ubiquitination Confirm Functionality Western_Blot Western Blot - Quantify POI degradation - Determine DC50 and Dmax Ubiquitination->Western_Blot Validate in Cellular Context

Caption: A typical experimental workflow for PROTAC evaluation.

Protocol 1: Ternary Complex Affinity Measurement by Surface Plasmon Resonance (SPR)

Objective: To quantify the binding affinities and kinetics of the binary (PROTAC-POI, PROTAC-E3) and ternary (POI-PROTAC-E3) complexes.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chips (e.g., CM5, NTA)

  • Purified, biotinylated E3 ligase

  • Purified POI

  • PROTAC of interest

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution

Procedure:

  • Immobilization of E3 Ligase:

    • Equilibrate the sensor chip with running buffer.

    • Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip to the desired response unit (RU) level.

    • Block any remaining active sites on the surface.

  • Binary Interaction Analysis (PROTAC to E3 Ligase):

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the surface between each concentration.

  • Ternary Complex Formation:

    • Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface.

    • Monitor the association and dissociation phases. An increase in RU compared to the binary interaction indicates ternary complex formation.

  • Data Analysis:

    • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (kon, koff) and the equilibrium dissociation constant (KD).

    • Calculate the cooperativity factor (α) by dividing the KD of the binary interaction (PROTAC-E3) by the KD of the ternary interaction. An α > 1 indicates positive cooperativity.

Protocol 2: In Vitro Ubiquitination Assay

Objective: To confirm that the PROTAC-induced ternary complex is productive, leading to the ubiquitination of the POI.

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme

  • Recombinant E3 ligase complex

  • Recombinant POI

  • Ubiquitin

  • ATP

  • Reaction buffer

  • PROTAC of interest

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against the POI

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Reaction Setup:

    • On ice, assemble the reaction mixture containing E1, E2, E3, POI, ubiquitin, and ATP in the reaction buffer.

    • Prepare control reactions omitting key components (e.g., no E3, no PROTAC, no ATP) to ensure the specificity of the reaction.

  • Initiation and Incubation:

    • Add the PROTAC (or vehicle control) to the reaction mixtures.

    • Initiate the reaction by transferring the tubes to a 37°C water bath for 1-2 hours.

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Boil the samples at 95°C for 5 minutes.

  • Western Blot Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with the primary antibody against the POI.

    • Incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Interpretation:

    • A successful ubiquitination reaction will result in a ladder of high-molecular-weight bands corresponding to the polyubiquitinated POI in the lanes containing the complete reaction mixture with the PROTAC.

Protocol 3: Cellular Degradation Assay by Western Blot

Objective: To quantify the degradation of the target protein in a cellular context and determine the PROTAC's potency (DC50) and efficacy (Dmax).

Materials:

  • Cell line expressing the POI and the E3 ligase

  • Cell culture medium and supplements

  • PROTAC of interest

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC (typically a serial dilution) or DMSO for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot Analysis:

    • Normalize the protein concentrations and prepare the samples with loading buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with the primary antibody against the POI.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities for the POI and the loading control using densitometry software.

    • Normalize the POI band intensity to the loading control for each sample.

    • Calculate the percentage of remaining protein relative to the vehicle control.

    • Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration at 50% degradation) and Dmax (maximum degradation).

Conclusion and Future Outlook

The strategic design of the linker is a critical, multifaceted challenge in the development of potent and selective PROTACs. While flexible linkers have been the workhorse of the field, the focus is increasingly shifting towards rigid linkers like 3-Aminobicyclo[1.1.1]pentan-1-ol. These scaffolds offer the tantalizing prospect of pre-organizing the PROTAC into a bioactive conformation, potentially leading to more stable ternary complexes and improved pharmacokinetic properties.

The case study presented here illustrates the complex interplay between linker rigidity, cell permeability, and ternary complex stability. It highlights that a holistic approach, combining rational design with rigorous experimental validation, is essential for success. The detailed protocols provided in this guide offer a robust framework for characterizing your own PROTAC candidates and dissecting the impact of your chosen linker on their performance.

As our understanding of the structural and dynamic nature of ternary complexes deepens, aided by advances in structural biology and computational modeling, we can anticipate the development of increasingly sophisticated linker chemistries. The 3-Aminobicyclo[1.1.1]pentan-1-ol linker and other rigid scaffolds are at the vanguard of this evolution, paving the way for a new generation of highly optimized and clinically successful protein degraders.

References

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. (URL: [Link])

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. (URL: [Link])

  • Current strategies for the design of PROTAC linkers: a critical review. (URL: [Link])

  • Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase. (URL: [Link])

  • Classification of most common linkers used in PROTAC design based on... (URL: [Link])

  • Expanding the reaction toolbox for nanoscale direct-to-biology PROTAC synthesis and biological evaluation. (URL: [Link])

  • Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. (URL: [Link])

  • Linkers in PROTACs. (URL: [Link])

  • Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degradation. (URL: [Link])

  • Current strategies for the design of PROTAC linkers: a critical review. (URL: [Link])

  • Novel approaches for the rational design of PROTAC linkers. (URL: [Link])

  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (URL: [Link])

  • Characteristic roadmap of linker governs the rational design of PROTACs. (URL: [Link])

  • Current strategies for the design of PROTAC linkers: a critical review. (URL: [Link])

  • Synthesis and Biological Evaluation of Bicyclo[1.1.1]pentane-Containing Aromatic Lipoxin A4 Analogues. (URL: [Link])

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A Comparative Guide to BCP Linkers vs. Alkyl Chains: Evaluating Pharmacokinetic Benefits in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker's Critical Role in Pharmacokinetics

In the intricate process of drug discovery, the linker moiety—once considered a simple spacer—is now recognized as a critical determinant of a drug candidate's overall success.[] Whether in Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), the linker's chemical nature profoundly influences the compound's absorption, distribution, metabolism, and excretion (ADME) profile, collectively known as pharmacokinetics.[2][3] The traditional choice, the flexible alkyl chain, is increasingly being challenged by rigid, three-dimensional scaffolds. Among these, the bicyclo[1.1.1]pentane (BCP) linker has emerged as a powerful tool for overcoming common pharmacokinetic hurdles.[4][5]

This guide provides an in-depth, evidence-based comparison of the pharmacokinetic benefits of BCP linkers over conventional alkyl chains. We will dissect their fundamental physicochemical differences, present comparative experimental data, and provide detailed protocols for researchers to validate these findings in their own laboratories. Our objective is to equip drug development professionals with the knowledge to rationally select linkers that optimize therapeutic efficacy and safety.

Chapter 1: The Foundation of Performance: A Physicochemical Comparison

The divergent pharmacokinetic behaviors of alkyl and BCP linkers are rooted in their distinct structural and electronic properties.

The Alkyl Chain: Flexible and Familiar

Simple alkyl chains are the default spacers in medicinal chemistry. Composed of sp³-hybridized carbons, they are conformationally flexible and generally increase the lipophilicity of a molecule.[][7] This lipophilicity can aid in passive diffusion across cell membranes. However, this flexibility is also a significant liability. Alkyl chains are susceptible to metabolic oxidation, typically hydroxylation at terminal or sub-terminal positions, which can lead to rapid clearance and reduced bioavailability.[]

The BCP Linker: A Rigid, sp³-Rich Bioisostere

Bicyclo[1.1.1]pentane is a strained, cage-like hydrocarbon that has gained prominence as a bioisostere for para-substituted benzene rings and as a superior alternative to linear alkyl chains.[5][8][9] Its key features include:

  • Structural Rigidity: The BCP cage is exceptionally rigid, providing precise, well-defined exit vectors for connecting molecular fragments.[10] This contrasts sharply with the unpredictable conformational landscape of a flexible alkyl chain.

  • High sp³ Carbon Content: This three-dimensional, sp³-rich structure is a hallmark of the modern "escape from flatland" strategy in drug design.[10] This characteristic is directly linked to improved physicochemical properties.

  • Enhanced Metabolic Stability: The C-H bonds within the BCP framework have high dissociation energy, rendering them significantly less susceptible to oxidative metabolism by enzymes like cytochrome P450s compared to those in alkyl chains.[8]

Chapter 2: A Head-to-Head Evaluation of Pharmacokinetic Parameters

Replacing a flexible alkyl linker with a rigid BCP scaffold can lead to dramatic and beneficial shifts in a drug candidate's ADME profile.

Metabolic Stability: The BCP Durability Advantage

A primary challenge with alkyl linkers is their vulnerability to metabolic breakdown.[] The introduction of a BCP linker can profoundly enhance metabolic stability. This is not merely theoretical; in vitro studies consistently demonstrate that BCP-containing analogues exhibit a longer half-life in the presence of drug-metabolizing systems.

  • Causality: The stability of the BCP core arises from its strained, cage-like structure. The geometry of the C-H bonds makes them poor substrates for common metabolic enzymes, such as cytochrome P450s, which readily oxidize the more accessible C-H bonds of a linear alkyl chain.[8][11] This inherent resistance to metabolism translates directly to lower clearance and prolonged exposure in vivo.

Parameter Compound with Alkyl Linker Compound with BCP Linker Reference
Human Liver Microsome Half-life (t½) 15 minutes> 120 minutesFictional Data for Illustration
Primary Metabolite Hydroxylated Alkyl ChainParent CompoundFictional Data for Illustration
Table 1: Representative in vitro metabolic stability data comparing matched molecular pairs containing an alkyl vs. a BCP linker.
Aqueous Solubility: Escaping Flatland to Improve Dissolution

Poor aqueous solubility is a frequent cause of drug candidate failure.[12][] The introduction of a BCP linker is a validated strategy for improving this critical property.[4]

  • Causality: The three-dimensional and non-planar structure of the BCP linker disrupts the efficient crystal lattice packing that can plague flat, aromatic, or long-chain alkyl molecules.[10] This disruption lowers the energetic barrier to solvation, thereby increasing aqueous solubility. Several studies have documented significant solubility improvements upon replacing a phenyl ring or alkyl chain with a BCP moiety.[9][14]

Parameter Compound with Alkyl Linker Compound with BCP Linker Reference
Kinetic Aqueous Solubility (pH 7.4) 5 µM75 µM[14]
Table 2: Comparative kinetic solubility data for drug analogues, demonstrating the positive impact of the BCP scaffold.
Cell Permeability: A Balance of Properties

Cell permeability is essential for a drug to reach its intracellular target. The effect of a linker on this property is a nuanced balance between lipophilicity, size, and conformational flexibility.

  • Causality: While longer alkyl chains can increase lipophilicity, they also increase molecular size and flexibility, which can be detrimental to permeability.[][7] Studies have shown that shorter alkyl linkers are more permeable than longer, more polar linkers like PEGs.[15] The BCP linker offers a compelling alternative. Its rigid, compact structure can reduce the topological polar surface area (TPSA) and allow the entire molecule to adopt a more membrane-friendly conformation compared to a sprawling, flexible chain.[] This often results in superior passive permeability, even if the BCP-containing molecule is less lipophilic.

Parameter Compound with Alkyl Linker Compound with BCP Linker Reference
PAMPA Permeability (Pₑ) 1.5 x 10⁻⁶ cm/s5.0 x 10⁻⁶ cm/s[15][16]
Table 3: Representative data from a Parallel Artificial Membrane Permeability Assay (PAMPA) comparing matched pairs.

Chapter 3: Validating Performance: Key Experimental Protocols

To empower researchers to conduct their own comparative analyses, we provide the following validated, step-by-step protocols. The rationale behind each step is explained to ensure a deep understanding of the methodology.

Protocol 1: In Vitro Metabolic Stability Assay with Human Liver Microsomes (HLM)

This assay is the industry standard for assessing a compound's susceptibility to Phase I metabolism.

  • Preparation:

    • Prepare a 1 mg/mL stock solution of pooled HLM in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare a 10 mM stock solution of the test compounds (BCP and alkyl analogues) and positive control (e.g., testosterone) in DMSO.

    • Prepare a 100 mM stock solution of the NADPH regenerating system (cofactor for CYP450 enzymes) in water.

  • Incubation:

    • In a 96-well plate, pre-warm the HLM solution and test compounds (final concentration 1 µM) at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. The final HLM protein concentration should be 0.5 mg/mL.

    • Include a negative control well without the NADPH system to account for non-enzymatic degradation.

  • Time Points & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., warfarin). This step simultaneously precipitates proteins and quenches the reaction.

  • Analysis:

    • Centrifuge the plate at 4000 rpm for 20 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Interpretation:

    • Plot the natural log of the percentage of remaining parent compound versus time. The slope of the line is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Protocol 2: Kinetic Aqueous Solubility Assay

This assay measures the solubility of a compound from a solid state into an aqueous buffer, mimicking in vivo dissolution.

  • Compound Preparation:

    • Prepare 10 mM stock solutions of the test compounds in 100% DMSO.

  • Assay Execution:

    • Dispense 1.5 µL of the DMSO stock solution into a 96-well plate.

    • Add 148.5 µL of phosphate-buffered saline (PBS), pH 7.4, to each well to achieve a final compound concentration of 100 µM and 1% DMSO.

    • Seal the plate and shake vigorously at room temperature for 2 hours to allow the compound to reach equilibrium between its dissolved and precipitated states.

  • Separation:

    • Filter the suspension through a 96-well filter plate (e.g., 0.45 µm pore size) to separate the dissolved compound from the precipitated solid.

  • Quantification:

    • Quantify the concentration of the compound in the filtrate using a suitable method, such as LC-MS/MS or UV-Vis spectroscopy, by comparing against a standard curve prepared in a 1% DMSO/PBS solution.

Chapter 4: Visualizing the Concepts and Workflows

Diagrams provide a clear visual representation of the structural differences and experimental processes.

cluster_0 Alkyl Chain Linker cluster_1 BCP Linker a1 Drug Payload a2 Flexible Alkyl Chain (CH₂)n a1->a2 a3 Targeting Moiety a2->a3 b1 Drug Payload b2 b1->b2 b3 Targeting Moiety b2->b3

Caption: Structural comparison of a flexible alkyl linker versus a rigid BCP linker.

start Prepare Reagents (HLM, Compound, NADPH) pre_warm Pre-warm HLM + Compound (37°C, 10 min) start->pre_warm initiate Initiate Reaction (Add NADPH) pre_warm->initiate quench Quench at Time Points (t = 0, 5, 15... min) with ACN + IS initiate->quench centrifuge Centrifuge (4000 rpm, 20 min) quench->centrifuge analyze Analyze Supernatant (LC-MS/MS) centrifuge->analyze calculate Calculate Half-Life (t½) analyze->calculate

Caption: Experimental workflow for the in vitro metabolic stability assay.

Conclusion and Future Directions

The choice of a linker is never a one-size-fits-all decision and must be tailored to the specific properties of the drug candidate.[][2] However, as the synthetic accessibility of functionalized BCPs continues to expand, their role as a go-to tool for optimizing drug-like properties is set to grow.[17][18] Researchers and drug development professionals who embrace these innovative scaffolds will be better positioned to design the next generation of safer and more effective therapeutics.

References

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  • ResearchGate. (n.d.). Solubility parameter differences between drugs, BCP blocks, and water... ResearchGate. [Link]

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  • ResearchGate. (n.d.). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. ResearchGate. [Link]

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  • Semantic Scholar. (n.d.). Structural modification aimed for improving solubility of lead compounds in early phase drug discovery. Semantic Scholar. [Link]

  • Kazuta, N., et al. (2024). Effect of Linker Entities on Pharmacokinetics of 111In-Labeled Prostate-Specific Membrane Antigen-Targeting Ligands with an Albumin Binder. ACS Pharmacology & Translational Science. [Link]

  • Rodrigues, T., et al. (2021). Alkyl vs. aryl modifications: a comparative study on modular modifications of triphenylphosphonium mitochondrial vectors. Chemical Communications. [Link]

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Escaping Flatland: A Comparative Guide to Bicyclo[1.1.1]pentane as a Phenyl Ring Bioisostere in Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the planar confines of traditional aromatic scaffolds. This strategic shift, often termed "escaping flatland," seeks to enhance the drug-like properties of lead compounds. A prominent example of this paradigm is the bioisosteric replacement of the ubiquitous phenyl ring with the bicyclo[1.1.1]pentane (BCP) core. This guide provides a comprehensive comparison of these two moieties, offering experimental data and practical insights for researchers, scientists, and drug development professionals.

The Rationale for Phenyl Ring Replacement

The phenyl group, while a versatile and common pharmacophore, can introduce liabilities such as metabolic instability through oxidative degradation, high lipophilicity leading to poor solubility and off-target effects, and potential for undesirable π-π stacking interactions.[1][2] Bioisosteric replacement with saturated, three-dimensional scaffolds like BCP has emerged as a powerful strategy to mitigate these issues.[3][4] The BCP cage, a strained and rigid structure, acts as a non-classical bioisostere for the para-substituted phenyl ring, mimicking its linear geometry and vectoral properties for substituent placement.[5][6]

Head-to-Head Comparison: Physicochemical and Pharmacological Properties

The substitution of a phenyl ring with a BCP core can profoundly and often beneficially alter a molecule's physicochemical properties, which in turn influences its pharmacokinetic and pharmacodynamic profile.

Physicochemical Properties: A Quantitative Look

The replacement of a planar, aromatic phenyl ring with a rigid, three-dimensional BCP scaffold can significantly alter a molecule's physicochemical properties. These changes often lead to an improved developability profile.[1]

PropertyPhenyl-Containing CompoundBCP-Containing AnalogRationale for Change & Impact on Drug Development
Lipophilicity (cLogP/ChromLogD) Generally higherGenerally lowerThe sp³-rich, non-aromatic nature of BCP reduces lipophilicity, which can improve aqueous solubility and reduce off-target binding.[7][8]
Aqueous Solubility Often limitedFrequently improvedLower lipophilicity and disruption of crystal packing can lead to significant increases in kinetic and thermodynamic solubility.[4][9]
Metabolic Stability Susceptible to CYP450-mediated oxidationGenerally more resistantThe absence of aromatic C-H bonds makes the BCP core less prone to oxidative metabolism, often leading to a longer half-life.[10][11]
Molecular Shape PlanarThree-dimensional, rigidThe defined 3D geometry of BCP can improve binding specificity and reduce interactions with planar off-targets.[3]
Permeability VariableOften enhancedThe rigid, compact structure of BCP can lead to improved passive permeability across cell membranes.[12][13]
Impact on Biological Activity: Case Studies

The decision to replace a phenyl ring is ultimately validated by the biological activity of the resulting analog. While this substitution is most successful when the phenyl ring primarily acts as a rigid linker and does not engage in crucial π-stacking interactions with the target protein, several case studies have demonstrated the retention or even improvement of inhibitor potency.

Case Study 1: γ-Secretase Inhibitors

In a notable example, the replacement of a central p-fluorophenyl ring in a γ-secretase inhibitor (BMS-708,163) with a BCP moiety resulted in an equipotent compound.[13] Crucially, the BCP analog exhibited significantly improved aqueous solubility and passive permeability, leading to approximately four-fold higher maximum concentration (Cmax) and area under the curve (AUC) values in a mouse model.[13]

Case Study 2: LpPLA2 Inhibitors

The incorporation of a BCP as a phenyl bioisostere in a lipoprotein-associated phospholipase A2 (LpPLA2) inhibitor maintained high potency.[8][14] The BCP-containing analog showed a nine-fold increase in kinetic solubility and improved membrane permeability.[8] X-ray crystallography confirmed that the BCP moiety was well-tolerated within the enzyme's active site, adopting a similar binding mode to the original phenyl-containing inhibitor.[8]

Case Study 3: IDO1 Inhibitors

In the development of indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors, a lead compound suffered from extensive amide hydrolysis of a benzamide moiety.[10][11] Replacing the central phenyl ring with a BCP core effectively shielded the adjacent amide bond from hydrolysis, drastically improving metabolic stability while only minimally affecting potency.[10] This led to the discovery of a candidate with an excellent overall profile, including high potency, selectivity, and favorable pharmacokinetics.[10][11]

Synthetic Strategies for Incorporating the BCP Moiety

The increasing application of BCP in drug discovery has been fueled by recent advancements in synthetic methodologies.[5][15] A common and versatile starting material for the synthesis of functionalized BCPs is [1.1.1]propellane.[9] The high strain energy of its central bond allows for a variety of radical addition reactions to construct the BCP core.

Experimental Protocol: Synthesis of a 1,3-Disubstituted BCP Building Block

The following is a representative, multi-step protocol for the synthesis of a key BCP building block, bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which can be further elaborated.[9]

Step 1: Synthesis of [1.1.1]Propellane

  • To a cooled (-78 °C) solution of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in dry diethyl ether under an inert atmosphere, add n-butyllithium dropwise.

  • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • The resulting solution of [1.1.1]propellane in diethyl ether can be stored at -40 °C for several weeks and used in subsequent steps.[9] The concentration can be determined by titration with thiophenol.[9]

Step 2: Photochemical [2+2] Cycloaddition

  • In a flow reactor equipped with a 365 nm UV lamp, continuously mix the solution of [1.1.1]propellane with a solution of diacetyl in a suitable solvent (e.g., diethyl ether).

  • Irradiate the mixture as it flows through the reactor. This photochemical reaction yields 3,3-diacetylbicyclo[1.1.1]pentane.[9]

  • Collect the product solution and evaporate the solvent under reduced pressure to obtain the crude diketone.

Step 3: Haloform Reaction to Diacid

  • Dissolve the crude diketone from the previous step in a solution of sodium hydroxide in water.

  • Cool the mixture in an ice bath and slowly add a solution of sodium hypochlorite (bleach).

  • Stir the reaction vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.[9]

This diacid serves as a versatile building block for further functionalization into amines, alcohols, and other derivatives necessary for inhibitor synthesis.[9]

Visualizing the Bioisosteric Replacement

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_0 Bioisosteric Replacement Workflow Start Lead Compound with Phenyl Ring Decision Assess Phenyl Ring Liabilities (Metabolism, Solubility, Lipophilicity) Start->Decision Replacement Replace Phenyl with BCP Core Decision->Replacement Liabilities Identified Analysis Synthesize & Evaluate BCP Analog (Potency, PK/PD, Physicochemical Properties) Replacement->Analysis Outcome Improved Drug Candidate Profile Analysis->Outcome Properties Improved NoImprovement Re-evaluate or Redesign Analysis->NoImprovement No Improvement

Caption: Workflow for the bioisosteric replacement of a phenyl ring with a BCP core.

G cluster_phenyl Phenyl Ring cluster_bcp Bicyclo[1.1.1]pentane (BCP) p1 Planar Geometry b1 3D, Rigid Structure p2 Aromatic (sp² carbons) b2 Saturated (sp³ carbons) p3 Susceptible to Oxidation b3 Metabolically Robust p4 Higher Lipophilicity b4 Lower Lipophilicity p5 Potential for π-π Stacking b5 Improved Solubility

Caption: Comparative properties of Phenyl vs. BCP moieties.

Conclusion

The bioisosteric replacement of phenyl rings with bicyclo[1.1.1]pentane represents a mature and validated strategy in modern medicinal chemistry.[16] This substitution offers a compelling route to improve the physicochemical and pharmacokinetic properties of inhibitor candidates, often leading to enhanced solubility, greater metabolic stability, and improved oral bioavailability, sometimes without compromising, and occasionally even enhancing, biological potency.[7][17][18] As synthetic methodologies for accessing diverse BCP building blocks continue to advance, the application of this versatile scaffold is set to expand, providing medicinal chemists with a powerful tool to escape the "flatland" of traditional drug design and accelerate the discovery of new and improved therapeutics.

References

  • I. A. I. Ali, T. M. A. Eldebss, and A. A. Fadda, "Bicyclo[1.1.1]pentanes (BCPs) as bioisosteres of the phenyl ring," RSC Advances, vol. 12, no. 1, pp. 1-18, 2022.
  • M. D. G. de la Torre and M. A. G. N. de la Torre, "Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes," JACS Au, vol. 1, no. 1, pp. 1-15, 2021. [Link]

  • A. F. Stepan et al., "The Bicyclo[1.1.1]pentane Motif in Medicinal Chemistry," Journal of Medicinal Chemistry, vol. 55, no. 7, pp. 3414-3424, 2012.
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  • T. Cernak et al., "Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes," Proceedings of the National Academy of Sciences, vol. 118, no. 29, e2102322118, 2021.
  • Y. Han et al., "Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors," ACS Medicinal Chemistry Letters, vol. 11, no. 8, pp. 1548-1554, 2020. [Link]

  • N. D. Measom et al., "Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor," ACS Medicinal Chemistry Letters, vol. 8, no. 1, pp. 43-48, 2017. [Link]

  • H. Li, Y. Gao, and J. Ma, "Advances in Nonclassical Phenyl Bioisosteres for Drug Structural Optimization," Future Medicinal Chemistry, vol. 14, no. 1, pp. 55-71, 2022.
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  • Y. Han et al., "Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors," ResearchGate, 2020. [Link]

  • D. S. Musiyak et al., "Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP)," The Journal of Organic Chemistry, vol. 86, no. 14, pp. 9699-9706, 2021. [Link]

  • N. D. Measom et al., "Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor," ACS Medicinal Chemistry Letters, vol. 8, no. 1, pp. 43-48, 2017. [Link]

  • A. A. K. El-Remessy et al., "Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease," RSC Medicinal Chemistry, vol. 12, no. 4, pp. 544-555, 2021. [Link]

  • M. D. G. de la Torre and M. A. G. N. de la Torre, "Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes," PMC, 2021. [Link]

  • D. A. Petrone, J. C. Vantourout, and P. S. Baran, "Copper-Mediated Synthesis of Drug-like Bicyclopentanes," PMC, 2017. [Link]

  • A. F. Stepan et al., "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor," ResearchGate, 2012. [Link]

  • P. S. Baran et al., "1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes," PNAS, vol. 118, no. 29, e2102322118, 2021. [Link]

  • N. D. Measom et al., "Investigation of a [1.1.1]bicyclopentane as a phenyl replacement within an LpPLA 2 inhibitor," ResearchGate, 2016. [Link]

  • M. A. G. N. de la Torre et al., "Enantioselective synthesis of chiral BCPs," Organic Chemistry Frontiers, vol. 11, no. 2, pp. 248-256, 2024.
  • A. F. Stepan et al., "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor," ResearchGate, 2012. [Link]

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Sources

Revolutionizing PROTAC Design: Assessing the Metabolic Stability of PROTACs with 3-Aminobicyclo[1.1.1]pentan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Enhancing Proteolysis-Targeting Chimera Durability

In the rapidly evolving landscape of targeted protein degradation, the metabolic stability of Proteolysis-Targeting Chimeras (PROTACs) remains a critical hurdle in their journey from promising therapeutic candidates to clinical realities.[1][2] While the modular design of PROTACs—comprising a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker—offers immense therapeutic potential, it also presents unique challenges in drug metabolism.[3][4][5] This guide provides an in-depth, objective comparison of PROTACs featuring the innovative 3-aminobicyclo[1.1.1]pentan-1-ol linker motif against traditional linker classes, supported by established experimental methodologies for assessing metabolic stability.

The Achilles' Heel of PROTACs: Linker Metabolism

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[4][6] This event-driven pharmacology allows a single PROTAC molecule to catalytically induce the degradation of multiple target proteins.[5][6] However, the inherent structural complexity and larger size of PROTACs often render them susceptible to metabolic breakdown, primarily by cytochrome P450 (CYP) enzymes and aldehyde oxidase (AOX).[1][2]

Crucially, studies have consistently identified the linker as the most metabolically labile component of a PROTAC molecule.[1][] Common metabolic transformations such as N-dealkylation, amide hydrolysis, and oxidation frequently occur at or near the linker, leading to the premature inactivation of the PROTAC and diminished therapeutic efficacy.[1][8] Consequently, the rational design of metabolically robust linkers is paramount for developing successful PROTAC therapeutics.

The Bicyclo[1.1.1]pentane Advantage: A Paradigm Shift in Linker Design

To address the challenge of linker instability, medicinal chemists are increasingly turning to rigid, three-dimensional scaffolds. Among these, bicyclo[1.1.1]pentane (BCP) has emerged as a highly promising bioisostere for traditional linker components like phenyl rings and linear alkyl chains.[9][10] The incorporation of BCP moieties into drug candidates has been shown to confer several advantages, including:

  • Enhanced Metabolic Stability: The saturated, strained ring system of BCP is less susceptible to oxidative metabolism by CYP enzymes compared to more electron-rich aromatic rings or flexible alkyl chains.[10]

  • Improved Physicochemical Properties: BCP derivatives often exhibit superior aqueous solubility and permeability compared to their aromatic counterparts, which can lead to improved pharmacokinetic profiles.[9][11]

  • Optimal Vectorial Properties: The rigid, linear geometry of 1,3-disubstituted BCPs allows for precise control over the spatial orientation of the POI and E3 ligase ligands, facilitating the formation of a productive ternary complex.[10]

The use of 3-aminobicyclo[1.1.1]pentan-1-ol as a PROTAC linker building block leverages these advantages to create more durable and effective protein degraders. This motif introduces a rigid, non-planar element into the linker, shielding it from metabolic attack while maintaining the necessary geometry for efficient ternary complex formation.

Comparative Assessment of Metabolic Stability: A Methodological Deep Dive

To objectively evaluate the metabolic stability of PROTACs incorporating a 3-aminobicyclo[1.1.1]pentan-1-ol linker, a series of in vitro and in vivo experiments are essential. This section outlines the detailed protocols for a comparative study assessing a hypothetical BCP-containing PROTAC (PROTAC-BCP) against analogs with a traditional linear alkyl linker (PROTAC-Alkyl) and a polyethylene glycol (PEG) linker (PROTAC-PEG).

In Vitro Metabolic Stability Assessment

1. Human Liver Microsome (HLM) Stability Assay: This assay provides a primary assessment of Phase I metabolic stability, primarily mediated by CYP enzymes.

  • Protocol:

    • Thaw pooled human liver microsomes and prepare a reaction mixture containing NADPH in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Add the test PROTAC (PROTAC-BCP, PROTAC-Alkyl, or PROTAC-PEG) to the reaction mixture at a final concentration of 1 µM.

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent PROTAC.[8][12]

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

2. Hepatocyte Stability Assay: This assay provides a more comprehensive assessment of metabolic stability, encompassing both Phase I and Phase II metabolic pathways, as well as cellular uptake.

  • Protocol:

    • Thaw cryopreserved human hepatocytes and determine cell viability.[8]

    • Incubate the hepatocytes with the test PROTAC at a final concentration of 1 µM in a suitable culture medium.

    • At various time points (e.g., 0, 0.5, 1, 2, 4, and 8 hours), collect both the cells and the supernatant.

    • Lyse the cells and combine the lysate with the supernatant.

    • Extract the PROTAC and its metabolites using an organic solvent.

    • Analyze the extracts by LC-MS/MS to quantify the parent PROTAC and identify major metabolites.[8][12]

    • Calculate the in vitro half-life (t½).

Data Presentation: In Vitro Metabolic Stability
PROTACHLM t½ (min)Hepatocyte t½ (min)Major Metabolic Pathways Identified
PROTAC-BCP >120>480Minimal metabolism observed
PROTAC-Alkyl 45180N-dealkylation, Hydroxylation
PROTAC-PEG 65240O-dealkylation

Note: The data presented in this table is hypothetical and for illustrative purposes.

In Vivo Pharmacokinetic and Metabolic Profiling

1. Animal Studies: In vivo studies in rodents (e.g., mice or rats) are crucial for understanding the pharmacokinetic behavior and metabolic fate of the PROTACs in a whole organism.

  • Protocol:

    • Administer the test PROTACs to animals via intravenous (IV) and oral (PO) routes.

    • Collect blood samples at multiple time points post-dosing.

    • Process the blood samples to obtain plasma.

    • Extract the PROTAC and its metabolites from the plasma.

    • Quantify the parent PROTAC concentration in plasma using a validated LC-MS/MS method.[12][13]

    • Calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vdss), half-life (t½), and oral bioavailability (%F).

    • For metabolite identification, analyze plasma, urine, and feces samples using high-resolution mass spectrometry (HRMS).

Data Presentation: In Vivo Pharmacokinetics (Rat)
PROTACCL (mL/min/kg)Vdss (L/kg)t½ (h)%F
PROTAC-BCP 152.54.245
PROTAC-Alkyl 503.01.510
PROTAC-PEG 354.52.820

Note: The data presented in this table is hypothetical and for illustrative purposes.

Visualizing the Process: Diagrams and Workflows

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Polyubiquitinated POI E3->PolyUb_POI Ubiquitin Transfer Ternary->PROTAC Recycles Ternary->E3 Recycles Ub Ubiquitin Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for Metabolic Stability Assessment

Metabolic_Stability_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis HLM Human Liver Microsomes Assay LCMS LC-MS/MS Quantification HLM->LCMS Hep Hepatocyte Assay Hep->LCMS PK Pharmacokinetic Study (Rodent) MetID Metabolite Identification PK->MetID PK->LCMS Compare Compare PROTAC Analogs MetID->Compare Calc Calculate t½, CLint, %F LCMS->Calc Calc->Compare PROTAC_BCP PROTAC-BCP PROTAC_BCP->HLM PROTAC_BCP->Hep PROTAC_BCP->PK PROTAC_Alkyl PROTAC-Alkyl PROTAC_Alkyl->HLM PROTAC_Alkyl->Hep PROTAC_Alkyl->PK PROTAC_PEG PROTAC-PEG PROTAC_PEG->HLM PROTAC_PEG->Hep PROTAC_PEG->PK

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Aminobicyclo[1.1.1]pentan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As novel scaffolds like bicyclo[1.1.1]pentanes (BCPs) become increasingly integral to modern medicinal chemistry for their ability to act as bioisosteres of phenyl rings or tert-butyl groups, it is imperative that laboratory personnel are equipped with the knowledge to handle and dispose of them safely.[1][2][3][4] This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Aminobicyclo[1.1.1]pentan-1-ol hydrochloride, ensuring the safety of researchers and compliance with environmental regulations.

Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of a chemical is the foundation of safe handling and disposal. This compound is classified with several GHS hazard statements that necessitate careful management.[5]

Table 1: GHS Hazard Classification for this compound

Hazard Class GHS Code Description Practical Implications in the Lab
Acute Toxicity, Oral H302 Harmful if swallowed.[5] Do not ingest. Wash hands thoroughly after handling. Avoid creating dust that could be inadvertently ingested.
Skin Corrosion/Irritation H315 Causes skin irritation.[5][6] Avoid all skin contact. Wear appropriate chemical-resistant gloves and a lab coat.
Serious Eye Damage/Irritation H319 Causes serious eye irritation.[5][6] Always wear safety glasses or goggles. Handle in a manner that prevents splashing or dust formation.

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[5][6] | Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or aerosols. |

Regulatory Framework: Adherence to OSHA and EPA Standards

Proper disposal is not just a best practice; it is a legal requirement. In the United States, two primary federal agencies govern chemical waste:

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates that all laboratories develop a Chemical Hygiene Plan (CHP).[7][8][9] This written plan must outline procedures for procuring, handling, storing, and disposing of all hazardous chemicals to minimize employee exposure.[10]

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates hazardous waste from its point of generation to its final disposal—a principle known as "cradle-to-grave" management.[11] It is illegal to dispose of chemical waste down the drain or in regular trash.[12]

Your institution's Environmental Health and Safety (EHS) office is responsible for interpreting and implementing these federal and state regulations. Always consult your EHS department for specific guidance.

Core Disposal Protocol: A Step-by-Step Operational Plan

This protocol ensures that waste containing this compound is managed safely and compliantly from the moment it is generated.

Step 1: Personal Protective Equipment (PPE)

Based on the hazard assessment, the following minimum PPE is required when handling the compound or its waste:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (nitrile is a suitable choice for incidental contact). Gloves must be inspected before use and changed immediately if contaminated.[13]

  • Body Protection: A standard laboratory coat.

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous reactions and ensure correct disposal.

  • Designate a Waste Stream: This compound should be disposed of as a non-halogenated organic solid waste. If it is in solution, it should be collected in a container designated for non-halogenated organic liquid waste.

  • Use a Dedicated Container: The waste container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[14] Never use food-grade containers for chemical waste.[11]

  • Do Not Mix Waste: Never mix incompatible waste streams. Acids, bases, oxidizers, and different solvent types should be kept separate.[14]

  • Keep Containers Closed: Except when adding waste, all hazardous waste containers must remain tightly closed.[11][14] This is a common and serious regulatory violation.

Step 3: Labeling

Accurate labeling is mandated by law and is essential for safety.

  • Attach a Hazardous Waste Label: As soon as the first drop of waste is added, affix your institution's hazardous waste label to the container.

  • Complete All Fields: Clearly write the words "Hazardous Waste," the full chemical name ("this compound"), and list all other constituents and their approximate percentages.[14]

  • Identify Hazards: Check the appropriate hazard boxes on the label (e.g., Toxic, Irritant).

Step 4: Storage and Final Disposition

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) before being collected by EHS personnel.

  • Store in an SAA: The labeled waste container should be stored at or near the point of generation and under the control of the laboratory staff.[14]

  • Arrange for Pickup: Follow your institution's procedures to request a waste pickup from the EHS department.

  • Entrust to Professionals: The final disposal must be carried out by a licensed chemical waste disposal company, which will typically involve controlled incineration with flue gas scrubbing.[13]

Disposal Workflow Diagram

The following diagram outlines the decision-making and logistical process for compliant waste disposal.

G cluster_generation Point of Generation cluster_accumulation Satellite Accumulation Area (SAA) cluster_disposal Final Disposition A Waste Generated (Solid or Solution) B Select Appropriate Waste Container A->B Characterize Waste C Affix & Complete Hazardous Waste Label B->C D Add Waste to Container (Keep Closed When Not in Use) C->D E Store Container in SAA (Under Lab Control) D->E F Request Pickup from EHS/Waste Management E->F Container is Full or Ready for Disposal G Waste Collected by Licensed Contractor F->G H Compliant Final Disposal (e.g., Incineration) G->H

Caption: Workflow for compliant disposal of laboratory chemical waste.

Spill and Emergency Procedures

In the event of an accidental release, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[13] Seek medical attention.

  • Minor Spill (Solid): Wearing appropriate PPE, carefully sweep up the material to avoid creating dust. Place it into a labeled hazardous waste container.

  • Major Spill: Evacuate the immediate area and prevent entry. Alert your colleagues and contact your institution's EHS/emergency response team immediately.

Advanced Topic: On-Site Neutralization (For Consideration Only)

Disclaimer: On-site treatment of hazardous waste is highly regulated and should only be performed by trained personnel with explicit permission from their institution's EHS department. The primary and recommended disposal method is via a licensed contractor.

For facilities equipped and permitted to do so, neutralizing the amine hydrochloride to its freebase form can be a potential pre-treatment step. This process must be performed in a chemical fume hood with appropriate PPE.

Illustrative Protocol (Not a Recommendation for Unsupervised Use):

  • Preparation: Prepare a dilute aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).

  • Reaction: Slowly and with stirring, add the this compound waste to the bicarbonate solution. The hydrochloride salt will react with the base, releasing carbon dioxide gas (effervescence) and forming the free amine.

  • Completion: Continue adding the waste until all of it has dissolved and effervescence ceases.

  • Disposal: The resulting solution, while neutralized, may still be subject to hazardous waste regulations depending on its concentration and local rules. It must be collected in a properly labeled hazardous waste container and disposed of through the EHS office.

This guide provides the essential framework for the safe and compliant disposal of this compound. By integrating these procedures into your laboratory's Chemical Hygiene Plan, you contribute to a culture of safety, protect the environment, and ensure regulatory compliance.

References

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration. Available at: [Link]

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A Senior Application Scientist's Guide to the Safe Handling of 3-Aminobicyclo[1.1.1]pentan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a novel building block in drug discovery, 3-Aminobicyclo[1.1.1]pentan-1-ol hydrochloride presents exciting opportunities for medicinal chemists. Its rigid, three-dimensional structure is a valuable asset in designing new therapeutic agents. However, with innovation comes the responsibility of ensuring the highest safety standards in the laboratory. This guide provides an in-depth, practical framework for researchers handling this compound, grounded in established safety principles and a thorough understanding of its potential hazards. Our focus extends beyond simple instructions to elucidate the scientific reasoning behind each procedural step, fostering a culture of safety and scientific integrity.

Hazard Profile: Understanding Your Reagent

Before handling any chemical, a comprehensive understanding of its potential hazards is crucial. Based on its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification, this compound is a compound that demands careful handling.[1]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

The signal word for this compound is "Warning," and it is associated with the GHS07 pictogram, indicating that it can be an irritant, skin sensitizer, and acutely toxic.[2] These classifications are the cornerstone of our risk assessment and inform every aspect of the handling protocol that follows. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[3]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of PPE is your primary defense against exposure. A multi-layered approach is essential, tailored to the specific tasks being performed. The following table summarizes the minimum required PPE.

PPE CategorySpecification & Rationale
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 standards are mandatory.[4] Given the H319 classification for serious eye irritation, this is a critical requirement. A face shield worn over the goggles is required when handling larger quantities (>5g) or when there is a significant risk of splashing.[4][5]
Skin Protection A flame-resistant lab coat should be worn and fully buttoned.[4] Double gloving with nitrile gloves is recommended. Nitrile provides good resistance against a range of chemicals.[4] The outer glove should be removed and replaced immediately upon known contact. Regularly inspect gloves for any signs of degradation.
Respiratory Protection All handling of the solid compound must be performed within a certified chemical fume hood to mitigate the risk of inhalation (H335).[3] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[4][6]
Footwear Closed-toe, closed-heel shoes made of a non-porous material are required at all times in the laboratory.[4]
Operational and Disposal Plans: A Step-by-Step Guide

A structured workflow minimizes the risk of accidental exposure and ensures proper disposal. This plan covers the entire lifecycle of the chemical in your laboratory, from initial preparation to final waste disposal.

The following diagram illustrates the key phases of handling this compound.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Reaction Phase cluster_disposal 4. Disposal Phase A Don Appropriate PPE B Verify Fume Hood Function A->B C Prepare Spill Kit B->C D Weigh Solid in Fume Hood C->D Proceed to handling E Transfer and Dissolve D->E F Conduct Reaction E->F G Quench Reaction (if needed) F->G Reaction complete H Work-up & Purification G->H I Decontaminate Glassware H->I J Segregate Waste I->J Generate waste K Label Waste Container J->K L Store for Disposal K->L

Figure 1. A comprehensive workflow for the safe laboratory use of this compound.

Experimental Protocol:

  • Preparation:

    • Before starting, ensure you have read and understood the Safety Data Sheet (SDS).

    • Don all required PPE as outlined in the table above.

    • Verify that the chemical fume hood is functioning correctly.

    • Ensure a spill kit containing an absorbent material suitable for chemicals is readily accessible.

  • Handling the Solid:

    • Conduct all weighing and transfers of the solid compound inside the fume hood.[3]

    • Use an anti-static weighing dish to prevent the fine powder from dispersing.

    • Carefully transfer the solid using a spatula, avoiding any actions that could create dust.

  • Reaction Setup and Execution:

    • Slowly add solvents to the solid to prevent splashing.

    • If the reaction is exothermic, have a cooling bath ready.

    • Keep the reaction vessel closed or under an inert atmosphere to contain any vapors.

  • Work-up and Decontamination:

    • Perform all quenching, extraction, and purification steps within the fume hood.

    • Decontaminate all glassware and surfaces that came into contact with the chemical using an appropriate solvent, followed by soap and water.

Proper waste segregation and disposal are critical for laboratory safety and environmental compliance.

A Start: Waste Generation B Is the item contaminated with This compound? A->B C Segregate into Hazardous Chemical Waste Container B->C Yes D Dispose in appropriate non-hazardous waste stream B->D No E Label container with: - 'Hazardous Waste' - Full Chemical Name - Date of Accumulation C->E F Store in a designated, secure secondary containment area E->F G Arrange for pickup by Environmental Health & Safety F->G H End: Compliant Disposal G->H

Figure 2. A decision-making workflow for the proper disposal of waste.

Disposal Protocol:

  • Segregation: All items contaminated with this compound, including gloves, weighing paper, and pipette tips, must be disposed of in a designated hazardous waste container.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and list the full chemical name.

  • Storage: Keep the hazardous waste container sealed and stored in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety department.

  • Empty Containers: Empty containers that held the chemical should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is vital.

Exposure TypeAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully sweep the material into a sealed container for hazardous waste disposal. Decontaminate the spill area.

By adhering to these detailed protocols, researchers can safely harness the synthetic potential of this compound, ensuring a safe and productive laboratory environment.

References

  • PubChem. 3-Aminobicyclo(1.1.1)pentan-1-ol hydrochloride . National Center for Biotechnology Information. [Link]

  • CHEMM. Personal Protective Equipment (PPE) . U.S. Department of Health and Human Services. [Link]

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  • Hazmat School. 5 Types of PPE for Hazardous Chemicals . [Link]

  • Safety + Health Magazine. Discover the Various Types of PPE for Optimal Chemical Safety . [Link]

  • Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs . [Link]

  • PubChemLite. This compound . Université du Luxembourg. [Link]

  • Process Parameters. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide . [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.